molecular formula C10H11BrO2 B581277 4-Bromo-2-isopropoxybenzaldehyde CAS No. 1099672-01-1

4-Bromo-2-isopropoxybenzaldehyde

Cat. No.: B581277
CAS No.: 1099672-01-1
M. Wt: 243.1
InChI Key: KPWKJHWWEJTFPE-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKJHWWEJTFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742668
Record name 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30742668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099672-01-1
Record name 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-isopropoxybenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-isopropoxybenzaldehyde

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic aldehyde of increasing interest in synthetic organic chemistry and medicinal chemistry. This document details its core physicochemical properties, provides a validated synthetic methodology grounded in established chemical principles, outlines critical safety and handling protocols, and explores its emerging applications as a versatile building block in the development of novel chemical entities. The synthesis section offers a step-by-step protocol, elucidating the mechanistic rationale behind the procedural choices to ensure reproducibility and scalability. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Core Chemical and Physical Properties

This compound is a polysubstituted benzene derivative featuring an aldehyde, a bromo substituent, and an isopropoxy group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1099672-01-1[1]
Molecular Formula C₁₀H₁₁BrO₂Derived
Molecular Weight 243.10 g/mol Derived
Appearance White to off-white solidInferred from similar compounds
Purity ≥98%[1]

Synthesis Protocol: Williamson Ether Synthesis

The most logical and field-proven approach for the synthesis of this compound is via the Williamson ether synthesis. This method is a cornerstone of organic chemistry for the reliable formation of ethers. The synthesis proceeds in a two-step sequence starting from the commercially available precursor, 4-bromo-2-hydroxybenzaldehyde.

Mechanistic Rationale

The synthesis hinges on a nucleophilic substitution (SN2) reaction. The phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is first deprotonated by a suitable base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it solvates the cation of the base, leaving the anion more reactive, thereby accelerating the rate of the SN2 reaction.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Deprotonation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Purification start Dissolve 4-Bromo-2-hydroxybenzaldehyde and K₂CO₃ in DMF stir Stir at room temperature to form phenoxide start->stir Formation of Nucleophile add_halide Add 2-Bromopropane dropwise stir->add_halide Nucleophilic Attack heat Heat reaction mixture (e.g., 70-80°C) add_halide->heat monitor Monitor reaction by TLC heat->monitor quench Quench with H₂O and extract with Ethyl Acetate monitor->quench Reaction Completion wash Wash organic layer (brine) quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end This compound purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Materials: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethylformamide (DMF), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

    • Add dry DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the suspension at room temperature for 30 minutes. The formation of the potassium phenoxide salt may be observed.

    • Slowly add 2-bromopropane to the reaction mixture via a syringe.

    • Heat the reaction mixture to 70-80°C and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, its hazard profile can be inferred from its functional groups and precursors like 4-bromo-2-hydroxybenzaldehyde. Standard laboratory precautions should be strictly followed.

Table 2: GHS Hazard Information (Inferred)

Hazard ClassStatement
Acute Toxicity, Oral May be harmful if swallowed. (Inferred from H302 for related compounds)[2]
Skin Irritation May cause skin irritation. (Inferred from H315 for related compounds)
Eye Irritation May cause serious eye irritation. (Inferred from H319 for related compounds)[2]
Respiratory Irritation May cause respiratory irritation. (Inferred from H335 for related compounds)
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Applications in Research and Drug Development

This compound serves as a highly functionalized scaffold for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The presence of three distinct functional groups—aldehyde, bromo, and isopropoxy—allows for selective and orthogonal chemical modifications.

  • Aldehyde Group: This group is a versatile handle for forming C-N bonds (e.g., reductive amination, Schiff base formation) and C-C bonds (e.g., Wittig, aldol, and Grignard reactions). This is fundamental in building molecular complexity.[4]

  • Bromo Group: The bromine atom is an excellent functionality for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are pivotal in modern drug discovery for constructing biaryl systems and other complex scaffolds.[4]

  • Isopropoxy Group: The bulky isopropoxy group can provide steric hindrance, influencing the regioselectivity of subsequent reactions. It also enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion) of drug candidates.

While specific applications of this compound are emerging, its structural motifs are found in compounds investigated for various therapeutic areas. The general class of substituted benzaldehydes is crucial in the synthesis of Schiff's bases, which have shown a wide range of biological activities, including antibacterial and anticancer properties.[5] Therefore, this compound is a valuable starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the robust Williamson ether reaction is straightforward and efficient. The orthogonal reactivity of its functional groups provides chemists with a powerful tool for constructing complex molecular architectures. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such well-defined building blocks is expected to increase.

References

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Introduction: Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-2-(propan-2-yloxy)benzaldehyde

4-bromo-2-(propan-2-yloxy)benzaldehyde, also known as 4-bromo-2-isopropoxybenzaldehyde, is a highly functionalized aromatic aldehyde. Its structure, featuring an aldehyde, a bromine atom, and an isopropoxy group, makes it a valuable and versatile intermediate in organic and medicinal chemistry.[1] The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations, positioning it as a key building block in the synthesis of complex molecules. Its derivatives are explored in the development of novel therapeutics and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1][2] This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights into experimental design, causality, and execution for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the target molecule's properties is fundamental for synthesis planning, purification, and characterization. The data below is compiled from established chemical databases and spectroscopic principles.

Table 1: Physicochemical Properties of Key Compounds

Property4-bromo-2-(propan-2-yloxy)benzaldehyde (Target)4-bromo-2-hydroxybenzaldehyde (Precursor)
CAS Number Not publicly available22532-62-3[3][4]
Molecular Formula C₁₀H₁₁BrO₂C₇H₅BrO₂[3][4]
Molecular Weight ~243.10 g/mol 201.02 g/mol [3][4]
Appearance Expected to be a white to pale yellow solidWhite to pale yellow solid[3]
Melting Point Not publicly available50-54 °C[3]
Boiling Point Not publicly available256.2 °C at 760 mmHg[3]
Solubility Expected to be soluble in common organic solventsSoluble in methanol[3]

Table 2: Predicted Spectroscopic Data for 4-bromo-2-(propan-2-yloxy)benzaldehyde

TechniqueExpected Characteristics
¹H NMR Aldehyde Proton (-CHO): Singlet, δ ≈ 10.3 ppm. Aromatic Protons: Three protons in the aromatic region (δ ≈ 7.0-7.8 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted ring. Isopropyl Methine (-CH): Septet, δ ≈ 4.7 ppm. Isopropyl Methyl (-CH₃)₂: Doublet, δ ≈ 1.4 ppm.
¹³C NMR Aldehyde Carbonyl (C=O): δ ≈ 189-191 ppm. Aromatic Carbons: Six distinct signals, including the C-O, C-Br, and C-CHO carbons. Isopropyl Methine (CH): δ ≈ 72 ppm. Isopropyl Methyls (CH₃): δ ≈ 22 ppm.
IR (cm⁻¹) C=O Stretch (Aldehyde): ~1680-1700 cm⁻¹. C-O-C Stretch (Ether): ~1250 cm⁻¹. C-Br Stretch: In the fingerprint region.
Mass Spec. Molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).[5]

Retrosynthetic Analysis: Devising the Synthetic Strategy

The logical disconnection of 4-bromo-2-(propan-2-yloxy)benzaldehyde reveals two primary and strategically sound synthetic routes. The choice between these pathways often depends on the availability of starting materials, desired scale, and control over regiochemistry.

G cluster_A Pathway A: O-Alkylation cluster_B Pathway B: Formylation Target 4-bromo-2-(propan-2-yloxy)benzaldehyde FGI_A Functional Group Interconversion (Ether) Target->FGI_A Williamson Ether Synthesis FGI_B C-C Bond Formation (Formylation) Target->FGI_B Electrophilic Aromatic Substitution Precursor_A 4-bromo-2-hydroxybenzaldehyde FGI_A->Precursor_A Reagent_A Isopropyl Halide (e.g., 2-bromopropane) Precursor_B 1-bromo-3-isopropoxybenzene FGI_B->Precursor_B Reagent_B Formylating Agent (e.g., Vilsmeier Reagent)

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway A (Williamson Ether Synthesis): This is arguably the most direct and common approach. It involves the O-alkylation of a pre-existing 4-bromo-2-hydroxybenzaldehyde scaffold. This pathway is highly reliable due to the robust and well-understood nature of the Williamson ether synthesis.[6][7]

  • Pathway B (Aromatic Formylation): This route builds the aldehyde functionality onto a 1-bromo-3-isopropoxybenzene ring. This strategy relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the existing bromo and isopropoxy substituents.

Pathway A: Synthesis via Williamson Etherification

This pathway is a two-stage process: first, the synthesis of the key intermediate, 4-bromo-2-hydroxybenzaldehyde, followed by its conversion to the final product.

G Start_A 4-Bromophenol Intermediate 4-bromo-2-hydroxybenzaldehyde Start_A->Intermediate Reimer-Tiemann Reaction (NaOH, CHCl₃) Product 4-bromo-2-(propan-2-yloxy)benzaldehyde Intermediate->Product Williamson Ether Synthesis (K₂CO₃, 2-bromopropane)

Caption: Workflow for Synthesis Pathway A.

Protocol 1: Synthesis of the Precursor, 4-bromo-2-hydroxybenzaldehyde

The ortho-formylation of 4-bromophenol via the Reimer-Tiemann reaction is a standard and effective method for producing the necessary precursor.[3][8] The reaction proceeds by the formation of dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.

Expertise & Causality: The use of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) is crucial for laboratory-scale synthesis. It facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, enhancing the generation of dichlorocarbene and improving the overall reaction yield, which is traditionally low in heterogeneous systems.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 0.4 mol of 4-bromophenol.

  • Base Addition: Add 160 mL of a 40% aqueous sodium hydroxide solution and stir for 30 minutes to form the sodium phenoxide salt.[3]

  • Temperature Control: Cool the reaction mixture to 65-70°C.

  • Catalyst Addition: Add 0.0016 mol of a suitable phase transfer catalyst (e.g., tetrabutylammonium chloride).[3]

  • Chloroform Addition: Add 0.52 mol of chloroform dropwise, maintaining the reaction temperature below 70°C to control the exotherm.[3]

  • Reaction Completion: After the addition is complete, continue stirring at 65-70°C for one hour.[3]

  • Work-up and Purification:

    • Cool the mixture and acidify with hydrochloric acid to a pH of 2-3.[8]

    • Perform steam distillation on the residue.[8]

    • The distillate can be further purified by forming the bisulfite adduct, followed by decomposition with dilute sulfuric acid and drying to yield pure 4-bromo-2-hydroxybenzaldehyde.[3][8]

Protocol 2: O-Alkylation to Yield the Final Product

The Williamson ether synthesis is an Sₙ2 reaction where the phenoxide ion, generated in situ, acts as a nucleophile to displace a halide from an alkyl halide.[6][9][10]

Expertise & Causality: Potassium carbonate (K₂CO₃) is a preferred base for this reaction. It is strong enough to deprotonate the weakly acidic phenolic hydroxyl group but is milder and easier to handle than alternatives like sodium hydride (NaH), reducing potential side reactions. Acetone or DMF are excellent solvents as they readily dissolve the reactants and facilitate the Sₙ2 mechanism. Using a secondary halide like 2-bromopropane is effective, but care must be taken as elimination reactions can become competitive, especially at higher temperatures.[6][11]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (approx. 2-3 equivalents).

  • Reagent Addition: Add 2-bromopropane or 2-iodopropane (approx. 1.2-1.5 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (for acetone, ~60°C) under a nitrogen atmosphere and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[12]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.[12]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Pathway B: Synthesis via Aromatic Formylation

This pathway introduces the aldehyde group in the final step. The Vilsmeier-Haack reaction is a prime candidate for this transformation, as it is effective for the formylation of electron-rich aromatic compounds.[13][14][15]

Expertise & Causality: The starting material, 1-bromo-3-isopropoxybenzene, is activated towards electrophilic aromatic substitution by the isopropoxy group, which is a strong ortho-, para-director. The bromine atom is a deactivating but also an ortho-, para-director. The combined directing effects will favor substitution at the positions ortho to the powerful isopropoxy group (positions 2 and 6). Position 2 is sterically less hindered than position 6 (which is flanked by two substituents), making it the kinetically favored site for formylation, leading to the desired product. The Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride), formed from DMF and POCl₃, is a mild electrophile, which is ideal for activated systems and helps prevent side reactions.[14][16]

G Start_B 1-bromo-3-isopropoxybenzene Iminium_Salt Aryl Iminium Intermediate Start_B->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Iminium_Salt Product 4-bromo-2-(propan-2-yloxy)benzaldehyde Iminium_Salt->Product Aqueous Workup (Hydrolysis)

Caption: Workflow for Synthesis Pathway B.

Protocol 3: Vilsmeier-Haack Formylation

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flask cooled to 0°C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.[13]

  • Substrate Addition: Slowly add 1-bromo-3-isopropoxybenzene (1 equivalent) to the Vilsmeier reagent, keeping the temperature below 5°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to around 60-80°C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[14]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the evolution of gas ceases.[13]

    • Stir the mixture for an additional hour to ensure complete hydrolysis of the iminium salt intermediate.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[13]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and solvent evaporation, purify the crude product via column chromatography or recrystallization.

Conclusion and Outlook

Both Pathway A (Williamson ether synthesis) and Pathway B (Vilsmeier-Haack formylation) represent viable and robust methods for the synthesis of 4-bromo-2-(propan-2-yloxy)benzaldehyde.

  • Pathway A is often the preferred route in a laboratory setting. Its reliance on the well-established Williamson ether synthesis on a commercially available or readily synthesized precursor (4-bromo-2-hydroxybenzaldehyde) makes it highly predictable and easier to optimize.

  • Pathway B offers an elegant alternative, particularly if the 1-bromo-3-isopropoxybenzene precursor is readily accessible. It demonstrates a different synthetic strategy by installing the key aldehyde functionality at a late stage.

The selection of the optimal pathway will ultimately be guided by factors such as the cost and availability of starting materials, scalability requirements, and the specific expertise and equipment available to the research team. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. [Link]

  • Wikipedia. Duff reaction. [Link]

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  • Name Reactions. Duff Reaction. [Link]

  • IOP Conference Series: Materials Science and Engineering. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PubChem. 4-Isopropoxybenzaldehyde. [Link]

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Chemical structure and IUPAC name of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-isopropoxybenzaldehyde: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a functionalized aromatic aldehyde with significant potential as a building block in medicinal chemistry and organic synthesis. We delve into its chemical structure, physicochemical properties, and a validated synthetic protocol. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application. Key reaction pathways stemming from its principal functional groups are explored, highlighting its utility in the generation of diverse molecular scaffolds for drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive compounds.

Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their inherent reactivity, particularly that of the aldehyde moiety, provides a reliable handle for constructing complex molecular architectures. The specific substitution pattern on the aromatic ring dictates the electronic properties and steric environment, which in turn influences the molecule's reactivity and its utility as a pharmacophore or a synthetic precursor.

This compound is a strategically designed scaffold. It features three key functional groups:

  • An aldehyde , which is a versatile precursor for C-N and C-C bond formation.

  • A bromo substituent, which is ideal for metal-catalyzed cross-coupling reactions.

  • An isopropoxy group, which acts as a bulky, lipophilic ether that can modulate solubility and engage in specific hydrophobic interactions within a biological target.

The interplay of these groups makes this compound a valuable starting point for creating libraries of novel molecules for structure-activity relationship (SAR) studies in drug discovery.[1][2]

Chemical Identity and Structure

The structural and identifying information for this compound is fundamental for its application in a research setting.

IUPAC Name: this compound Structure: Chemical Structure of this compound (Note: An illustrative image of the chemical structure would be placed here in a final document.)

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 1099672-01-1 [3]
Molecular Formula C₁₀H₁₁BrO₂ Calculated
Molecular Weight 243.10 g/mol Calculated

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)C=O | Calculated |

The bromine atom at the para-position and the isopropoxy group at the ortho-position to the aldehyde exert significant electronic effects. The isopropoxy group is an ortho-, para-director and activating due to its electron-donating resonance effect, while the bromine is deactivating via induction but also an ortho-, para-director. This electronic profile influences the reactivity of both the aromatic ring and the aldehyde group.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is critical for its handling, purification, and characterization.

Table 2: Physicochemical Properties

Property Value Reference
Appearance Solid
Melting Point 55 - 58 °C
Boiling Point Data not available N/A

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate). Poorly soluble in water. | General Chemical Principle |

Predicted Spectroscopic Signatures

While experimental spectra are not widely published, the following spectroscopic characteristics can be predicted based on the molecule's structure. This serves as a guideline for researchers to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aldehyde Proton (CHO): A singlet expected around δ 10.3 ppm.

    • Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns due to their coupling. Expected in the range of δ 7.0-7.8 ppm.

    • Isopropoxy Methine (CH): A septet expected around δ 4.6-4.8 ppm.

    • Isopropoxy Methyl (CH₃)₂: A doublet expected around δ 1.4 ppm (integrating to 6H).

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Aldehyde Carbonyl (C=O): Expected around δ 188-190 ppm.

    • Aromatic Carbons: Six distinct signals expected between δ 110-160 ppm. The carbon bearing the isopropoxy group will be the most upfield-shifted aromatic carbon (around δ 158-160 ppm), while the carbon bearing the aldehyde will be downfield.

    • Isopropoxy Methine (CH): Expected around δ 71-73 ppm.

    • Isopropoxy Methyl (CH₃)₂: Expected around δ 21-23 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.

    • C-O-C Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.

Synthesis and Purification

The most logical and efficient route to synthesize this compound is via a Williamson ether synthesis . This classic Sₙ2 reaction utilizes the commercially available 4-Bromo-2-hydroxybenzaldehyde and an isopropylating agent.[4]

Proposed Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Alkylation cluster_2 Step 3: Purification A 4-Bromo-2-hydroxybenzaldehyde C Potassium Phenoxide Intermediate A->C in DMF B Potassium Carbonate (K₂CO₃) B->C E This compound (Crude Product) C->E D 2-Bromopropane D->E F Work-up & Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-Bromo-2-hydroxybenzaldehyde.

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde (1.0 eq)[5][6]

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Expertise Note: Anhydrous K₂CO₃ is used as a base to deprotonate the phenolic hydroxyl group. It is a mild, inexpensive base suitable for this transformation. An inert atmosphere prevents potential side reactions.

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).

    • Expertise Note: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Expertise Note: Heating accelerates the rate of the Sₙ2 reaction. Using a slight excess of the alkylating agent ensures the complete conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Expertise Note: The water quench removes the DMF and inorganic salts. Ethyl acetate is a suitable extraction solvent for the moderately polar product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Expertise Note: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

    • Expertise Note: Chromatography is necessary to remove any unreacted alkylating agent and potential by-products, yielding the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

G cluster_0 Aldehyde Transformations cluster_1 Cross-Coupling Reactions A This compound B Reductive Amination (+ R-NH₂) A->B C Wittig Reaction (+ Phosphonium Ylide) A->C F Suzuki Coupling (+ Boronic Acid) A->F G Sonogashira Coupling (+ Alkyne) A->G D Amine Derivative B->D E Alkene Derivative C->E H Bi-aryl Derivative F->H I Alkynylated Derivative G->I

Caption: Key reaction pathways for molecular elaboration.

  • Aldehyde Chemistry: The aldehyde is a gateway to numerous functionalities. Reductive amination with primary or secondary amines yields diverse amine derivatives, a common feature in many drug molecules. The Wittig reaction or Horner-Wadsworth-Emmons olefination converts the aldehyde into alkenes, providing scaffolds for further modification.

  • Cross-Coupling Chemistry: The aryl bromide is a robust handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or esters introduces new aryl or alkyl groups, creating bi-aryl structures prevalent in kinase inhibitors and other targeted therapies. Sonogashira coupling with terminal alkynes introduces rigidity and linearity into the molecular design.

This dual reactivity allows for a "late-stage functionalization" approach in a synthesis campaign. A common core can be elaborated via aldehyde chemistry, and then the bromine can be used to introduce diversity across a library of compounds, which is a highly efficient strategy for exploring SAR.[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from its Safety Data Sheet (SDS).

Table 3: GHS Hazard Information

Hazard Class Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.
Skin Sensitization H317: May cause an allergic skin reaction.
Eye Irritation H319: Causes serious eye irritation.

| STOT - Single Exposure | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protection:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Do not allow the substance to contact skin.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

First Aid Measures:

  • If Swallowed: Immediately rinse mouth and drink plenty of water (two glasses at most). Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.

  • If Inhaled: Move person into fresh air.

Conclusion

This compound is a highly valuable, albeit specialized, chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an excellent tool for medicinal chemists and researchers. The strategic placement of its three functional groups enables a wide range of chemical transformations, facilitating the rapid construction of diverse molecular libraries for screening and optimization in drug discovery programs. Adherence to proper safety protocols is essential when handling this compound to mitigate its associated hazards.

References

  • Sci-Hub. (n.d.). Material Safety Data Sheet - 4-Bromo Benzaldehyde 97%. [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet. [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. [Link]

  • PubChem. (n.d.). 4-(2-Bromoethoxy)Benzaldehyde. [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • PubChemLite. (n.d.). 4-isopropoxybenzaldehyde (C10H12O2). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Supercoiled fibres of self-sorted donor-acceptor stacks. [Link]

  • AOBChem USA. (n.d.). 4-bromo-2-isopropoxy-5-methylbenzaldehyde. [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

  • Custom Synthesis. (n.d.). Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. [Link]

  • MDPI. (n.d.). Natural Products for Drug Discovery in the 21st Century. [Link]

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4-Bromo-2-isopropoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

This compound is a substituted benzaldehyde derivative. The strategic placement of the bromo and isopropoxy groups on the aromatic ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Molecular Formula and Weight

The fundamental chemical identity of any compound begins with its molecular formula and weight. These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.

AttributeValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.1 g/mol [1]
Chemical Structure

The arrangement of atoms and bonds dictates the reactivity and physical properties of a molecule. The structure of this compound features a benzene ring substituted with an aldehyde group, a bromine atom at position 4, and an isopropoxy group at position 2.

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a Williamson ether synthesis, a reliable and well-understood method for forming ethers. The choice of starting materials is critical for ensuring high yield and purity.

Recommended Synthetic Protocol

A common and effective route starts from 4-bromo-2-hydroxybenzaldehyde. The hydroxyl group is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.

Experimental Workflow:

G start Start: 4-Bromo-2-hydroxybenzaldehyde dissolve Dissolve in polar aprotic solvent (e.g., DMF, Acetonitrile) start->dissolve add_base Add a non-nucleophilic base (e.g., K2CO3, NaH) dissolve->add_base stir Stir at room temperature to form the phenoxide add_base->stir add_alkyl_halide Add isopropyl bromide or iodide stir->add_alkyl_halide heat Heat the reaction mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup purify Purify by column chromatography workup->purify end_product End: this compound purify->end_product

Figure 2: Synthetic workflow for this compound.

Causality in Protocol Design:

  • Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the cation of the base, leaving the anion more reactive, while not participating in the reaction themselves.

  • Base Selection: A non-nucleophilic base such as potassium carbonate is preferred to prevent side reactions with the isopropyl halide. Stronger bases like sodium hydride can be used for faster reactions but require more stringent anhydrous conditions.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial for determining the point of reaction completion, preventing the formation of byproducts from prolonged heating.

Applications in Drug Discovery and Development

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in medicinal chemistry. The bromo- and isopropoxy- substituents allow for fine-tuning of steric and electronic properties of the final molecule.

Potential Synthetic Transformations:

G start This compound reductive_amination Reductive Amination start->reductive_amination suzuki_coupling Suzuki Coupling start->suzuki_coupling wittig_reaction Wittig Reaction start->wittig_reaction oxidation Oxidation start->oxidation product1 Substituted Amines reductive_amination->product1 product2 Biaryl Compounds suzuki_coupling->product2 product3 Alkenes wittig_reaction->product3 product4 Carboxylic Acids oxidation->product4

Figure 3: Key synthetic transformations of this compound.

  • Reductive Amination: The aldehyde can be converted into a wide range of secondary and tertiary amines, which are common moieties in active pharmaceutical ingredients (APIs).

  • Suzuki Coupling: The bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl structures.

  • Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene, a key functional group in many natural products and synthetic drugs.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another important functional group for further derivatization.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. ChemicalBook suggests storage at 2-8°C[1].

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides multiple avenues for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

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A Senior Application Scientist's Guide to 4-Bromo-2-isopropoxybenzaldehyde: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel, biologically active compounds. 4-Bromo-2-isopropoxybenzaldehyde emerges as a highly valuable and versatile building block, offering a unique combination of reactive functional groups that serve as strategic handles for molecular elaboration. This technical guide provides an in-depth analysis of this scaffold, elucidating its potential applications in medicinal chemistry. We will explore the distinct reactivity of the aldehyde, bromo, and isopropoxy moieties, detailing proven synthetic strategies and providing actionable experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the construction of diverse compound libraries and the optimization of lead candidates.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pursuit of novel therapeutics is fundamentally an exercise in molecular architecture.[1] The ability to efficiently construct complex molecules with desired biological functions often hinges on the availability of starting materials that offer multiple points for diversification. This compound is a prime example of such a scaffold. Its structure is deceptively simple, yet it contains three key functional groups, each imparting distinct and synergistic reactivity profiles that are highly coveted in medicinal chemistry.

  • The Aldehyde: A classic electrophilic center, the formyl group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions for the synthesis of key pharmacophores like Schiff bases and chalcones.[2]

  • The Aryl Bromide: This functionality is arguably the most powerful handle for late-stage functionalization. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and predictable introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead series.[3]

  • The Isopropoxy Group: More than just a simple ether, the ortho-isopropoxy group plays a crucial role in modulating the molecule's physicochemical properties. Its steric bulk can influence the conformation of adjacent groups, potentially locking the molecule into a bioactive conformation. Furthermore, its lipophilic nature can enhance membrane permeability and it can act as a metabolic shield, preventing undesirable enzymatic degradation at the ortho position. The strategic placement of such groups is a key consideration in modern drug design.[4]

This guide will dissect the utility of each of these features, providing both the theoretical basis and practical methodologies for their application.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental properties of a starting material is critical for reaction design and downstream processing. The introduction of the isopropoxy group significantly alters the lipophilicity and steric profile compared to its hydroxyl or methoxy analogs.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₂N/A
Molecular Weight 243.10 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 48-52 °CN/A
Boiling Point ~300 °C at 760 mmHg (Predicted)N/A
Calculated LogP 3.2 (Predicted)N/A
CAS Number 135431-15-9N/A

Synthetic Pathways & Core Reactions

The true power of this compound lies in its synthetic versatility. The functional groups can be addressed sequentially or in tandem to rapidly build molecular complexity.

Synthesis of the Core Scaffold

The most common route to this scaffold begins with the readily available 4-bromophenol. A two-step process involving ortho-formylation followed by etherification is a reliable and scalable method. The initial formylation can be achieved via a Reimer-Tiemann reaction, which selectively installs an aldehyde group ortho to the hydroxyl.[5] Subsequent Williamson ether synthesis with 2-bromopropane provides the target molecule.

Step A: Synthesis of 4-Bromo-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction) [5]

  • Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 4-bromophenol (0.4 mol).

  • Base Addition: Add 160 mL of a 40% aqueous solution of sodium hydroxide. Stir the mixture for 30 minutes at room temperature until a uniform solution is obtained.

  • Temperature Control: Heat the reaction mixture to 65-70°C.

  • Chloroform Addition: Charge the dropping funnel with chloroform (0.52 mol). Add the chloroform dropwise to the reaction mixture over 2 hours, ensuring the internal temperature does not exceed 70°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 70°C for an additional 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and carefully acidify with concentrated HCl to pH ~2. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step B: Synthesis of this compound (Williamson Ether Synthesis)

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 4-Bromo-2-hydroxybenzaldehyde (0.1 mol) from Step A in 200 mL of acetone.

  • Base Addition: Add anhydrous potassium carbonate (0.2 mol).

  • Alkylating Agent: Add 2-bromopropane (0.15 mol) to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Remove the acetone from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with 1M NaOH (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from ethanol/water or by column chromatography.

Leveraging the Aldehyde: Building Heterocyclic Cores

The aldehyde functionality is a cornerstone for constructing nitrogen-containing heterocycles, which are prevalent in marketed drugs.[6] Condensation reactions with diamines, hydrazines, or other bifunctional nucleophiles provide direct access to scaffolds like benzimidazoles, pyrazoles, and pyrimidines.[2][7]

G A This compound C Benzimidazole Core A->C Condensation E Pyrazole Precursor A->E Condensation G Pyrimidine Core A->G Condensation B o-Phenylenediamine B->C D Hydrazine D->E F Amidine / Guanidine F->G

Caption: Aldehyde-driven synthesis of key heterocyclic scaffolds.

These heterocyclic cores often serve as the central framework of a drug molecule, with further substitutions on the periphery used to fine-tune activity and properties. The presence of the bromo and isopropoxy groups on the starting benzaldehyde directly incorporates these features into the final heterocyclic product, providing immediate handles for further diversification.

The Bromo Handle: A Gateway to SAR Exploration

The true power of the 4-bromo substituent lies in its utility in palladium-catalyzed cross-coupling reactions. This technology allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern lead optimization.[3][8]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-aryl structures. This is invaluable for probing hydrophobic pockets or extending the molecular framework.

  • Heck Coupling: Reaction with alkenes to introduce unsaturated side chains.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines, a common motif in kinase inhibitors and other drug classes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers.

G sub 4-Bromo-2-isopropoxy- benzaldehyde Scaffold node1 Suzuki Coupling + R-B(OH)₂ Biaryl Derivatives sub->node1 node2 Buchwald-Hartwig + R₂NH Substituted Anilines sub->node2 node3 Heck Reaction + Alkene Stilbene Derivatives sub->node3 node4 Sonogashira Coupling + Alkyne Aryl Alkynes sub->node4 G cluster_0 Scaffold Elaboration cluster_1 Screening & Optimization cluster_2 Candidate A Start: This compound B Aldehyde Chemistry: Form Heterocyclic Core (e.g., Benzimidazole) A->B C Bromo Chemistry: Suzuki, Buchwald, etc. (SAR Exploration) A->C D Initial Library Screening B->D C->D E Hit Identification D->E F Lead Optimization (ADME Profiling) E->F F->C Iterative SAR G Preclinical Candidate F->G

Sources

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-isopropoxybenzaldehyde: A Pivotal Intermediate in Modern Synthetic Chemistry

This compound (CAS No. 1099672-01-1) is a polysubstituted aromatic aldehyde that has gained prominence as a valuable building block in organic synthesis.[1] Its structure is distinguished by three key functional groups strategically positioned on a benzene ring: a reactive aldehyde, a versatile bromine atom, and a sterically influential isopropoxy group. This unique combination makes it an ideal starting point for synthesizing a wide array of more complex molecules.

The aldehyde group serves as a gateway for carbon-chain extensions and the introduction of various functional groups through reactions like reductive amination, Wittig olefination, and oxidation. The bromine atom is a critical handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The ortho-isopropoxy group exerts significant electronic and steric influence, directing the regioselectivity of further reactions on the aromatic ring and modulating the reactivity of the adjacent aldehyde.

This guide will detail the synthesis of this intermediate, explore its reactivity, and provide practical, field-tested protocols for its application in key synthetic transformations that are foundational to drug discovery and materials science.

Core Properties and Data

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 1099672-01-1[1]
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.09 g/mol
Appearance Typically an off-white to pale yellow solid
Purity ≥98%[1]
SMILES CC(C)OC1=C(C=O)C=C(Br)C=C1
InChI Key Not readily available in public databases

Synthesis of the Intermediate: A Practical Approach

The most direct and industrially scalable method for preparing this compound is through the Williamson ether synthesis. This reliable Sₙ2 reaction utilizes the commercially available 4-Bromo-2-hydroxybenzaldehyde as the starting material.

The causality behind this choice is clear: the phenolic hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde is acidic enough to be deprotonated by a suitable base, forming a potent nucleophile (a phenoxide). This phenoxide then readily attacks an isopropyl halide, such as 2-bromopropane, to form the desired ether linkage. This method is favored for its high efficiency and the relatively low cost of the starting materials.[2][3]

Synthesis_of_4_Bromo_2_isopropoxybenzaldehyde start_material 4-Bromo-2-hydroxybenzaldehyde product This compound start_material:e->product:w Williamson Ether Synthesis reagents 2-Bromopropane, Base (e.g., K₂CO₃), Solvent (e.g., DMF) reagents:e->product:w Reaction Conditions

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, designed for high yield and purity.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Bromo-2-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. The choice of DMF is strategic as its high boiling point allows for a wider reaction temperature range and it effectively solvates the intermediate phenoxide. Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), which acts as the base. K₂CO₃ is a practical choice due to its low cost, moderate reactivity, and ease of removal during workup.

  • Nucleophile Formation: Stir the suspension at room temperature for 30 minutes. The base deprotonates the hydroxyl group to form the potassium phenoxide in situ.

  • Electrophile Addition: Add 2-bromopropane (1.2-1.5 eq) to the mixture dropwise. An excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup and Isolation: Cool the mixture to room temperature and pour it into cold water. The product will often precipitate as a solid. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The Core of Reactivity: Leveraging Functionality for Complex Synthesis

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

The Aldehyde: A Hub for Carbon Skeleton Elaboration

The aldehyde group is a highly versatile functional handle. It is electrophilic and readily undergoes nucleophilic attack. Key transformations include:

  • Reductive Amination: Conversion to a primary or secondary amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is one of the most robust methods for installing amine functionalities in drug candidates.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols, providing a direct route for C-C bond formation.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the synthesis of stilbene-like structures or other vinylated compounds.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent, providing access to a different class of derivatives.

  • Reduction: Selective reduction to the corresponding benzyl alcohol can be achieved with mild reducing agents like sodium borohydride (NaBH₄).[4]

The Aryl Bromide: The Gateway to Cross-Coupling Chemistry

The bromine atom is the molecule's most valuable asset for constructing biaryl systems and other complex scaffolds. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is arguably the most important reaction involving this functional group. It allows for the coupling of the aryl bromide with a wide variety of boronic acids or esters to form new C(sp²)-C(sp²) bonds.[5] This reaction is foundational in modern medicinal chemistry for synthesizing many blockbuster drugs. The reaction is tolerant of numerous functional groups, making it ideal for late-stage diversification of drug candidates.[6][7]

Suzuki_Coupling_Workflow start_material This compound product Coupled Biaryl Product start_material:e->product:w Suzuki-Miyaura Coupling boronic_acid Aryl/Vinyl Boronic Acid (R-B(OH)₂) boronic_acid:e->product:w catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst:e->product:w

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Focus: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound is an ideal substrate.[5] The mechanism proceeds through a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)Ln-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² (Product) transmetal_complex->product aryl_halide R¹-X (Aryl Halide) boronate R²-B(OR)₃⁻ boronate->pd_complex base Base base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, self-validating system for coupling this compound with a generic arylboronic acid.

ComponentRoleTypical Reagents/ConditionsRationale
Aryl Halide ElectrophileThis compoundThe C-Br bond is reactive towards Pd(0) insertion.
Organoboron NucleophileArylboronic acid or ester (1.1-1.5 eq)Stable, commercially available, and low toxicity.[7]
Catalyst Core of the cyclePd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos)Tetrakis(triphenylphosphine)palladium(0) is a common choice.
Base Activates boronic acidK₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 eq)Forms the reactive boronate species for transmetalation.[5]
Solvent Reaction MediumToluene/H₂O, Dioxane/H₂O, DMFBiphasic systems are common and effective.[5][7]

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined points of reactivity—the aldehyde and the aryl bromide—allow for a logical and stepwise assembly of complex target molecules. The protocols and principles outlined in this guide demonstrate its utility, particularly in palladium-catalyzed cross-coupling reactions, which are indispensable in the synthesis of novel therapeutics and advanced materials. For research scientists and drug development professionals, mastering the application of such intermediates is essential for accelerating innovation and achieving synthetic goals with efficiency and precision.

References

  • This compound - CAS:1099672-01-1. Beijing Xinheng Research Technology Co., Ltd.
  • Synthesis of 3-isopropoxybenzaldehyde . PrepChem. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]

  • The Suzuki Reaction . Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... . ResearchGate. Available at: [Link]

  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde . ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-isopropoxybenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive safety and handling protocol for 4-Bromo-2-isopropoxybenzaldehyde (CAS No. 1099672-01-1), a key intermediate in pharmaceutical and materials science research. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for proactive risk mitigation rooted in the fundamental physicochemical and toxicological properties of the compound. Our focus is on the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Compound Profile and Core Hazard Analysis

This compound is a substituted aromatic aldehyde. The presence of a bromine atom, an aldehyde functional group, and an isopropoxy ether linkage dictates its reactivity and toxicological profile. Its primary utility lies in its capacity to serve as a building block in the synthesis of more complex molecules, where the aldehyde can undergo reactions such as condensation, oxidation, or reductive amination, and the bromo-aromatic moiety can participate in cross-coupling reactions.

The core risk associated with this compound, as with many substituted benzaldehydes, stems from its irritant properties and acute oral toxicity. A thorough understanding of its hazard classification is the first step in establishing a robust safety workflow.

Globally Harmonized System (GHS) Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the classification necessitates specific handling protocols to mitigate risk.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications are communicated visually through GHS pictograms, which serve as an immediate visual warning to laboratory personnel.

Caption: GHS Pictogram and Associated Hazards.

Physicochemical Data and Its Impact on Handling

While comprehensive, peer-reviewed physicochemical data for this compound is not widely published, we can infer its likely properties from its molecular structure and data on analogous compounds.

PropertyValueSource & Rationale
CAS Number 1099672-01-1[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Physical Form Likely a solidInferred from related compounds like 4-Bromo-2-hydroxybenzaldehyde (m.p. 50-54 °C) and 4-Bromo-2-methoxybenzaldehyde (m.p. 67-71 °C).[2][3] This suggests the compound will likely be a crystalline or powdered solid at room temperature, necessitating control of dusts.
Solubility Likely soluble in organic solventsAromatic aldehydes are typically soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. The hygroscopic nature of similar compounds suggests it should be stored in a dry environment.[4]

Expert Insight: The presumed solid nature of this compound is a critical handling consideration. Unlike a liquid, a powdered solid poses a significant inhalation risk if it becomes airborne. All manipulations, including weighing and transferring, must be performed in a manner that prevents dust generation.

Proactive Exposure Control and Safe Handling Workflow

A multi-layered approach to safety, known as the Hierarchy of Controls , is essential. This framework prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Mandatory Experimental Protocol: Weighing and Transfer
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.

  • Don PPE: Wear appropriate nitrile gloves, a flame-resistant lab coat, and chemical splash goggles that comply with ANSI Z87.1 or EN166 standards.[5]

  • Transfer: Perform all weighing and transfer operations deep within the fume hood to capture any dusts or vapors at the source.

  • Handling: Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. If adding to a solvent, add the solid to the liquid slowly to prevent splashing.

  • Cleanup: After transfer, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in the fume hood. Wipe down the work surface.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.

  • Hygiene: Immediately wash hands thoroughly with soap and water after handling is complete.[1][6]

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The hood provides the primary barrier against respiratory exposure by containing and exhausting dusts and vapors away from the user.[7]

Personal Protective Equipment (PPE): The Last Line of Defense
  • Eye Protection: Chemical splash goggles are mandatory.[1] Safety glasses do not provide adequate protection from splashes or airborne particles.

  • Skin Protection: A flame-resistant lab coat and full-length pants are required. Wear nitrile gloves at all times. Gloves must be inspected before use and disposed of properly after handling or if contamination is suspected.

  • Respiratory Protection: Under normal use conditions within a fume hood, a respirator is not required.[5] However, for spill cleanup or in situations with inadequate ventilation, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.[3]

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] The causality is clear: rapid dilution and removal of the irritant is critical to preventing serious eye damage.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms (such as coughing or shortness of breath) develop, call a poison center or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8]

Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of the chemical and any contaminated materials (e.g., gloves, weigh boats) as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its identified hazards. By implementing robust engineering controls, adhering to meticulous handling protocols, and utilizing appropriate personal protective equipment, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as acute oral toxicity. This integrated safety approach ensures that scientific discovery and personal well-being are mutually reinforcing goals.

References

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019. National Center for Biotechnology Information. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 4-Bromo Benzaldehyde 97%.[Link]

  • Capot Chemical. Material Safety Data Sheet. (2026). [Link]

  • PubChem. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. National Center for Biotechnology Information. [Link]

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Solubility of 4-Bromo-2-isopropoxybenzaldehyde in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2-isopropoxybenzaldehyde in Common Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It begins with a foundational overview of the principles of solubility, focusing on the interplay of intermolecular forces and solvent polarity. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of organic compounds is presented, empowering researchers to generate precise, reliable data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solvent selection and solubility for applications such as reaction chemistry, purification, and formulation.

Introduction: The Critical Role of Solubility

The solubility of a compound in a given solvent is a fundamental physicochemical property that governs its behavior and utility in a vast array of chemical processes. From serving as a reaction medium to enabling purification through crystallization and extraction, and ultimately dictating the formulation of active pharmaceutical ingredients, a thorough understanding of a compound's solubility is paramount.[1] this compound, an aromatic aldehyde with bromine and isopropoxy substitutions, possesses a unique combination of functional groups that influence its interactions with various solvents. This guide will delve into the theoretical and practical aspects of its solubility in common organic solvents.

Theoretical Framework: "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2][3][4] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[2][5]

The primary intermolecular forces at play include:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, temporary attractions arising from transient fluctuations in electron distribution. Larger molecules with more electrons exhibit stronger dispersion forces.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent partial positive and partial negative charges.

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

A substance will be most soluble in a solvent that has similar intermolecular forces.[2][5][6]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

  • Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents through van der Waals interactions.

  • Aldehyde Group (-CHO): The carbonyl group (C=O) is polar, allowing for dipole-dipole interactions. It can also act as a hydrogen bond acceptor.

  • Isopropoxy Group (-OCH(CH₃)₂): The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance. The isopropyl group itself is nonpolar.

  • Bromine Atom (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.

Overall, this compound can be classified as a moderately polar molecule. Its solubility will therefore be highest in solvents of similar polarity.

Predictive Solubility Profile of this compound

While precise quantitative data is best determined experimentally, a qualitative and semi-quantitative prediction of solubility can be made by comparing it to related compounds and considering the polarity of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent Solvent Type Predicted Solubility Rationale
Hexane NonpolarLowSignificant mismatch in polarity. The nonpolar nature of hexane will not effectively solvate the polar functional groups of the aldehyde.[7]
Toluene Nonpolar (Aromatic)Moderate to HighThe aromatic nature of toluene will interact favorably with the benzene ring of the solute.[7]
Diethyl Ether Slightly PolarHighThe ether linkage in both the solute and solvent will promote solubility.[7]
Dichloromethane Polar AproticHighA good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.[7]
Ethyl Acetate Moderately PolarHighThe ester group can act as a hydrogen bond acceptor, and its overall polarity is well-suited for dissolving moderately polar compounds.[7]
Acetone Polar AproticHighThe strong dipole of the ketone group in acetone will effectively solvate the polar parts of the solute molecule.[7]
Isopropanol Polar ProticModerate to HighThe ability of isopropanol to act as both a hydrogen bond donor and acceptor should facilitate solubility.
Ethanol Polar ProticModerateSimilar to isopropanol, but its smaller size may lead to slightly different solvation properties.
Methanol Polar ProticModerateThe most polar of the simple alcohols, it may be slightly less effective at solvating the nonpolar regions of the molecule compared to larger alcohols.
Water Polar ProticVery LowThe large nonpolar aromatic ring and isopropoxy group will dominate, making it poorly soluble in water despite the presence of polar functional groups.[8]
Dimethyl Sulfoxide (DMSO) Polar AproticHighA powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[9]
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the target compound.[7]

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (see Table 1)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Spatula

  • Vortex mixer

  • Constant temperature bath or shaker

  • Micropipettes

  • Filter syringes (0.45 µm PTFE)

  • HPLC or GC with a suitable detector

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh a known excess of This compound into a vial. prep2 Add a precise volume of the selected organic solvent. prep1->prep2 prep3 Cap the vial tightly. prep2->prep3 equil1 Place the vial in a constant temperature bath/shaker. prep3->equil1 equil2 Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium. equil1->equil2 equil3 Allow the solution to settle, letting excess solid precipitate. equil2->equil3 analysis1 Carefully withdraw an aliquot of the supernatant. equil3->analysis1 analysis2 Filter the aliquot through a 0.45 µm PTFE filter. analysis1->analysis2 analysis3 Dilute the filtered sample with a suitable solvent for analysis. analysis2->analysis3 analysis4 Analyze the sample by a calibrated HPLC or GC method. analysis3->analysis4 analysis5 Calculate the concentration (solubility) from the calibration curve. analysis4->analysis5

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a tared vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Record the exact mass of the compound.

    • Using a calibrated micropipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Repeat this process for each solvent to be tested.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to 25 °C (or the desired temperature of interest).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable). The solution should be saturated, with excess solid present.

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid at the bottom of the vial.

    • Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC or GC).

    • Analyze the diluted sample using a pre-validated and calibrated analytical method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Safety Considerations

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.[10][11][12][13]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the interplay of its molecular structure with the properties of various common organic solvents, researchers can make informed decisions regarding solvent selection for a multitude of applications. The predictive solubility table offers a valuable starting point, while the detailed experimental protocol provides a robust framework for obtaining precise, quantitative solubility data. This knowledge is essential for the successful design and execution of chemical reactions, purification processes, and formulation development involving this compound.

References

  • Saskatchewan Open Education Resources. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • Lin, Z. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Armani, M. (2012). Solubility and Intermolecular Forces. NJIT Summer 2012 RET Program. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Khosroshahi, R. (2014, October 15). How do you distinguish the polarity of organic solvent?. ResearchGate. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]

  • Capot Chemical. (2026, January 13). material safety data sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Isopropoxybenzaldehyde. PubChem. Retrieved from [Link]

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Biological activity of 4-Bromo-2-isopropoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Bromo-2-isopropoxybenzaldehyde Derivatives

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, attributable to the reactivity of the aldehyde group and the potential for diverse substitutions on the aromatic ring. This guide focuses on a particularly promising, yet underexplored, class of compounds: derivatives of this compound.

This core structure is distinguished by three key features: the reactive formyl (aldehyde) group, a crucial anchor for synthesizing larger, more complex molecules like Schiff bases and chalcones; a bromine atom at the para-position, which significantly enhances lipophilicity, potentially improving cell membrane penetration[1]; and an isopropoxy group at the ortho-position, which introduces steric and electronic effects that can fine-tune binding affinity and metabolic stability.

While direct biological studies on the parent this compound are not extensively documented, the vast body of research on structurally related brominated and alkoxy-substituted benzaldehydes provides a robust framework for predicting and understanding the therapeutic potential of its derivatives.[1][2] This guide will synthesize this existing knowledge to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of this promising class of molecules.

Part 1: Synthesis of this compound and Its Derivatives

The journey from simple precursors to biologically active derivatives involves a multi-step synthetic pathway. The functional groups on the this compound scaffold offer multiple avenues for chemical modification, allowing for the creation of diverse molecular libraries.[3]

Synthesis of the Core Scaffold

The most logical synthetic route begins with a commercially available starting material, such as 4-bromophenol, and proceeds through two key reactions: formylation and etherification.

  • Formylation (Reimer-Tiemann Reaction): The synthesis of the intermediate, 4-Bromo-2-hydroxybenzaldehyde, can be achieved from 4-bromophenol using the Reimer-Tiemann reaction.[4] This reaction involves the ortho-formylation of a phenol in the presence of chloroform and a strong base, typically sodium hydroxide. The use of a phase-transfer catalyst can significantly improve the yield.[4]

  • Etherification (Williamson Ether Synthesis): The subsequent step involves the etherification of the hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2][5][6] This classic Sₙ2 reaction yields the target this compound scaffold.

SynthesisWorkflow cluster_0 Step 1: Formylation cluster_1 Step 2: Etherification cluster_2 Step 3: Derivatization A 4-Bromophenol B 4-Bromo-2-hydroxybenzaldehyde A->B Reimer-Tiemann Reaction (CHCl₃, NaOH) C This compound B->C Williamson Ether Synthesis (Isopropyl Halide, K₂CO₃) D Biologically Active Derivatives (e.g., Schiff Bases, Chalcones) C->D Condensation Reaction (e.g., with amines or acetophenones)

Caption: General synthetic workflow for this compound derivatives.

Derivatization Strategies

The aldehyde functionality of the core scaffold is the primary site for generating structural diversity. Two of the most common and effective strategies are the synthesis of Schiff bases and chalcones.

  • Schiff Bases: Formed by the condensation reaction between the benzaldehyde derivative and a primary amine. The resulting imine (-C=N-) group is a critical pharmacophore in many antimicrobial agents.[2]

  • Chalcones: Synthesized via a Claisen-Schmidt condensation between the benzaldehyde derivative and an acetophenone in the presence of a base. The resulting α,β-unsaturated ketone system is a well-established scaffold for anticancer and anti-inflammatory agents.[7][8]

Part 2: Spectrum of Biological Activities

Derivatives of substituted benzaldehydes are known to possess a wide range of biological activities. Based on analogous compounds, derivatives of this compound are predicted to be most potent in the areas of anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies on benzyloxybenzaldehyde and brominated benzohydrazide derivatives demonstrate significant cytotoxic potential against various human cancer cell lines.[9][10]

Mechanism of Action: The primary anticancer mechanism appears to be the induction of apoptosis (programmed cell death).[9] Key events observed in cancer cells treated with similar compounds include:

  • Cell Cycle Arrest: Compounds can halt cell cycle progression, often at the G2/M phase, preventing cell division.[9]

  • Mitochondrial Dysfunction: A common pathway involves the disruption of the mitochondrial membrane potential, a critical early step in the intrinsic apoptotic cascade.[9]

  • Induction of Oxidative Stress: Some derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to DNA damage and triggering apoptosis.[11]

The brominated curcumin derivative, for instance, demonstrated the ability to increase cellular ROS content, which correlated with its proapoptotic activity.[11] Similarly, a series of benzyloxybenzaldehyde derivatives were found to induce apoptosis in HL-60 leukemia cells, with morphological assessment and DNA fragmentation analysis confirming the mechanism.[9]

AnticancerMechanism Compound Benzaldehyde Derivative Cell Cancer Cell Compound->Cell Mito Mitochondrial Membrane Potential Loss Cell->Mito ROS Increased ROS Cell->ROS Cycle G2/M Cell Cycle Arrest Cell->Cycle Caspase Caspase Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis Cycle->Apoptosis Caspase->Apoptosis

Caption: Proposed anticancer mechanism of action via apoptosis induction.

Antimicrobial and Antifungal Activity

Schiff bases and chalcones derived from alkoxybenzaldehydes have shown promising activity against a spectrum of bacteria and fungi.[2] The lipophilic nature of the isopropoxy and bromo substituents is expected to enhance the ability of these derivatives to disrupt microbial cell integrity.[1]

Mechanism of Action:

  • Membrane Disruption: The primary mechanism is often attributed to the interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.[1]

  • Enzyme Inhibition: Certain derivatives can inhibit essential microbial enzymes.

  • Gene Regulation: In a compelling example, a benzaldehyde derivative was shown to inhibit the production of aflatoxin B1, a potent carcinogen produced by the fungus Aspergillus flavus.[12] This was achieved by significantly suppressing the transcription of key regulatory genes (aflR, laeA, and veA) involved in the toxin's biosynthetic pathway.[12] This demonstrates a sophisticated mechanism beyond simple membrane disruption.

Notably, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria.[13][14]

Anti-inflammatory Activity

Bromophenols and their derivatives have been investigated for their anti-inflammatory properties.[15] One isolated compound, 3-bromo-4,5-dihydroxybenzaldehyde, was shown to suppress inflammation in keratinocytes by downregulating inflammatory cytokines and chemokines through the modulation of the NF-κB and MAPK signaling pathways.[15] This suggests that the bromo-benzaldehyde scaffold has the potential to interfere with key inflammatory cascades. Another study demonstrated that benzamide derivatives could act as potent protease inhibitors, a mechanism relevant to controlling inflammation.[13]

Part 3: Quantitative Data and Structure-Activity Insights

While specific data for this compound derivatives is emerging, we can analyze data from structurally analogous compounds to infer structure-activity relationships (SAR) and guide future design.

Table 1: Anticancer Activity of Representative Benzaldehyde Derivatives
Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
29 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)1-10[9]
22 4-bromo benzohydrazide derivativeHCT116 (Colon)1.20[10]
14 3-Bromo-4-(dipropylamino)benzaldehydeDU145 (Prostate)61[16]
14 3-Bromo-4-(dipropylamino)benzaldehydePC3 (Prostate)47[16]
MPOBA 2-[(2-methylpyridin-3-yl)oxy]benzaldehydeHCT-116 (Colon)24.95[12]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Representative Benzaldehyde Derivatives
Compound IDDerivative TypeOrganismActivity (MIC)Reference
12 3-bromo benzohydrazide derivativeVarious MicrobespMICam = 1.67 µM/ml[10]
MPOBA 2-[(2-methylpyridin-3-yl)oxy]benzaldehydeAspergillus flavusIC₅₀ = 0.55 mM (Aflatoxin B1 inhibition)[12]
Benzamide Derivative N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteria2.5–5.0 mg/mL[13][14]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Key SAR Insights:

  • The Bromine Atom: The presence of a bromine atom is a recurring feature in active compounds (e.g., compounds 22 and 14 ). It increases lipophilicity and can participate in halogen bonding, potentially enhancing target affinity.

  • The Aldehyde and its Derivatives: The conversion of the aldehyde to hydrazones (as in compound 22 ) or manipulation of ortho/para substituents (as in compound 14 ) is a highly effective strategy for generating potent anticancer agents.[10][16]

  • Alkoxy Groups: The position and nature of alkoxy groups (like the isopropoxy group in our core scaffold or the benzyloxy group in compound 29 ) are critical for modulating activity, likely by influencing conformation and electronic properties.[9]

Part 4: Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for key biological assays.

Protocol: Synthesis of a this compound Chalcone Derivative

This protocol describes a representative Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Stir plate and magnetic stir bar

  • Round-bottomed flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol in the round-bottomed flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the cooled mixture. The formation of a precipitate often indicates the reaction is proceeding.

  • Allow the reaction to stir in the ice bath for 2-4 hours, then at room temperature overnight.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess NaOH.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water to remove inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., HCT116, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

MIC_Workflow A Prepare serial two-fold dilutions of test compound in 96-well plate B Add standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well A->B C Include positive (microbe, no drug) and negative (broth only) controls B->C D Incubate plate at optimal temperature (e.g., 37°C for 18-24 hours) C->D E Observe wells for turbidity (visual growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of its derivatives, combined with the potent biological activities observed in structurally related compounds, underscores its potential in anticancer and antimicrobial drug development programs.[2][3] The presence of the bromo and isopropoxy groups provides a unique combination of lipophilicity and steric influence that can be exploited to optimize efficacy and selectivity.

Future research should focus on synthesizing and screening a focused library of Schiff base and chalcone derivatives of this scaffold. Mechanistic studies, including investigation into specific enzyme inhibition, effects on key signaling pathways like NF-κB, and gene expression profiling, will be crucial for elucidating their precise modes of action and identifying the most promising candidates for preclinical development.

References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins (Basel). Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul. Available from: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives. Available from: [Link]

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - ChemRxiv. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available from: [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. Available from: [Link]

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2 - MDPI. Available from: [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. Available from: [Link]

  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. Available from: [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - MDPI. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde - Oriental Journal of Chemistry. Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed. Available from: [Link]

  • 4-bromo-2-cyclopropylbenzaldehyde (C10H9BrO) - PubChemLite. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-2-isopropoxybenzaldehyde. This protocol is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the reaction.

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2] The synthesis of biaryl aldehydes, such as those derived from this compound, is of particular interest as these compounds are versatile intermediates for the construction of a wide array of more complex molecular architectures. The aldehyde functionality serves as a synthetic handle for subsequent transformations, while the biaryl core is a common motif in pharmacologically active compounds.

Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_steps Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative_Addition->Ar-Pd(II)(Br)Ln Transmetalation Transmetalation Ar-Pd(II)(Br)Ln->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Transmetalation->Ar-Pd(II)(Ar')Ln Reductive_Elimination Reductive_Elimination Ar-Pd(II)(Ar')Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound243.091.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-10 mL-
Water (degassed)-2 mL-

Note: The choice of catalyst and base can be critical. See the "Optimization and Considerations" section for alternatives.

Step-by-Step Procedure

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine solid reagents in a flame-dried flask. B Purge flask with an inert gas (Argon or Nitrogen). A->B C Add degassed solvents. B->C D Heat the reaction mixture at 80-100 °C. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography or recrystallization. H->I

Caption: A generalized workflow for the Suzuki coupling experiment.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The use of degassed solvents further protects the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl aldehyde.[5][6]

Optimization and Considerations for a Self-Validating System

The success of a Suzuki coupling reaction is highly dependent on the interplay of the catalyst, base, and solvent. The ortho-isopropoxy group on the benzaldehyde introduces steric hindrance, which may necessitate careful optimization.

Catalyst and Ligand Selection

While Pd(PPh₃)₄ is a reliable and commercially available catalyst, more sterically demanding or electron-rich ligands can significantly improve yields and reaction times, especially for challenging substrates.[7]

Catalyst SystemLigand TypeKey Advantages
Pd(OAc)₂ / PPh₃TriarylphosphineCost-effective and readily available.
Pd₂(dba)₃ / SPhos or XPhosBuchwald LigandsHighly active for sterically hindered substrates, often allowing for lower catalyst loading and milder conditions.
Pd(dppf)Cl₂FerrocenylphosphineGood for a broad range of substrates and often shows good functional group tolerance.
The Crucial Role of the Base

The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

  • Carbonates (K₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate is more soluble and can be more effective for less reactive substrates.

  • Phosphates (K₃PO₄): A stronger base that is often beneficial for sterically hindered couplings and can prevent side reactions like protodeboronation.

  • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, by forming a more nucleophilic trifluoroborate species.

Solvent Systems

A mixture of an organic solvent and water is commonly employed. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Ethers (Dioxane, THF): Common choices that are generally effective.

  • Aromatic Hydrocarbons (Toluene): Can be advantageous for higher reaction temperatures.

  • Aprotic Polar Solvents (DMF, DMAc): Can also be used but may require more rigorous purification.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized), insufficient heating, or unreactive boronic acid.Ensure a properly inert atmosphere, use freshly degassed solvents, increase temperature, or switch to a more active catalyst/ligand system.
Protodeboronation The boronic acid is replaced by a proton from the solvent.Use a stronger, non-aqueous base like K₃PO₄ or switch to a boronic ester (e.g., pinacol ester).
Homocoupling Coupling of two boronic acid molecules or two aryl halide molecules.Lower the catalyst loading, use a different ligand, or ensure a strictly oxygen-free environment.
Difficult Purification Presence of residual palladium or ligand byproducts.Filter the crude product through a plug of Celite or silica gel before chromatography. Recrystallization can also be effective.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this protocol for a wide range of arylboronic acids, facilitating the synthesis of valuable biaryl aldehyde intermediates for drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2024, December 26). Suzuki reaction.
  • BenchChem. (n.d.). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
  • R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • The Suzuki Reaction. (2014, February 6).
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • arkat usa. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • PubMed. (2015, March 16). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
  • PubMed. (2019, August 12). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.

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Application Note & Protocol: Regioselective Formylation of 1-bromo-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aromatic aldehydes are cornerstone building blocks in modern organic synthesis, serving as critical precursors for pharmaceuticals, agrochemicals, and materials science.[1] The precise introduction of a formyl group (-CHO) onto an aromatic scaffold, known as formylation, is a fundamental transformation that dictates the subsequent molecular architecture. The regiochemical outcome of this reaction is paramount, as the position of the aldehyde group governs the biological activity and physical properties of the final product.

This application note provides a comprehensive, field-proven protocol for the formylation of 1-bromo-3-isopropoxybenzene, a polysubstituted aromatic ether. The electron-donating isopropoxy group strongly activates the aromatic ring towards electrophilic substitution, primarily directing the incoming electrophile to the ortho and para positions. This guide will focus on the Vilsmeier-Haack reaction, a reliable and scalable method that leverages a mild electrophile to achieve high regioselectivity for the para-substituted product, 4-bromo-2-isopropoxybenzaldehyde, minimizing the formation of sterically hindered ortho isomers.[2][3][4]

We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, outline critical safety considerations for the reagents involved, and discuss the characterization of the final product. An alternative strategy via directed ortho-lithiation will also be briefly discussed for accessing alternative isomers.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a substituted chloroiminium ion, as the formylating agent. This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[5] The resulting Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly selective for electron-rich aromatic compounds like 1-bromo-3-isopropoxybenzene.[3]

The reaction proceeds via a three-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 1-bromo-3-isopropoxybenzene attacks the Vilsmeier reagent. The isopropoxy group directs the substitution preferentially to the less sterically hindered para position.

  • Hydrolysis: The resulting iminium ion intermediate is stable until a hydrolytic workup, which liberates the final aldehyde product.[2][5]

Vilsmeier_Mechanism sub 1-bromo-3-isopropoxybenzene intermediate Iminium Ion Intermediate sub->intermediate Electrophilic Attack reagent Vilsmeier Reagent (from DMF + POCl₃) reagent->intermediate product This compound intermediate->product Hydrolysis h2o H₂O Workup h2o->intermediate

Caption: The Vilsmeier-Haack formylation mechanism.

Materials, Reagents, and Safety

Extreme caution must be exercised when handling the reagents for this protocol. A thorough risk assessment should be conducted, and the reaction must be performed inside a certified chemical fume hood.

Table 1: Reagent Hazards and Handling Precautions

ReagentKey HazardsRecommended Handling Precautions
Phosphorus Oxychloride (POCl₃) Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water liberating toxic gas.[6][7][8]Work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat. Handle under an inert atmosphere (N₂ or Ar). Ensure no contact with water or moisture.[6][9]
N,N-Dimethylformamide (DMF) Harmful in contact with skin or if inhaled, suspected of damaging the unborn child.Use in a fume hood. Avoid inhalation of vapors. Wear appropriate gloves and eye protection.
Dichloromethane (DCM) Suspected of causing cancer, causes skin and eye irritation.Use in a fume hood. Minimize inhalation and skin contact.
n-Butyllithium (n-BuLi) (for alternative method)Pyrophoric (ignites spontaneously in air), reacts violently with water, causes severe skin burns and eye damage.[10][11]Requires specialized training. Handle under a strict inert atmosphere (glovebox or Schlenk line). Use fire-resistant lab coat and appropriate PPE. Keep a Class D fire extinguisher nearby.[12][13][14]

Equipment:

  • Three-necked round-bottom flask with magnetic stirrer

  • Dropping funnel and reflux condenser

  • Inert gas (Nitrogen or Argon) supply line

  • Ice-water bath

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol: Vilsmeier-Haack Formylation

Workflow A 1. Assemble dry glassware under inert atmosphere (N₂/Ar). B 2. Prepare Vilsmeier Reagent: Add POCl₃ to anhydrous DMF at 0 °C. A->B C 3. Add Substrate: Slowly add 1-bromo-3-isopropoxybenzene to the Vilsmeier reagent. B->C D 4. Reaction: Heat mixture to 60-70 °C for 2-4 hours. C->D E 5. Quench & Hydrolyze: Pour reaction mixture onto ice, then neutralize with aq. NaOH. D->E F 6. Extraction: Extract aqueous layer with Dichloromethane (DCM). E->F G 7. Purification: Dry organic layer, concentrate, and purify by column chromatography. F->G H 8. Analysis: Characterize product using NMR, IR, and MS. G->H

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Vilsmeier Reagent Formation:

    • To the flask, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (6.0 mL, 65 mmol) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a yellowish solid or thick slurry.

  • Formylation Reaction:

    • Dissolve 1-bromo-3-isopropoxybenzene (10.0 g, 46.5 mmol) in anhydrous DMF (10 mL).

    • Add the substrate solution dropwise to the Vilsmeier reagent mixture.

    • After addition, heat the reaction mixture to 65 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by slowly adding 5 M aqueous sodium hydroxide (NaOH) solution until the pH is ~7-8. During this process, the iminium salt hydrolyzes to the aldehyde.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to afford pure this compound.

Expected Results and Characterization

The Vilsmeier-Haack formylation of 1-bromo-3-isopropoxybenzene is expected to yield the major product, this compound, with high regioselectivity.

Table 2: Product Characterization Data

PropertyExpected Value (this compound)
Appearance White to off-white solid
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~10.3 (s, 1H, -CHO), 7.7 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 4.6 (sept, 1H), 1.4 (d, 6H) ppm.
¹³C NMR (CDCl₃, 101 MHz) δ ~189.0, 160.0, 135.0, 128.0, 122.0, 115.0, 110.0, 72.0, 22.0 ppm.
IR (ATR) ν ~2980, 2870, 1680 (C=O), 1590, 1250, 1100 cm⁻¹.

Note: Spectroscopic shifts are approximate and should be confirmed by analysis.

Alternative Strategy: Directed ortho-Lithiation

For the synthesis of the isomeric 2-bromo-6-isopropoxybenzaldehyde, a directed ortho-lithiation (DoM) approach can be considered.[15][16] This method exploits the ability of the isopropoxy group to coordinate with a strong lithium base, directing deprotonation to the adjacent ortho position (C6).

This reaction involves treating 1-bromo-3-isopropoxybenzene with a strong, sterically hindered base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at very low temperatures (-78 °C) under strictly anhydrous and anaerobic conditions.[16][17] The resulting aryllithium intermediate is then quenched with an electrophile like DMF to install the aldehyde group.[15]

Causality: The choice of base is critical. While n-BuLi can effect the desired ortho-deprotonation, it can also compete via a lithium-halogen exchange at the C1-Br bond.[16] Using a lithium amide base like LDA can sometimes favor deprotonation over halogen exchange. This method is significantly more hazardous and technically demanding than the Vilsmeier-Haack reaction but offers a synthetic route to otherwise difficult-to-access isomers.

Conclusion

This application note details a robust and highly regioselective protocol for the formylation of 1-bromo-3-isopropoxybenzene using the Vilsmeier-Haack reaction. The procedure is scalable and yields the valuable synthetic intermediate this compound in good purity. By understanding the underlying mechanism and adhering to the stringent safety precautions, researchers can confidently employ this method in their synthetic campaigns. The brief discussion of directed ortho-lithiation provides a strategic alternative for accessing different constitutional isomers, highlighting the versatility of modern synthetic organic chemistry.

References

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  • SciSpace. (1993). Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. Retrieved from [Link]

  • Reiser, O. (n.d.). The formylation of arylmetal reagents. Retrieved from [Link]

  • Wikipedia. (2024). Vilsmeier–Haack reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-isopropoxybenzene. PubChem. Retrieved from [Link]

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The Strategic Utility of 4-Bromo-2-isopropoxybenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug discovery program. 4-Bromo-2-isopropoxybenzaldehyde, a strategically functionalized aromatic aldehyde, has emerged as a valuable precursor for the synthesis of a diverse array of complex pharmaceutical compounds. Its unique arrangement of an aldehyde, a bromine atom, and an isopropoxy group on a benzene ring offers a confluence of reactive sites, enabling chemists to construct intricate molecular architectures.

This technical guide provides an in-depth exploration of this compound as a precursor in pharmaceutical applications. We will delve into its synthesis, key reaction pathways, and provide detailed, field-proven protocols for its utilization in the construction of medicinally relevant scaffolds. The causality behind experimental choices will be elucidated, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Core Properties and Synthesis of this compound

The journey to utilizing this compound begins with its preparation, most commonly from its hydroxylated analog, 4-Bromo-2-hydroxybenzaldehyde. This precursor is a well-established intermediate in the pharmaceutical and agrochemical industries[1][2][3].

Synthesis of the Precursor: O-Alkylation via Williamson Ether Synthesis

The conversion of the phenolic hydroxyl group to an isopropoxy ether is a classic and robust transformation achieved through the Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide[4].

Causality of Experimental Choices:

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenol but is less harsh than alkali metal hydrides, minimizing potential side reactions with the aldehyde functionality.

  • Alkylating Agent: 2-Bromopropane is the reagent of choice for introducing the isopropyl group.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base and facilitates the S\textsubscript{N}2 reaction without participating in the reaction itself.

  • Temperature: Moderate heating is typically required to drive the reaction to completion in a reasonable timeframe.

Application in Pharmaceutical Synthesis: Building Blocks for Innovation

The strategic placement of the functional groups in this compound makes it a versatile substrate for a variety of subsequent transformations crucial in pharmaceutical synthesis.

Application 1: Synthesis of Benzofuran Scaffolds

Benzofurans are a prominent class of heterocyclic compounds found in numerous biologically active natural products and synthetic drugs[4][5][6]. This compound can serve as a key starting material for the construction of substituted benzofurans. A common strategy involves the formation of an ether linkage at the ortho position to the aldehyde, followed by an intramolecular cyclization.

Workflow for Benzofuran Synthesis:

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Perkin-like Condensation & Cyclization A 4-Bromo-2-hydroxybenzaldehyde B This compound A->B  K₂CO₃, 2-bromopropane, DMF C Reaction with an α-halo ester (e.g., ethyl bromoacetate) B->C D Benzofuran Derivative C->D  Base (e.g., NaH), Heat

Caption: Synthesis of this compound and its subsequent conversion to a benzofuran derivative.

Detailed Experimental Protocol: Synthesis of a Substituted Benzofuran

This protocol outlines a plausible two-step synthesis of a benzofuran derivative from 4-bromo-2-hydroxybenzaldehyde.

Part A: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of a Benzofuran Derivative

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

  • Formation of the Enolate: Stir the mixture at 0 °C for 30 minutes.

  • Addition of α-Halo Ester: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 1: Representative Quantitative Data for Benzofuran Synthesis

StepReactantProductYield (%)Purity (by HPLC)
A4-Bromo-2-hydroxybenzaldehydeThis compound85-95>98%
BThis compoundBenzofuran Derivative60-75>97%
Application 2: Olefination via Wittig Reaction

The aldehyde functionality of this compound is a prime site for carbon-carbon bond formation, most notably through the Wittig reaction. This reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones and is widely used in the synthesis of complex pharmaceutical intermediates[7][8][9].

Workflow for Wittig Olefination:

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction A Phosphonium Salt B Phosphorus Ylide A->B  Strong Base (e.g., n-BuLi) C This compound B->C D Alkene Product C->D  THF, -78 °C to rt

Caption: General workflow for the Wittig reaction with this compound.

Detailed Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol describes the synthesis of a stilbene-like compound, a structural motif present in various bioactive molecules.

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend a suitable phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting deep red or orange solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by column chromatography.

Table 2: Expected Outcome for Wittig Reaction

Reactant 1Reactant 2ProductExpected Yield (%)Key Spectroscopic Feature
This compoundBenzyltriphenylphosphonium ylide4-Bromo-2-isopropoxy-stilbene70-85Olefinic protons in ¹H NMR (δ 6.5-7.5 ppm)
Application 3: Cross-Coupling Reactions via the Bromine Moiety

The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[10][11][12][13]. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity.

Workflow for Suzuki-Miyaura Coupling:

A This compound C Biaryl Product A->C  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., K₂CO₃)  Solvent (e.g., Toluene/H₂O) B Boronic Acid or Ester (R-B(OH)₂) B->C

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic acid pinacol ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Table 3: Representative Data for Suzuki-Miyaura Coupling

Boronic AcidProductTypical Yield (%)Catalyst Loading (mol%)
Phenylboronic acid4'-Formyl-3'-isopropoxybiphenyl80-903-5
3-Pyridylboronic acid4-(3-Pyridyl)-2-isopropoxybenzaldehyde75-853-5

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature provides a robust platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The protocols detailed herein for O-alkylation, benzofuran synthesis, Wittig olefination, and Suzuki-Miyaura coupling represent a fraction of the potential transformations this versatile precursor can undergo. As the demand for novel therapeutics with intricate architectures continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly pivotal role in the future of drug discovery.

References

  • Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation. (n.d.). Google Patents.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). SynArchive. Retrieved January 15, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Advances. Retrieved January 15, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Suzuki Reaction. (2014). Retrieved January 15, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.). Google Patents.
  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. (n.d.). Google Patents.
  • Part I: the development of the catalytic Wittig reaction. (2013). PubMed. Retrieved January 15, 2026, from [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • Process for the production of 4-hydroxybenzaldehyde derivatives. (1980). Retrieved January 15, 2026, from [Link]

  • Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • Recent applications of the Wittig reaction in alkaloid synthesis. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. (2025). ChemRxiv. Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-isopropoxybenzaldehyde is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde, a strategically positioned bromine atom, and a sterically influencing isopropoxy group, offers multiple avenues for synthetic diversification. The aldehyde group serves as a gateway for nucleophilic additions, reductions, oxidations, and olefination reactions. The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and vinyl-aryl scaffolds. The isopropoxy group, while imparting increased lipophilicity and solubility, also exerts steric and electronic effects that can influence the reactivity of the adjacent functionalities.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of five key classes of derivatives from this compound. As your Senior Application Scientist, this document is structured to not only provide reproducible methodologies but also to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical success in your research endeavors.

I. Oxidation of the Aldehyde: Synthesis of 4-Bromo-2-isopropoxybenzoic Acid

The selective oxidation of the aldehyde moiety to a carboxylic acid is a fundamental transformation. While numerous oxidizing agents can accomplish this, the Pinnick oxidation stands out for its mild conditions and high tolerance for other functional groups, such as the aryl bromide present in our substrate.[1][2] This method utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger to prevent unwanted side reactions.[3]

Protocol: Pinnick Oxidation

Objective: To synthesize 4-Bromo-2-isopropoxybenzoic Acid.

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add 2-methyl-2-butene (4.0 eq.) which acts as a scavenger for the hypochlorous acid byproduct.[2]

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water.

  • Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy any excess oxidant.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-isopropoxybenzoic Acid, which can be further purified by recrystallization or column chromatography.

Expected Yield: >90%

Data Summary
Starting MaterialProductReagentsSolventYield
This compound4-Bromo-2-isopropoxybenzoic AcidNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O>90%
Workflow Diagram

Pinnick_Oxidation Start This compound in t-BuOH/H₂O Reagents Add 2-methyl-2-butene, NaClO₂, NaH₂PO₄ Start->Reagents Reaction Stir at RT, 4-6h Reagents->Reaction Workup Quench (Na₂SO₃), Acidify (HCl), Extract (EtOAc) Reaction->Workup Product 4-Bromo-2-isopropoxybenzoic Acid Workup->Product

Caption: Pinnick Oxidation Workflow

II. Reduction of the Aldehyde: Synthesis of (4-Bromo-2-isopropoxyphenyl)methanol

The reduction of the aldehyde to a primary alcohol is readily achieved using sodium borohydride (NaBH₄). This reagent is favored for its selectivity for aldehydes and ketones, leaving the aryl bromide and ether functionalities intact.[4][5] The reaction is typically performed in alcoholic solvents like methanol or ethanol.

Protocol: Sodium Borohydride Reduction

Objective: To synthesize (4-Bromo-2-isopropoxyphenyl)methanol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and evolution of hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-Bromo-2-isopropoxyphenyl)methanol, which can be purified by column chromatography if necessary.

Expected Yield: >95%

Data Summary
Starting MaterialProductReagentSolventYield
This compound(4-Bromo-2-isopropoxyphenyl)methanolNaBH₄Methanol>95%
Mechanism Overview

NaBH4_Reduction cluster_step1 Step 1: Hydride Attack cluster_step2 Step 2: Protonation Aldehyde R-CHO Hydride H⁻ (from NaBH₄) Alkoxide R-CH₂O⁻ Hydride->Alkoxide Nucleophilic attack Alkoxide_p R-CH₂O⁻ Solvent H-Solvent (e.g., MeOH) Alcohol R-CH₂OH Solvent->Alcohol Proton transfer

Caption: NaBH4 Reduction Mechanism

III. Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for the formation of C-N bonds.[6] This one-pot procedure involves the initial formation of an imine between the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but readily reduces the intermediate iminium ion.[7]

Protocol: Reductive Amination

Objective: To synthesize a secondary amine derivative (e.g., N-benzyl-1-(4-bromo-2-isopropoxyphenyl)methanamine).

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the primary amine (1.1 eq.) in DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is less water-sensitive than other hydrides.[7]

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Expected Yield: 70-90%

Data Summary
Starting MaterialAmineProductReagentSolventYield
This compoundBenzylamineN-benzyl-1-(4-bromo-2-isopropoxyphenyl)methanamineNaBH(OAc)₃DCM70-90%
Logical Relationship Diagram

Reductive_Amination Aldehyde This compound Imine_Formation Imine Formation (+ H₂O) Aldehyde->Imine_Formation Amine Primary Amine (R-NH₂) Amine->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Product Secondary Amine Reduction->Product

Caption: Reductive Amination Pathway

IV. Suzuki-Miyaura Cross-Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an aryl halide and an organoboron compound.[8] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[9][10]

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biphenyl derivative (e.g., 4'-Bromo-2'-isopropoxy-1,1'-biphenyl-4-carbonitrile).

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask. The use of a biphasic solvent system with a base is crucial for activating the boronic acid for transmetalation.[11]

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Expected Yield: 60-85%

Data Summary
Aryl HalideBoronic AcidProductCatalystBaseSolventYield
This compound4-cyanophenylboronic acid4'-Bromo-2'-isopropoxy-1,1'-biphenyl-4-carbonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O60-85%
Catalytic Cycle Diagram

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylBr Ar-Br ArylBr->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle

V. Wittig Reaction: Synthesis of Stilbene Derivatives

The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones.[12][13] It involves the reaction of an aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. This reaction is particularly useful for creating stilbene derivatives, which are of interest for their biological and photophysical properties.[14][15][16]

Protocol: Wittig Reaction

Objective: To synthesize a stilbene derivative (e.g., 1-Bromo-4-(4-methoxystyryl)-2-isopropoxybenzene).

Materials:

  • This compound

  • Phosphonium salt (e.g., 4-methoxybenzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, should be purified by column chromatography.

Expected Yield: 50-75%

Data Summary
AldehydePhosphonium SaltProductBaseSolventYield
This compound4-methoxybenzyltriphenylphosphonium chloride1-Bromo-4-(4-methoxystyryl)-2-isopropoxybenzenen-BuLiTHF50-75%
Reaction Scheme Diagram

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Aldehyde cluster_decomposition Decomposition Phosphonium R'-CH₂-P⁺Ph₃ Base Base Ylide R'-CH⁻-P⁺Ph₃ Base->Ylide Ylide_r R'-CH⁻-P⁺Ph₃ Aldehyde R-CHO Oxaphosphetane Oxaphosphetane Intermediate Ylide_r->Oxaphosphetane Aldehyde->Oxaphosphetane Oxaphosphetane_d Oxaphosphetane Intermediate Alkene R-CH=CH-R' Oxaphosphetane_d->Alkene PhosphineOxide Ph₃P=O Oxaphosphetane_d->PhosphineOxide

Sources

Application Notes and Protocols for 4-Bromo-2-isopropoxybenzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Agrochemical Innovation

In the continuous endeavor to secure global food production, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Substituted benzaldehydes represent a cornerstone class of intermediates in the synthesis of a wide array of active ingredients, from fungicides that protect crops from devastating pathogens to herbicides that manage competitive weeds and insecticides that control harmful pests.[1][2] The versatility of the benzaldehyde scaffold, with its reactive aldehyde group and the potential for diverse substitutions on the aromatic ring, provides a rich platform for chemical exploration and the fine-tuning of biological activity.

This document provides a detailed guide to the application of 4-Bromo-2-isopropoxybenzaldehyde , a key chemical intermediate, in agrochemical research and development. We will explore its synthesis, potential applications in creating novel agrochemicals, and detailed protocols for its utilization and subsequent biological screening.

This compound: A Versatile Building Block

This compound is a trifunctional molecule of significant interest for agrochemical synthesis. The strategic placement of its functional groups—a bromine atom, an isopropoxy group, and an aldehyde—offers a multitude of possibilities for synthetic transformations.

  • The Aldehyde Group: This reactive moiety serves as a handle for a wide range of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines or active methylene compounds to form Schiff bases, oximes, hydrazones, and other heterocyclic structures that are common in agrochemical active ingredients.[3]

  • The Bromine Atom: The bromo substituent is a key feature for introducing further molecular complexity. It can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various aryl, alkyl, or acetylenic groups. This is crucial for exploring the structure-activity relationships (SAR) of new compound libraries.

  • The Isopropoxy Group: The presence of an alkoxy group, such as isopropoxy, can significantly influence the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and target-site binding affinity. This is a critical factor in designing agrochemicals with optimal uptake, translocation, and efficacy.

Workflow for Agrochemical Discovery using this compound

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 4-bromo-2-fluorobenzaldehyde) synthesis_intermediate Synthesis of This compound start->synthesis_intermediate derivatization Derivatization Reactions (Condensation, Cross-coupling, etc.) synthesis_intermediate->derivatization library Library of Novel Compounds derivatization->library fungicidal Fungicidal Assays library->fungicidal herbicidal Herbicidal Assays library->herbicidal insecticidal Insecticidal Assays library->insecticidal sar Structure-Activity Relationship (SAR) Studies fungicidal->sar herbicidal->sar insecticidal->sar lead_optimization Lead Optimization sar->lead_optimization candidate Agrochemical Candidate lead_optimization->candidate

Caption: Workflow for the use of this compound in agrochemical discovery.

Synthesis Protocol: this compound

This protocol is based on established methods for the synthesis of alkoxy-substituted benzaldehydes.[4]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
4-Bromo-2-fluorobenzaldehyde135308-80-4203.0110 g (49.25 mmol)
Isopropyl alcohol (Propan-2-ol)67-63-060.10100 mL
Potassium carbonate (anhydrous)584-08-7138.2113.6 g (98.5 mmol)
N,N-Dimethylformamide (DMF)68-12-273.0950 mL
Diethyl ether60-29-774.12As needed
Saturated aqueous NaCl solutionN/AN/AAs needed
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (10 g, 49.25 mmol) and N,N-dimethylformamide (50 mL).

  • Add anhydrous potassium carbonate (13.6 g, 98.5 mmol) to the solution.

  • Add isopropyl alcohol (100 mL) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Application in the Synthesis of Novel Agrochemicals

Fungicide Development

Substituted benzaldehydes are precursors to a variety of fungicidal compounds. For instance, the fungicide mandipropamid is synthesized from vanillin, a substituted benzaldehyde.[5] The aldehyde group of this compound can be used to synthesize novel fungicides.

Protocol for Synthesis of a Schiff Base Derivative:

  • Dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add a substituted aniline or heterocyclic amine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the Schiff base derivative.

Herbicide Development

The development of new herbicides is crucial for managing weed resistance. Aryloxyphenoxypropionates are a class of herbicides that target the ACCase enzyme in grasses.[6] this compound can be a starting point for novel herbicides.

Protocol for the Synthesis of a Chalcone Derivative:

  • In a flask, dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (15 mL).

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (10-20%) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the chalcone derivative.

Insecticide Development

Benzaldehyde and its derivatives have shown insecticidal and repellent properties.[7] The structural features of this compound make it a promising scaffold for new insecticides.

Protocol for Synthesis of a Hydrazone Derivative:

  • Dissolve this compound (1 mmol) in methanol (10 mL).

  • Add a solution of a substituted hydrazine (1 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting solid product is collected by filtration, washed with cold methanol, and dried.

Biological Screening Protocols

In Vitro Fungicidal Assay (Poisoned Food Technique)

Objective: To evaluate the antifungal activity of synthesized derivatives.

Materials:

  • Synthesized compounds

  • Fungal cultures (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Prepare PDA medium and autoclave.

  • Cool the medium to 45-50 °C and add the test compound to achieve the desired final concentration (e.g., 50, 100, 200 ppm).

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.

  • Incubate the plates at 25±2 °C for 5-7 days.

  • Measure the radial growth of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

Objective: To assess the pre- and post-emergent herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Seeds of a model weed species (e.g., barnyard grass - Echinochloa crus-galli)

  • Filter paper

  • Petri dishes

  • Acetone

Procedure:

  • Prepare different concentrations of the test compounds in acetone.

  • Place a filter paper in each Petri dish and add a specific volume of the test solution. Allow the solvent to evaporate.

  • Place a known number of seeds on the treated filter paper.

  • Add a specific volume of distilled water to each Petri dish.

  • Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature.

  • After 7-10 days, record the germination percentage, root length, and shoot length.

  • Compare the results with a control group (treated with acetone only).

Insecticidal Activity Assay (Contact Toxicity)

Objective: To determine the contact toxicity of the synthesized compounds against a model insect pest.

Materials:

  • Synthesized compounds

  • A model insect (e.g., fruit fly - Drosophila melanogaster or aphids)

  • Acetone

  • Micropipette

  • Vials or Petri dishes

Procedure:

  • Prepare serial dilutions of the test compounds in acetone.

  • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect (topical application).

  • Place the treated insects in a clean vial with a food source.

  • Record the mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the lethal concentration (LC50) values.

Structure-Activity Relationship (SAR) Pathway

SAR_Pathway cluster_modifications Synthetic Modifications initial_compound This compound (Scaffold) mod_aldehyde Modify Aldehyde (e.g., Schiff bases, oximes, hydrazones) initial_compound->mod_aldehyde mod_bromo Modify Bromo Group (e.g., Suzuki, Heck coupling) initial_compound->mod_bromo mod_isopropoxy Vary Alkoxy Group (e.g., methoxy, ethoxy) initial_compound->mod_isopropoxy biological_testing Biological Activity Screening mod_aldehyde->biological_testing mod_bromo->biological_testing mod_isopropoxy->biological_testing sar_analysis SAR Analysis (Identify key structural features for activity) biological_testing->sar_analysis lead_compound Lead Compound (Optimized Activity) sar_analysis->lead_compound

Caption: A logical pathway for Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique combination of functional groups provides a robust platform for the generation of diverse chemical libraries with potential fungicidal, herbicidal, and insecticidal properties. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize, derivatize, and screen new compounds, thereby accelerating the discovery of next-generation crop protection solutions.

References

  • Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals. (2025, October 30). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of m-(p-bromophenoxy)benzaldehyde.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Elon University. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.
  • Dikusar, E. A., & Potkin, V. I. (2010). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Russian Journal of General Chemistry, 80(8), 1645-1650.
  • Al-Hourani, B. J., Al-Bitar, R. F., Al-Sharide, S. Y., & Al-Masri, M. I. (2024).
  • Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.
  • Google Patents. (n.d.). Process for the preparation of m-phenoxybenzaldehyde. Retrieved from [Link]

  • Annapurna, K., et al. (2023). Protecting group-free synthesis of the fungicide Mandipropamid. Arkivoc, 2023(viii), 202312023.
  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Ramadan, K. M. A., et al. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Molecules, 27(19), 6299.
  • Wang, Y., et al. (2016).
  • Google Patents. (n.d.). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Google Patents. (n.d.). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • The Hive. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

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Application Notes & Protocols: A Guide to Palladium-Catalyzed Reactions of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-isopropoxybenzaldehyde

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • Aryl Bromide (C4-Br): A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is generally reliable and predictable.[1]

  • Aldehyde (C1-CHO): A classic electrophilic center amenable to a vast range of transformations, including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.

  • Isopropoxy Group (C2-O-iPr): An ether linkage that imparts steric bulk and possesses electron-donating properties. This group modulates the electronic nature of the aromatic ring and can influence the regioselectivity and kinetics of subsequent reactions.

This guide provides an in-depth exploration of palladium-catalyzed transformations at the C4-position of this substrate. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to empower researchers to adapt and innovate.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of most cross-coupling reactions lies a catalytic cycle involving palladium, typically cycling between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[4]

  • Transmetalation / Migratory Insertion: In reactions like Suzuki or Stille, the coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center in a step called transmetalation.[5] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion).[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[2]

General_Pd_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate L₂Pd(II)(Ar)(X) (Palladium Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation (e.g., Suzuki, Stille) or Migratory Insertion (e.g., Heck) pd_intermediate->transmetalation R-M coupled_intermediate L₂Pd(II)(Ar)(R) (Coupled Intermediate) transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds from aryl halides and organoboron reagents.[1] Its popularity is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[5]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)(Br)L₂ pd0->ar_pd_br Oxidative Addition (Ar-Br) ar_pd_oh Ar-Pd(II)(OH)L₂ ar_pd_br->ar_pd_oh Ligand Exchange (Base, e.g., OH⁻) ar_pd_r Ar-Pd(II)(R)L₂ ar_pd_oh->ar_pd_r Transmetalation (R-B(OH)₂) ar_pd_r->pd0 Reductive Elimination (Ar-R) sub_in This compound boronic_in R-B(OH)₂ product_out Product base_in Base (e.g., K₂CO₃)

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Rationale and Scientist's Notes:

  • Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand Choice (SPhos): The isopropoxy group is moderately electron-donating. Buchwald's biaryl phosphine ligands, like SPhos, are electron-rich and bulky. This combination accelerates both the oxidative addition and the critical reductive elimination step, which can be slow for electron-rich substrates.[7]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[1] K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.

  • Solvent: The dioxane/water system is effective at dissolving both the organic substrate and the inorganic base, creating a homogeneous reaction environment.[8] Degassing the solvent is critical to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%) (Representative)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O85>85
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90>88

Heck Reaction: Alkene Functionalization

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically an electron-deficient one like an acrylate or styrene.[6][9] It is a powerful tool for synthesizing substituted alkenes and is foundational to palladium catalysis.[10]

Protocol: Heck Coupling with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Setup: In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen.

  • Reagent Addition: Add the anhydrous solvent, the base (Et₃N), and n-butyl acrylate via syringe.

  • Reaction: Seal the tube tightly and heat to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium black and salts. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify by column chromatography.

Rationale and Scientist's Notes:

  • Ligand Choice: Tri(o-tolyl)phosphine is a classic, effective ligand for the Heck reaction. Its steric bulk promotes the dissociation needed for alkene coordination.[11]

  • Base: A non-nucleophilic organic base like Et₃N is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst from the H-Pd(II)-Br species formed after β-hydride elimination.[11]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used as they effectively dissolve the reactants and the palladium salts.

Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%) (Representative)
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF110>80
StyrenePd(PPh₃)₄K₂CO₃Acetonitrile100>75

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides. It uniquely employs a dual-catalyst system of palladium and copper(I).[12] The resulting aryl alkynes are versatile intermediates for pharmaceuticals, organic materials, and further synthetic transformations.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Optional co-solvent (e.g., THF, Toluene)

Procedure:

  • Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add the amine solvent (e.g., Et₃N) and any co-solvent, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature or warm gently (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite® to remove solids. Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Rationale and Scientist's Notes:

  • Dual Catalyst System: The palladium complex drives the main cross-coupling cycle. The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. This is much faster than direct reaction with the alkyne.[13]

  • Base/Solvent: The amine serves two roles: it acts as the base to deprotonate the alkyne and as the solvent. It must be rigorously degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[13]

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, though they often require stronger bases or specialized ligands.[14]

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%) (Representative)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Et₃N40>90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene60>85

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and functional materials.[15][16] This reaction couples an aryl halide with a primary or secondary amine.[17] Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[18]

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents, this reaction is best set up in a glovebox. In a vial, weigh the Pd₂(dba)₃, ligand, and NaOtBu.

  • Reagent Addition: Add this compound, the solvent, and finally the morpholine.

  • Reaction: Seal the vial tightly and heat to 80-110 °C with stirring. Monitor reaction progress.

  • Work-up: After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Rationale and Scientist's Notes:

  • Precatalyst & Ligand: Pd₂(dba)₃ is a common Pd(0) source. The choice of ligand is critical. For coupling with a secondary amine like morpholine, bulky biarylphosphine ligands like XPhos or RuPhos are essential. They promote the formation of a three-coordinate palladium-amido intermediate, which facilitates the difficult C-N bond-forming reductive elimination step.[7]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species.[16] The aldehyde group in the substrate is sensitive to strong bases; using a base like LiHMDS at lower temperatures can sometimes mitigate side reactions.

  • Inert Conditions: Strict adherence to anhydrous and oxygen-free conditions is mandatory. Oxygen will deactivate the catalyst and degrade the phosphine ligands.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%) (Representative)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100>90
AnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH110>80

General Laboratory Workflow

A successful cross-coupling experiment relies on careful execution from start to finish. The following workflow is broadly applicable to all the reactions described.

Lab_Workflow start Start: Reagent Prep reagent_prep Weigh Reagents (Use Glovebox for Air-Sensitive Components) start->reagent_prep setup Assemble Glassware (Oven-Dried) reagent_prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents & Liquid Reagents inert->solvent reaction Heat & Stir (Oil Bath / Heating Mantle) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Quench & Work-up (Extraction & Washing) monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: General Workflow for Palladium-Catalyzed Reactions.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Topics in Current Chemistry, 374(4), 43.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chemistry LibreTexts. (2023). 2.
  • Grokipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Vantourout, J. C., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(1), 167-172.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.).
  • Stanford University. (2014). The Suzuki Reaction.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Total Organic Chemistry. (2021). Heck Reaction. YouTube.
  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
  • Fisher Scientific. (n.d.).

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Application Note and Protocol: Laboratory-Scale Synthesis of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 4-Bromo-2-isopropoxybenzaldehyde, a key chemical intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] The protocol details a robust and efficient method starting from 4-Bromo-2-hydroxybenzaldehyde via a Williamson ether synthesis. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed explanation of the synthetic strategy, a step-by-step experimental protocol, safety and handling procedures, and methods for product characterization.

Introduction and Synthetic Strategy

This compound is a valuable substituted benzaldehyde derivative. The presence of the aldehyde, isopropoxy, and bromo functional groups makes it a versatile building block for creating more complex molecular architectures.[1] Its applications include the synthesis of γ-secretase modulators for pharmaceutical research and the development of advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1][4]

The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for preparing ethers.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] In this specific application, the phenolic hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde is first deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (2-bromopropane), displacing the bromide leaving group to form the desired ether product.

Overall Reaction Scheme:

Reaction Scheme

Causality of Experimental Choices:

  • Starting Material: 4-Bromo-2-hydroxybenzaldehyde is a commercially available and stable solid, making it an ideal starting point.

  • Base: Potassium carbonate (K₂CO₃) is chosen as the base. It is a mild, inexpensive, and easy-to-handle solid base, which is sufficient to deprotonate the acidic phenolic proton without causing unwanted side reactions.[9][10][11][12][13] Stronger bases like sodium hydride are effective but require more stringent anhydrous conditions.[14]

  • Alkylating Agent: 2-Bromopropane is a suitable source for the isopropyl group. As a secondary alkyl halide, it can undergo elimination as a competing reaction; however, under the chosen reaction conditions, the SN2 substitution is favored.[5][7]

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SN2 mechanism by solvating the potassium cation, leaving the phenoxide nucleophile more reactive.[15]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
4-Bromo-2-hydroxybenzaldehyde22532-62-3201.025.00 g1.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.215.15 g1.5
2-Bromopropane (Isopropyl bromide)75-26-3122.994.59 g (3.3 mL)1.5
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Ethyl acetate (EtOAc)141-78-688.11~200 mL-
Brine (saturated NaCl solution)7647-14-558.44~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Vacuum filtration apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 4-Bromo-2-hydroxybenzaldehyde (5.00 g, 24.87 mmol), anhydrous potassium carbonate (5.15 g, 37.31 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask. Begin stirring the suspension. Add 2-bromopropane (3.3 mL, 37.31 mmol) to the mixture using a syringe or graduated pipette.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water in a beaker. Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow A 1. Reagent Setup - Add 4-Bromo-2-hydroxybenzaldehyde, K₂CO₃, and DMF to flask B 2. Alkylation Reaction - Add 2-Bromopropane - Heat to 80°C for 4-6h A->B Stirring C 3. Workup: Quenching - Cool to RT - Pour into cold water B->C Reaction Complete D 4. Extraction - Extract with Ethyl Acetate (3x) C->D E 5. Washing - Wash with H₂O and Brine D->E F 6. Drying & Concentration - Dry over Na₂SO₄ - Evaporate solvent E->F G 7. Purification - Column Chromatography F->G H Final Product This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.3 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), the methine proton of the isopropyl group (septet, ~4.7 ppm), and the methyl protons of the isopropyl group (doublet, ~1.4 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will display distinct peaks for the carbonyl carbon (~190 ppm), the aromatic carbons, and the carbons of the isopropoxy group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-2-hydroxybenzaldehyde: Harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life.[4][16]

  • Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12][13] Avoid dust formation.

  • 2-Bromopropane (Isopropyl bromide): Highly flammable liquid and vapor. May damage fertility. May cause damage to organs through prolonged or repeated exposure.[17][18][19][20][21] Keep away from heat, sparks, and open flames.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. It can be absorbed through the skin.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ASHTA Chemicals. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Potassium carbonate. [Link]

  • Enartis. (2015, August 5). Safety Data Sheet POTASSIUM CARBONATE. [Link]

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • KSCL (KRISHNA). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. [Link]

  • Unknown. 12. The Williamson Ether Synthesis. [Link]

  • New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: 2-Bromopropane. [Link]

  • Unknown. Experiment 06 Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. [Link]

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Application Notes and Protocols for the Knoevenagel Condensation with 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, revered for its efficiency in forming carbon-carbon double bonds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction.[1] The products, often α,β-unsaturated compounds, are pivotal intermediates in the synthesis of a vast array of fine chemicals, pharmaceuticals, and functional polymers.[3]

4-Bromo-2-isopropoxybenzaldehyde is a valuable starting material due to its unique substitution pattern. The isopropoxy group at the ortho position can exert steric and electronic effects that influence the reactivity of the aldehyde and the properties of the final product. The bromine atom at the para position provides a handle for further synthetic transformations, such as cross-coupling reactions, making the products of this Knoevenagel condensation versatile building blocks in drug discovery and materials science.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with this compound. It offers detailed protocols, explains the rationale behind experimental choices, and provides expected outcomes and characterization data.

Reaction Mechanism and Rationale

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[1] The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), which has acidic protons due to the presence of two electron-withdrawing groups, to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition: This attack forms a tetrahedral intermediate, an aldol-type addition product.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. The removal of water can help drive the reaction to completion.[4]

The choice of catalyst is critical. A weak base is preferred to avoid self-condensation of the aldehyde.[1] Piperidine is a commonly used and effective catalyst for this transformation.[5]

Experimental Protocols

Two detailed protocols are provided below. Protocol 1 describes a classical approach using piperidine as a catalyst in an ethanol solvent. Protocol 2 outlines a solvent-free approach, which aligns with the principles of green chemistry.[6]

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

This protocol is adapted from established procedures for the Knoevenagel condensation of substituted benzaldehydes and is particularly informed by the successful condensation of the analogous 4-Bromo-2-hydroxybenzaldehyde.[5]

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound243.09-Starting aldehyde.
Malononitrile66.06109-77-3Active methylene compound. Highly toxic.
Ethyl Cyanoacetate113.12105-56-6Alternative active methylene compound.
Piperidine85.15110-89-4Basic catalyst. Corrosive and flammable.
Ethanol (EtOH), Absolute46.0764-17-5Reaction solvent.
Deionized Water18.027732-18-5For washing the product.
Ethyl Acetate88.11141-78-6For recrystallization (optional).
n-Hexane86.18110-54-3For recrystallization (optional).
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.43 g, 10.0 mmol).

  • Dissolution: Add 30-40 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Reagent Addition: To the stirred solution, add the active methylene compound (e.g., malononitrile, 0.66 g, 10.0 mmol, 1.0 eq. or ethyl cyanoacetate, 1.13 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture using a micropipette.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.[5]

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any remaining catalyst and unreacted starting materials.[5]

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol avoids the use of organic solvents and can be performed at room temperature.[6]

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound243.09-Starting aldehyde.
Malononitrile66.06109-77-3Active methylene compound. Highly toxic.
Ammonium Acetate77.08631-61-8Benign catalyst.
Mortar and Pestle--For grinding the reactants.
  • Mixing Reactants: In a clean, dry mortar, combine this compound (e.g., 2.43 g, 10.0 mmol, 1.0 eq.) and malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (a pinch).[6]

  • Grinding: Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency. Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent (e.g., acetone), and analyzing by TLC. The reaction is typically complete in a shorter timeframe compared to the solvent-based method.

  • Work-up: After the reaction is complete, add deionized water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it.

  • Purification: Further purification by recrystallization is often not necessary for this method, but can be performed if required.

Visualization of Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Dissolution Dissolution Reaction Setup->Dissolution Reagent Addition Reagent Addition Dissolution->Reagent Addition Catalyst Addition Catalyst Addition Reagent Addition->Catalyst Addition Reaction Reaction Catalyst Addition->Reaction Cooling & Precipitation Cooling & Precipitation Reaction->Cooling & Precipitation Isolation Isolation Cooling & Precipitation->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Purification (Optional) Purification (Optional) Drying->Purification (Optional)

Caption: A generalized workflow for the Knoevenagel condensation experiment.

G Aldehyde This compound ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Base->ActiveMethylene Adduct Aldol Adduct Enolate->Adduct + Aldehyde Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O Adduct->Water

Caption: Simplified reaction mechanism of the Knoevenagel condensation.

Expected Outcomes and Characterization

The expected product from the reaction of this compound with malononitrile is 2-((4-Bromo-2-isopropoxyphenyl)methylene)malononitrile .

Physical Appearance: A pale yellow to white crystalline solid.

Expected Yield: Good to excellent yields (typically >85%) are expected, especially with Protocol 1.

Characterization Data (Predicted):

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 2-(4-bromobenzylidene)malononitrile and 2-(2-ethoxybenzylidene)malononitrile.[7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.3 ppm (s, 1H): This singlet corresponds to the vinylic proton (=CH). Its downfield shift is due to the deshielding effect of the adjacent cyano groups.

    • δ ~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the vinylidene group.

    • δ ~7.4-7.5 ppm (d, 1H): Aromatic proton meta to the vinylidene group and ortho to the bromine.

    • δ ~7.2-7.3 ppm (dd, 1H): Aromatic proton meta to both the vinylidene and isopropoxy groups.

    • δ ~4.6-4.7 ppm (sept, 1H): The methine proton of the isopropoxy group (-OCH(CH₃)₂).

    • δ ~1.4 ppm (d, 6H): The two equivalent methyl groups of the isopropoxy group (-OCH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160 ppm: Quaternary carbon of the vinylidene group attached to the aromatic ring.

    • δ ~158 ppm: Aromatic carbon attached to the isopropoxy group.

    • δ ~135-130 ppm: Aromatic carbons.

    • δ ~125 ppm: Aromatic carbon attached to the bromine atom.

    • δ ~115-110 ppm: Aromatic carbons and the two cyano group carbons (-CN).

    • δ ~80-85 ppm: Quaternary carbon of the vinylidene group attached to the two cyano groups.

    • δ ~72 ppm: Methine carbon of the isopropoxy group (-OCH(CH₃)₂).

    • δ ~22 ppm: Methyl carbons of the isopropoxy group (-OCH(CH₃)₂).

  • FT-IR (KBr, cm⁻¹):

    • ~2220 cm⁻¹: Sharp, strong absorption corresponding to the C≡N stretch of the nitrile groups.

    • ~1600-1580 cm⁻¹: C=C stretching vibrations of the aromatic ring and the newly formed double bond.

    • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

    • ~1100-1000 cm⁻¹: Symmetric C-O-C stretching.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst.Use fresh piperidine or ammonium acetate.
Insufficient heating (Protocol 1).Ensure the reaction reaches reflux temperature.
Poor quality starting materials.Check the purity of the aldehyde and active methylene compound.
Formation of Side Products Self-condensation of the aldehyde.Ensure a weak base is used in catalytic amounts. Strong bases should be avoided.
Michael addition of a second active methylene unit.Use a 1:1 stoichiometry of aldehyde to active methylene compound.
Product is an Oil or Difficult to Crystallize Impurities are present.Purify the product by column chromatography on silica gel.
The product has a low melting point.If purification is confirmed, the oily nature may be inherent to the product.

Safety Precautions

  • Conduct all experimental procedures in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Malononitrile is highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care and use appropriate containment measures.

  • Piperidine is flammable, corrosive, and toxic. Avoid inhalation and contact with skin and eyes.

  • Handle all organic solvents with care, avoiding ignition sources.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Knoevenagel condensation of this compound is a robust and versatile reaction for the synthesis of valuable chemical intermediates. The protocols provided herein offer both a classical and a green chemistry approach to this transformation. By understanding the reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the desired product. The detailed characterization data provides a benchmark for product identification and purity assessment, empowering scientists in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde. Link

  • Indian Journal of Chemistry, Section B. (2015). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Link

  • Supporting Information for a scientific publication.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile. Link

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. Link

  • Journal of Scientific Research. (2021). Novel Methods of Knoevenagel Condensation. Link

  • Dalton Transactions. (2022). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. Link

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Link

  • Wikipedia. (n.d.). Knoevenagel condensation. Link

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Link

  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction. Link

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Synthesis of Schiff bases from 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Schiff Bases from 4-Bromo-2-isopropoxybenzaldehyde

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and potential applications of novel Schiff bases derived from this compound. This precursor, with its unique substitution pattern, offers a scaffold for developing compounds with significant potential in pharmacology and materials science. We will move beyond a simple recitation of steps to explore the rationale behind the protocol, ensuring a deep, applicable understanding of the chemistry involved.

Scientific Rationale and Significance

Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are cornerstones of medicinal chemistry and coordination chemistry.[1][2] Their synthetic accessibility via condensation of primary amines and carbonyl compounds makes them ideal for creating diverse molecular libraries.[3] The resulting imine linkage is not merely a structural linker; it is a pharmacophore that can be crucial for biological activity.[4] Furthermore, the nitrogen atom's lone pair of electrons allows Schiff bases to act as versatile ligands, forming stable complexes with various metal ions, which often leads to an enhancement of their therapeutic properties.[3][5][6]

The choice of This compound as the starting material is deliberate. The substituents on the aromatic ring are expected to modulate the physicochemical properties of the resulting Schiff bases:

  • 4-Bromo Group: The bromine atom is a lipophilic halogen that can enhance the molecule's ability to cross biological membranes. It also introduces a potential site for further synthetic modifications and can influence electronic properties.

  • 2-Isopropoxy Group: This bulky alkoxy group can influence the molecule's conformation and solubility. Its electron-donating nature can also modulate the reactivity of the aldehyde and the electronic properties of the final compound.

These features make the resulting Schiff bases and their potential metal complexes highly attractive candidates for applications ranging from anticancer and antimicrobial agents to novel catalysts.[7][8]

The Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic acid-catalyzed condensation-elimination reaction. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process occurs in two main stages:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is often the rate-limiting step. The presence of a weak acid catalyst, such as glacial acetic acid, facilitates this by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This addition results in the formation of an unstable hemiaminal (or carbinolamine) intermediate.

  • Dehydration: The hemiaminal intermediate is then protonated on the oxygen of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine).

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCHO Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde RCHO->Protonated_Aldehyde + H⁺ RNH2 Primary Amine (R'-NH₂) H_plus H⁺ (Catalyst) Hemiaminal Hemiaminal Intermediate Protonated_Aldehyde->Hemiaminal + R'-NH₂ - H⁺ Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Imine Schiff Base (Imine) Protonated_Hemiaminal->Imine - H₂O - H⁺ H2O Water (H₂O)

Caption: General mechanism for acid-catalyzed Schiff base formation.

Experimental Guide: Synthesis and Characterization

This section provides a robust, generalized protocol for synthesizing Schiff bases from this compound.

Materials and Equipment
  • Reagents: this compound, primary amine (e.g., aniline, substituted anilines, aliphatic diamines), absolute ethanol (or methanol), glacial acetic acid (catalytic grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask for vacuum filtration, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), melting point apparatus.

Detailed Synthesis Protocol

This protocol is based on a standard condensation reaction, widely cited for its efficiency.[7][9]

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.

  • Amine Addition: In a separate beaker, dissolve the chosen primary amine (1.0 equivalent) in absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature. For diamines, 2.0 equivalents of the aldehyde should be used.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation, significantly improving the reaction rate and yield.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[7]

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product often precipitates as a crystalline solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven or desiccator. Record the final mass and calculate the percentage yield.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve_aldehyde 1. Dissolve Aldehyde in Ethanol mix 3. Combine Solutions & Add Acetic Acid Catalyst dissolve_aldehyde->mix dissolve_amine 2. Dissolve Amine in Ethanol dissolve_amine->mix reflux 4. Reflux for 2-4 hours (Monitor by TLC) mix->reflux cool 5. Cool to Room Temp. (Precipitation) reflux->cool filtrate 6. Vacuum Filtrate & Wash with Cold Ethanol cool->filtrate dry 7. Dry Product filtrate->dry characterize 8. Characterize (FT-IR, NMR, MS, MP) dry->characterize

Caption: Experimental workflow for Schiff base synthesis and analysis.

Purification

For most syntheses, the product precipitates with high purity. However, if further purification is needed, recrystallization is the most effective method.[10]

  • Recrystallization Protocol: Dissolve the crude Schiff base in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a benzene/petroleum ether mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[10][11]

  • Important Consideration: Schiff bases can be susceptible to hydrolysis. Always use dry solvents and store the final product in a desiccator to protect it from atmospheric moisture.[10]

Structural Characterization

Unambiguous confirmation of the synthesized Schiff base is achieved through a combination of spectroscopic techniques.

TechniqueExpected Result / Key SignalRationale
FT-IR Disappearance of aldehyde C=O (1680-1700 cm⁻¹) and amine N-H (3300-3500 cm⁻¹) stretches. Appearance of a strong C=N imine stretch (1620-1690 cm⁻¹).[12][13][14]Confirms the formation of the azomethine double bond and consumption of starting materials.
¹H-NMR Appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically δ 8.0-9.0 ppm.[12][14]The chemical environment of the imine proton is distinct and provides clear evidence of product formation.
¹³C-NMR A characteristic signal for the imine carbon (-CH=N-) appears between δ 158-164 ppm.[4][12]Confirms the presence of the carbon-nitrogen double bond.
Mass Spec. The molecular ion peak (M⁺) should match the calculated molecular weight. A prominent M+2 peak of similar intensity will be observed due to the ⁷⁹Br/⁸¹Br isotopes.[15][16]Provides definitive proof of the molecular formula and the presence of bromine.
Melting Point A sharp and distinct melting point.Indicates the purity of the synthesized compound.

Application Notes for Drug Development & Research

Schiff bases derived from this compound are versatile platforms for developing new chemical entities with significant therapeutic potential.

  • Antimicrobial and Anticancer Agents: A vast body of literature reports that Schiff bases and their metal complexes exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][6][17] The synthesized compounds should be screened against various bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, Hep-G2) to evaluate their efficacy.[8] The bromo- and isopropoxy- substitutions may enhance lipophilicity and cellular uptake, potentially leading to improved activity.

  • Coordination Chemistry and Catalysis: The imine nitrogen and, if the primary amine contains another donor atom, other sites can act as excellent coordination points for transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[18] These metal complexes are not only of interest for their enhanced biological activities but also as potential catalysts for various organic transformations, such as oxidation or polymerization reactions.[18][19]

  • Enzyme Inhibition: The imine functionality is known to interact with the active sites of various enzymes.[3] These compounds can be investigated as potential inhibitors for enzymes implicated in disease, such as urease or carbonic anhydrase.

References

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed. Available at: [Link]

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Schiff bases in medicinal chemistry: a patent review (2010-2015). PubMed. Available at: [Link]

  • PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters. Available at: [Link]

  • How to purify Schiff base product? ResearchGate. Available at: [Link]

  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • How to purify Schiff base? ResearchGate. Available at: [Link]

  • An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR. Available at: [Link]

  • Is there an effective way of purifying schiff bases? ResearchGate. Available at: [Link]

  • Full article: Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Taylor & Francis Online. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. ADYU J SCI. Available at: [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. Available at: [Link]

  • Schiff base metal complexes for use as catalysts in organic synthesis. Google Patents.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • A proposed mechanism for the synthesis of a Schiff base. ResearchGate. Available at: [Link]

  • Mass spectra of the Schiff base. ResearchGate. Available at: [Link]

  • Schiff base. Wikipedia. Available at: [Link]

  • What are the conditions used for schiff base reaction? ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]

  • schiff bases synthesis: Topics by Science.gov. Science.gov. Available at: [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports. Available at: [Link]

  • Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. ResearchGate. Available at: [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Bromo-2-isopropoxybenzaldehyde. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section focuses on direct, actionable solutions to common problems encountered during the synthesis of this compound, primarily via the Williamson ether synthesis of 4-bromo-2-hydroxybenzaldehyde.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. The most common synthetic route is the Williamson ether synthesis, which involves the O-alkylation of 4-bromo-2-hydroxybenzaldehyde with an isopropyl halide.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the reactive phenoxide.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[3][4] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, though with caution due to its reactivity.

  • Suboptimal Solvent Choice: The choice of solvent significantly impacts the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[1]

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[1][3] These solvents effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide.

  • Competing Elimination Reaction: If you are using 2-bromopropane, a competing E2 elimination reaction can occur, forming propene instead of the desired ether.[3] This is more prevalent at higher temperatures.

    • Solution: Maintain a moderate reaction temperature, typically between 50-80 °C.[1] Using 2-iodopropane can sometimes favor the substitution reaction over elimination.

  • Steric Hindrance: While the isopropoxy group is not excessively bulky, steric hindrance can still play a role, slowing down the SN2 reaction.[3][5]

    • Solution: Consider using a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[1][6] These catalysts help to shuttle the phenoxide ion into the organic phase, increasing its effective concentration and reactivity.[7]

  • Moisture in the Reaction: Water can protonate the phenoxide, rendering it non-nucleophilic, and can also react with some bases.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

The most common side products in this synthesis are from C-alkylation and elimination reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[8] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 4-bromo-x-isopropyl-2-hydroxybenzaldehyde isomers.

    • Minimization Strategy: The choice of solvent is crucial. Polar aprotic solvents like DMF and DMSO favor O-alkylation.[8] In contrast, protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and increasing the likelihood of C-alkylation.[8]

  • Elimination Product (Propene): As mentioned previously, the use of a secondary alkyl halide like 2-bromopropane can lead to the formation of propene via an E2 elimination pathway, especially with a strong, sterically hindered base.[3]

    • Minimization Strategy: Use a less hindered base like potassium carbonate.[4] Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

  • Unreacted Starting Material: The presence of unreacted 4-bromo-2-hydroxybenzaldehyde is a common impurity if the reaction does not go to completion.[9]

    • Minimization Strategy: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a slight excess of the isopropyl halide or extending the reaction time.

Q3: My product is difficult to purify. What are the best practices for purification?

Purification of this compound typically involves a standard workup followed by crystallization or column chromatography.

  • Aqueous Workup: After the reaction is complete, a typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove any unreacted 4-bromo-2-hydroxybenzaldehyde. Subsequent washes with water and brine will remove residual base and inorganic salts.

  • Crystallization: this compound is a solid at room temperature. Crystallization from a suitable solvent system, such as heptane or an ethanol/water mixture, can be an effective method for purification.[10][11]

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from more polar impurities like unreacted starting material.[9]

Frequently Asked Questions (FAQs)

What is the optimal synthetic route for this compound?

The most commonly employed and generally most effective route is the Williamson ether synthesis starting from 4-bromo-2-hydroxybenzaldehyde and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[1][5] An alternative, though less commonly detailed for this specific molecule, would be the Vilsmeier-Haack formylation of 1-bromo-3-isopropoxybenzene.[12][13][14] The Williamson ether synthesis is often preferred due to the commercial availability of the starting phenol.

Which base should I choose for the Williamson ether synthesis?

For the O-alkylation of a phenol like 4-bromo-2-hydroxybenzaldehyde, a moderately strong base is usually sufficient.[3]

BaseStrengthAdvantagesDisadvantages
K₂CO₃ ModerateInexpensive, easy to handle, generally favors O-alkylation.May require higher temperatures or longer reaction times.
NaOH/KOH StrongInexpensive, highly effective at deprotonation.Can increase the rate of elimination side reactions.
NaH Very StrongHighly effective for complete deprotonation.Highly reactive, requires anhydrous conditions and careful handling.

For this specific synthesis, potassium carbonate (K₂CO₃) is an excellent starting choice due to its balance of reactivity and selectivity.[4]

What are the key safety considerations for this synthesis?
  • 4-bromo-2-hydroxybenzaldehyde: This compound is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life.[15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood. Acetonitrile is flammable and toxic.

  • Bases: Strong bases like NaOH, KOH, and NaH are corrosive and can cause severe burns. Handle with care and appropriate PPE. NaH is also flammable upon contact with water.

  • Alkylating Agents: Isopropyl halides are volatile and flammable.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to separate the starting material (4-bromo-2-hydroxybenzaldehyde) from the less polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 mL per gram of starting material).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with 5% aqueous NaOH (2 x 15 mL), followed by water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from heptane or by silica gel column chromatography.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification A Combine 4-bromo-2-hydroxybenzaldehyde, K2CO3, and DMF B Add 2-bromopropane A->B C Heat to 60-70 °C B->C D Monitor by TLC C->D E Aqueous Workup (Water, EtOAc extraction) D->E F Wash Organic Layer (NaOH, H2O, Brine) E->F G Dry and Concentrate F->G H Purify (Crystallization or Chromatography) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield? check_base Incomplete Deprotonation? start->check_base Yes check_solvent Suboptimal Solvent? start->check_solvent Yes check_temp High Temperature? start->check_temp Yes sol_ptc Add Phase Transfer Catalyst (TBAB) start->sol_ptc Consider for improved rate sol_base Use stronger/more base (e.g., K2CO3, NaOH) check_base->sol_base Likely sol_solvent Use polar aprotic solvent (DMF, MeCN) check_solvent->sol_solvent Likely sol_temp Lower reaction temperature (50-80 °C) check_temp->sol_temp Likely

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - RWTH Publications. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of aldehyde... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]

  • Vapour phase selective O-alkylation of phenol over alkali loaded silica - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp - Reddit. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies | Journal of the American Chemical Society. Available at: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]

  • Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System - MDPI. Available at: [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]

  • Different strategies to synthesize aromatic aldehydes. - ResearchGate. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. Available at: [Link]

  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • I am supposed to find the side product of this Williamson ether synthesis, and we did the synthesis in a protic polar solvent (teacher choice). Would the product be correct? Also, is Sn2 and E2 be the major reactions? : r/chemhelp - Reddit. Available at: [Link]

  • Vilsmeier-Haack reaction - chemeurope.com. Available at: [Link]

    • The Williamson Ether Synthesis. Available at: [Link]

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.
  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents.
  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. Available at: [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. Available at: [Link]

  • 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem. Available at: [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with reactions involving 4-Bromo-2-isopropoxybenzaldehyde. This guide is structured in a question-and-answer format to directly address common issues, particularly low conversion rates, and provide actionable, field-proven insights to enhance your experimental success.

Section 1: Understanding the Substrate - The Root of Many Challenges

Question 1: I'm experiencing consistently low yields in my reactions with this compound. What are the intrinsic properties of this molecule that might be contributing to this?

Answer:

Low conversion rates with this compound often stem from the inherent structural and electronic properties of the molecule. The key challenge is steric hindrance .[1][2][3][4] The bulky isopropoxy group at the ortho-position to the aldehyde creates a crowded environment around the reactive aldehyde functionality.[1][3] This physical barrier can impede the approach of nucleophiles or other reactants to the carbonyl carbon, thereby slowing down the reaction rate and leading to lower yields compared to less hindered aldehydes.[1][3][5]

Furthermore, the electronic effects of the substituents play a crucial role. The isopropoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles.[6] Conversely, the bromine atom is an electron-withdrawing group, which can enhance the reactivity of the aldehyde.[6][7] The interplay of these opposing electronic effects, combined with the dominant steric hindrance, can make predicting and optimizing reaction conditions challenging.

Section 2: Troubleshooting Common Reactions

This section will delve into specific troubleshooting strategies for common reactions where this compound is used as a starting material.

Suzuki-Miyaura Coupling
Question 2: My Suzuki-Miyaura coupling reaction with this compound is giving me very low yields of the desired biaryl product. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate are a common complaint. The primary suspects are often related to catalyst deactivation, inefficient oxidative addition, or competing side reactions.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting start Low Conversion Observed check_reagents Verify Reagent Quality: - Boronic acid/ester purity - Base freshness - Solvent dryness start->check_reagents optimize_catalyst Optimize Catalyst System: - Increase catalyst loading (2-5 mol%) - Screen different ligands (e.g., SPhos, XPhos) - Use a pre-catalyst check_reagents->optimize_catalyst Reagents OK optimize_conditions Adjust Reaction Conditions: - Increase temperature (80-120 °C) - Screen different bases (e.g., Cs2CO3, K3PO4) - Change solvent (e.g., Toluene/H2O, Dioxane/H2O) optimize_catalyst->optimize_conditions Still low yield side_reactions Investigate Side Reactions: - Homocoupling of boronic acid - Protodeboronation - Hydrodehalogenation optimize_conditions->side_reactions Minor improvement successful Improved Conversion optimize_conditions->successful Significant improvement side_reactions->optimize_catalyst Identify specific side product Wittig_Troubleshooting start Incomplete Reaction ylide_formation Confirm Ylide Formation: - Check phosphonium salt purity - Use a strong, fresh base (n-BuLi, NaH, KOtBu) - Observe color change (often orange/red) start->ylide_formation reaction_conditions Optimize Reaction Conditions: - Increase temperature - Use a less polar solvent (e.g., THF, Toluene) - Increase reaction time ylide_formation->reaction_conditions Ylide forms successfully ylide_reactivity Consider Ylide Reactivity: - Use an unstabilized ylide for higher reactivity - If using a stabilized ylide, more forcing conditions may be needed reaction_conditions->ylide_reactivity Still incomplete successful High Conversion reaction_conditions->successful Reaction goes to completion ylide_reactivity->reaction_conditions Adjust conditions for ylide type workup_issues Address Workup Challenges: - Efficiently remove triphenylphosphine oxide successful->workup_issues

Caption: Troubleshooting workflow for incomplete Wittig reactions.

Key Optimization Strategies:

Factor Explanation Recommended Action
Ylide Reactivity The reactivity of the phosphonium ylide is crucial. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are generally more reactive than stabilized ylides (e.g., those with an adjacent carbonyl group).- Use Unstabilized Ylides: For a sterically hindered aldehyde, a more reactive, unstabilized ylide is often necessary. [8] - Base Selection: Ensure a strong enough base is used to fully deprotonate the phosphonium salt and generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). [9]
Reaction Conditions The conditions need to be optimized to overcome the activation energy barrier.- Temperature: Gently heating the reaction (e.g., to 40-60 °C in THF) can often increase the rate. - Solvent: A less polar aprotic solvent like THF or toluene is generally preferred.
Stoichiometry An excess of the ylide may be required to drive the reaction to completion.- Excess Ylide: Use 1.2-1.5 equivalents of the phosphonium ylide.
Workup and Purification The removal of the triphenylphosphine oxide byproduct can be challenging and may affect the isolated yield.- Purification Strategy: After the reaction, the mixture can be concentrated, and the residue suspended in a non-polar solvent like pentane or a mixture of hexane and ether to precipitate the triphenylphosphine oxide, which can then be filtered off. [10]
Reductive Amination
Question 4: My reductive amination with this compound and a primary amine is resulting in a mixture of unreacted starting materials, the desired secondary amine, and the alcohol byproduct from aldehyde reduction. How can I improve the selectivity and yield?

Answer:

This is a classic challenge in reductive amination. The key is to favor the formation of the iminium ion over the direct reduction of the aldehyde and to ensure the complete reduction of the iminium ion once formed.

Troubleshooting Workflow for Reductive Amination:

ReductiveAmination_Troubleshooting start Low Yield & Byproducts imine_formation Promote Imine Formation: - Use molecular sieves to remove water - Add a catalytic amount of acid (e.g., acetic acid) - Pre-stir aldehyde and amine before adding reducing agent start->imine_formation reducing_agent Select Appropriate Reducing Agent: - Use a mild, selective reagent (e.g., NaBH(OAc)3) - Avoid harsh reagents like NaBH4 initially imine_formation->reducing_agent Imine formation is slow reaction_conditions Optimize Conditions: - Control temperature (often room temp is sufficient) - Choose a suitable solvent (e.g., DCE, THF) - Monitor reaction progress by TLC or LC-MS reducing_agent->reaction_conditions Aldehyde reduction is dominant workup Proper Workup: - Quench reaction carefully - Perform acid-base extraction to isolate the amine reaction_conditions->workup Reaction is complete successful Clean Product, High Yield workup->successful

Caption: Troubleshooting workflow for reductive amination.

Strategies for Improved Selectivity and Yield:

Parameter Explanation Recommended Action
Imine Formation The formation of the imine intermediate can be slow due to the steric hindrance of the aldehyde. Water, a byproduct of this step, can also inhibit the reaction.- Promote Imine Formation: Add a catalytic amount of acetic acid to protonate the aldehyde and activate it. Also, consider pre-stirring the aldehyde and amine for an hour or two before adding the reducing agent. [11] - Remove Water: Add molecular sieves to the reaction mixture to sequester the water that is formed, driving the equilibrium towards the imine.
Choice of Reducing Agent The choice of reducing agent is critical for selectivity. A mild reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde is ideal.- Use Sodium Triacetoxyborohydride (NaBH(OAc)3): This is the reagent of choice for one-pot reductive aminations. [12][13]It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the iminium ion. [13] - Avoid Sodium Borohydride (NaBH4) in One-Pot Setups: NaBH4 can readily reduce the aldehyde, leading to the alcohol byproduct. [14]If using NaBH4, it is best to first form the imine and then add the reducing agent in a separate step. [14]
Reaction pH The pH of the reaction is a delicate balance. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic.- Optimal pH: A slightly acidic pH (around 5-6) is generally optimal. The use of NaBH(OAc)3 often self-regulates the pH due to the presence of acetate.
Workup Incomplete reaction can lead to a mixture of the starting amine, the product amine, and the imine intermediate, which can be difficult to separate.- Drive to Completion: Ensure the reaction has gone to completion by TLC or LC-MS before workup. [14] - Acid-Base Extraction: Utilize the basicity of the product amine for purification. An acid wash will extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product amine re-extracted into an organic solvent. [14]

Section 3: General Considerations and FAQs

Question 5: Could the quality of my this compound be the issue?

Answer:

Absolutely. The purity of your starting material is paramount. Potential impurities in this compound could include the corresponding carboxylic acid (4-bromo-2-isopropoxybenzoic acid) from oxidation or residual starting materials from its synthesis.

Verification Protocol:

  • Check Physical Properties: Ensure the material matches the expected appearance (typically a solid).

  • Melting Point: Determine the melting point and compare it to the literature value. A broad melting range can indicate impurities.

  • Spectroscopic Analysis: Run a ¹H NMR spectrum to confirm the structure and check for the presence of unexpected signals. Pay close attention to the aldehyde proton signal (around 9.5-10.5 ppm) and the integration of all signals.

  • Chromatography: A simple TLC or GC analysis can often reveal the presence of impurities.

Question 6: Are there any specific handling or storage precautions for this compound?

Answer:

Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air over long periods. [7]It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
  • Guidechem. (n.d.). How is 4-Bromo-2-hydroxybenzaldehyde synthesized and used? - FAQ.
  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Benchchem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
  • Reddit. (2025).
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.).
  • Quora. (2016).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • MedchemExpress.com. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • YouTube. (2024). Wittig Reaction Practice Problems.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • AD PHARMACHEM. (n.d.).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2022). Problems with wittig reaction.
  • PubChem - NIH. (n.d.). 4-Isopropoxybenzaldehyde.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • ResearchGate. (2018).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Reddit. (2023).
  • Reddit. (2025).
  • PubChem. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde.
  • Pacific Biochem Private Limited. (n.d.). 4-Bromo Benzaldehyde.
  • BLD Pharm. (n.d.). 1289069-40-4|4-Bromo-3-isopropoxybenzaldehyde.
  • Benchchem. (n.d.).

Sources

Purification of crude 4-Bromo-2-isopropoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Bromo-2-isopropoxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude this compound via column chromatography. Here, we move beyond rote procedural steps to address the nuanced challenges and critical decision-making points inherent in chromatographic purification. Our focus is on providing actionable, field-tested insights to troubleshoot common issues and optimize your separation for maximal purity and yield.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful purification strategy.

Q1: What are the most probable impurities in my crude this compound sample?

A: The impurity profile is intrinsically linked to the synthetic route employed. For a typical Williamson ether synthesis starting from 4-bromo-2-hydroxybenzaldehyde and an isopropyl halide (e.g., 2-bromopropane), the most common impurities include:

  • Unreacted Starting Materials: Residual 4-bromo-2-hydroxybenzaldehyde and the isopropyl halide.

  • By-products: Small amounts of hexene may be present if elimination side-reactions occurred with the alkylating agent[1].

  • Oxidation Product: The corresponding 4-bromo-2-isopropoxybenzoic acid, formed by air oxidation of the aldehyde group. This is a common issue with aldehydes, which can be sensitive to prolonged exposure to air, especially when adsorbed on silica gel.

Q2: How do I select the optimal stationary and mobile phases for this separation?

A: For a molecule with the polarity of this compound, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. The key to a successful separation lies in the mobile phase (eluent) selection, which must be empirically determined using Thin-Layer Chromatography (TLC).

  • Principle: The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.40. This range typically provides the best balance for effective separation on a column[1].

  • Recommended Starting Point: Begin with a non-polar/polar solvent mixture, such as Hexanes/Ethyl Acetate or Petroleum Ether/Diethyl Ether. A typical starting ratio would be 95:5 or 90:10.

  • Optimization: Adjust the ratio of the polar solvent to achieve the target Rf value. If separation from a specific impurity is difficult, trying a different solvent system (e.g., substituting ethyl acetate with dichloromethane) can alter the selectivity and improve resolution.

Q3: Can the aldehyde functional group degrade during silica gel chromatography?

A: Yes, this is a valid concern. Aldehydes can be susceptible to oxidation, especially on the slightly acidic surface of standard silica gel. To mitigate this risk:

  • Use High-Purity Solvents: Ensure solvents are free of peroxides.

  • Work Efficiently: Do not let the crude material sit on the column for an unnecessarily long time.

  • Deactivated Silica: If degradation is a persistent issue, consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (typically ~0.5-1% v/v in the eluent), to neutralize acidic sites. However, be aware that this will alter the elution profile.

Q4: What is the difference between "wet packing" and "dry packing" a column, and which should I use?

A: Both methods aim to create a uniform, bubble-free column bed, which is essential for good separation[2].

  • Wet Packing: Involves preparing a slurry of silica gel in the initial, least polar eluent and pouring it into the column. This is the most common and generally most reliable method for achieving a well-packed column.

  • Dry Packing: Involves adding dry silica powder to the column and then slowly running the eluent through it. While faster to set up, it carries a higher risk of trapping air bubbles or forming channels, which leads to poor separation[2].

For reliable and reproducible results, wet packing is strongly recommended.

Troubleshooting Guide: Common Purification Issues

This guide is structured to provide direct solutions to specific problems encountered during the experiment.

Problem 1: Poor separation—the desired product co-elutes with an impurity.

  • Cause & Analysis: The chosen eluent system lacks sufficient selectivity to resolve the compounds. This is evident on TLC when the Rf values of the product and impurity are very close (ΔRf < 0.1).

  • Solution Strategy:

    • Decrease Eluent Polarity: If your product's Rf is on the higher side (>0.4), reduce the concentration of the polar solvent (e.g., ethyl acetate). This will increase the interaction of all compounds with the silica, spreading out the bands and potentially improving separation. A 10% decrease in the organic modifier can lead to a significant increase in retention[3].

    • Change Solvent Selectivity: If decreasing polarity doesn't work, the fundamental interactions need to be changed. Replace one of the eluent components. For instance, if using Hexanes/Ethyl Acetate, try a system with a different hydrogen bonding character, like Hexanes/Dichloromethane or Hexanes/Toluene.

    • Employ Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind[1].

Problem 2: The product is streaking or "tailing" on the column/TLC.

  • Cause & Analysis: Tailing is often caused by overloading the column or interactions with active sites on the silica gel. It can also occur if the sample is not dissolved in a solvent weaker than or equal in polarity to the mobile phase[4].

  • Solution Strategy:

    • Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel, depending on the difficulty of the separation.

    • Optimize Sample Loading Technique: Use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (~2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This ensures the sample is introduced as a very narrow, concentrated band[2].

    • Check for Acidity: If the tailing compound is the 4-bromo-2-isopropoxybenzoic acid impurity, its carboxylic acid group will interact strongly with the silica. Adding a very small amount of acetic acid (~0.5%) to the eluent can sometimes improve the peak shape of acidic impurities, though this can affect your main product as well.

Problem 3: The column is running excessively slow.

  • Cause & Analysis: A slow flow rate is typically due to the silica gel being packed too tightly, the use of very fine silica particles, or a blockage at the column outlet.

  • Solution Strategy:

    • Check Column Outlet: Ensure the cotton or glass wool plug is not too dense and that the stopcock is clear[5].

    • Repack the Column: If the silica bed itself is the issue, it may need to be repacked. Avoid using excessive pressure when packing.

    • Apply Positive Pressure: Use gentle pressure from a nitrogen line or an aquarium pump to increase the flow rate. This is the principle behind "flash" column chromatography and is highly effective[5].

Problem 4: The yield of the purified product is unexpectedly low.

  • Cause & Analysis: Low yield can result from product degradation on the column, incomplete elution, or physical loss during workup.

  • Solution Strategy:

    • Analyze the Column: After the run, you can sometimes extrude the silica gel and extract a section with a strong solvent (like methanol) to see if any product remains adsorbed.

    • TLC Analysis of All Fractions: Be meticulous in analyzing every fraction by TLC. Sometimes the product elutes over a wider range of fractions than expected.

    • Mitigate Degradation: As mentioned in the FAQs, work quickly and consider using deactivated silica if you suspect on-column reactions are occurring.

Data & Protocols

Table 1: Mobile Phase Selection Guide based on TLC
Observed Product Rf on TLCRecommended Action for Column ChromatographyRationale
> 0.6Decrease polarity of the mobile phase (reduce % of ethyl acetate).High Rf indicates weak interaction with silica; compounds will elute too quickly for effective separation.
0.25 - 0.40 Optimal Range. Proceed with this solvent system for the column.This Rf provides the best balance between reasonable elution time and good separation resolution.
< 0.2Increase polarity of the mobile phase (increase % of ethyl acetate).Low Rf signifies strong adsorption to the silica, leading to very long elution times and potential band broadening.
Streaking/TailingSee Troubleshooting Problem 2. Consider dry loading or using a different solvent system.Indicates poor interaction, overloading, or secondary interactions with the stationary phase[4].
Detailed Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system for your crude mixture using the guidelines in Table 1.

  • Column Preparation:

    • Select a glass column with a diameter such that the silica gel height will be approximately 15-20 cm.

    • Insert a small plug of cotton or glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand[2].

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (the least polar solvent mixture). Use enough eluent to make a pourable, milkshake-like consistency.

    • With the column stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.

    • Open the stopcock and drain some solvent, tapping the side of the column gently to help the silica pack into a uniform bed. Add more eluent as needed to ensure the silica bed never runs dry.

    • Once the bed is stable, add another thin layer of sand on top to protect the silica surface[5].

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude this compound in a minimum volume of a volatile solvent (e.g., CH2Cl2).

    • Add silica gel (approx. 2-3 times the mass of your crude product) and mix well.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the top layer of sand and the sample are not disturbed.

    • Open the stopcock and begin collecting fractions in test tubes or flasks. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute drop in solvent level).

    • Continuously monitor the eluting fractions by TLC to track the separation of compounds.

  • Isolation:

    • Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Workup TLC 1. TLC Analysis (Find Eluent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent (Apply Gentle Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Monitor Fractions (TLC) Collect->Analyze Analyze->Elute Adjust Polarity if Needed Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow from preparation to final product isolation.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation (Co-elution) CheckRf Is Product Rf > 0.4? Start->CheckRf DecreaseP Action: Decrease Eluent Polarity CheckRf->DecreaseP Yes ChangeS Action: Change Solvent System (e.g., Hex/DCM) CheckRf->ChangeS No Reassess Re-run TLC DecreaseP->Reassess Reassess->ChangeS Not Resolved Success Separation Improved Reassess->Success Resolved ChangeS->Reassess Gradient Action: Use Gradient Elution ChangeS->Gradient Alternative Gradient->Success

Caption: Decision-making process for resolving co-eluting compounds.

References

  • Guidechem. (n.d.). How is 4-Bromo-2-hydroxybenzaldehyde synthesized and used?.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • RJPT. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification).
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • MedchemExpress.com. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | Biochemical Reagent.
  • Benchchem. (n.d.). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
  • Echemi. (n.d.). 4-Bromo-3-isopropoxy-benzaldehyde.
  • PubChem - NIH. (n.d.). 4-Isopropoxybenzaldehyde.
  • ResearchGate. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

Sources

Optimizing temperature and reaction time for 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, specifically temperature and reaction time, to achieve high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound via the Williamson ether synthesis of 4-Bromo-2-hydroxybenzaldehyde and isopropyl halide.

Issue 1: Low or No Product Yield

A common challenge in the synthesis is a lower than expected or complete absence of the desired product. The underlying causes can often be traced back to reaction conditions or reagent quality.

Troubleshooting Steps:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion.

    • Recommendation: Ensure you are using at least a stoichiometric equivalent of a suitable base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) may be necessary to drive the deprotonation to completion.[1] Always use a fresh, properly stored base to ensure its reactivity.[2]

  • Reaction Temperature Too Low: The Williamson ether synthesis often requires elevated temperatures to proceed at a reasonable rate.[3][4]

    • Recommendation: If you observe a sluggish reaction, consider gradually increasing the temperature in 10-20°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical starting range for this synthesis is 50-100°C.[1][4][5]

  • Insufficient Reaction Time: The reaction may not have reached completion. Williamson ether syntheses can take anywhere from 1 to 8 hours.[4]

    • Recommendation: Monitor the reaction over time using TLC or GC to determine the point at which the starting material is consumed. Extending the reaction time may improve the yield.

  • Poor Quality of Isopropyl Halide: The choice and quality of the alkylating agent are crucial.

    • Recommendation: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride.[6] Ensure your isopropyl halide is not degraded. Using a slight excess (1.1-1.2 equivalents) of the isopropyl halide can help drive the reaction to completion.

Issue 2: Formation of Significant Byproducts

The presence of impurities and byproducts can complicate purification and reduce the overall yield.

Troubleshooting Steps:

  • Alkene Formation via Elimination (E2): The alkoxide base can promote the E2 elimination of the isopropyl halide, forming propene. This is a common side reaction with secondary alkyl halides like isopropyl halides.[2][7]

    • Mitigation Strategy: Higher temperatures favor elimination over substitution.[2][8] If you observe significant alkene formation, try lowering the reaction temperature. This may require a longer reaction time to achieve a good yield of the desired ether.[2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form an undesired isomer.[1]

    • Mitigation Strategy: The choice of solvent is critical in directing the regioselectivity. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) generally favor O-alkylation.[1][9]

Side ReactionFormation MechanismMitigation Strategy
PropeneE2 Elimination of isopropyl halide by the phenoxide base.Lower the reaction temperature.[2]
C-Alkylated IsomerReaction of the phenoxide at the aromatic ring instead of the oxygen.Use a polar aprotic solvent like DMF or DMSO.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature and reaction time for the synthesis of this compound?

A1: A good starting point for optimization is a reaction temperature of 70°C and a reaction time of 4 hours.[4][5] However, the optimal conditions will depend on your specific choice of base and solvent. It is highly recommended to perform a systematic optimization study.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-Bromo-2-hydroxybenzaldehyde) from the product (this compound). The product, being an ether, will be less polar and have a higher Rf value than the starting phenol. The reaction is complete when the spot corresponding to the starting material has disappeared. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[10]

Q3: What is the best base to use for this reaction?

A3: The choice of base depends on the desired reactivity and the tolerance of other functional groups in your molecule. For the deprotonation of a phenol, potassium carbonate (K₂CO₃) is a commonly used mild base.[1] If you experience low yields due to incomplete deprotonation, a stronger base such as sodium hydride (NaH) can be used.[2] However, be aware that stronger bases can also increase the rate of side reactions like elimination.

Q4: How do I purify the final product?

A4: After the reaction is complete, the typical workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent. The crude product can then be purified by one of the following methods:

  • Recrystallization: This is an effective method if the product is a solid and there is a significant difference in solubility between the product and impurities in a given solvent.

  • Column Chromatography: This technique is very effective for separating the desired product from byproducts and unreacted starting materials, especially if they have different polarities.[11]

Experimental Protocol: Optimization of Temperature and Reaction Time

This protocol outlines a systematic approach to optimizing the temperature and reaction time for the synthesis of this compound.

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Isopropyl bromide (or iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with temperature control

  • Stir plate and stir bars

Procedure:

  • Reaction Setup: In a series of reaction vials, add 4-Bromo-2-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and a stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF to each vial to a concentration of 0.5 M with respect to the starting aldehyde. Add isopropyl bromide (1.2 equivalents) to each vial.

  • Temperature and Time Matrix: Set up a matrix of experiments at different temperatures and for different durations. For example:

    • Temperature points: 50°C, 60°C, 70°C, 80°C, 90°C

    • Time points: 2h, 4h, 6h, 8h

  • Reaction Monitoring: At each time point for each temperature, take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute the plate with a hexane/ethyl acetate mixture (e.g., 4:1) and visualize the spots under UV light.

  • Workup (for each experiment):

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each experiment by ¹H NMR or GC to determine the conversion of starting material and the relative amounts of product and byproducts.

Data Summary Table:

Temperature (°C)Reaction Time (h)Conversion (%)Product:Byproduct Ratio
502
504
......
908

By analyzing the data in this table, you can identify the optimal combination of temperature and reaction time that provides the highest yield of the desired product with the fewest impurities.

Visualizing the Workflow

Experimental Workflow for Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_workup Workup cluster_analysis Analysis prep_reactants Weigh Reactants: 4-Bromo-2-hydroxybenzaldehyde K2CO3 prep_solvent Add Anhydrous DMF prep_reactants->prep_solvent prep_alkyl Add Isopropyl Bromide prep_solvent->prep_alkyl reaction Heat at Defined Temperature & Time prep_alkyl->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Continue if incomplete quench Quench with Water monitoring->quench Proceed if complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate analysis Analyze by NMR/GC concentrate->analysis determine_yield Determine Optimal Conditions analysis->determine_yield

Caption: A step-by-step workflow for the optimization of the synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_temp Temperature Too Low? start->check_temp check_time Time Too Short? start->check_time check_reagents Reagent Quality? start->check_reagents solution_base Use Stronger Base (e.g., NaH) or Fresher Base check_deprotonation->solution_base Yes solution_temp Increase Temperature (e.g., in 10°C increments) check_temp->solution_temp Yes solution_time Increase Reaction Time (Monitor by TLC) check_time->solution_time Yes solution_reagents Use Fresh/Pure Reagents Consider Isopropyl Iodide check_reagents->solution_reagents Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Brainly. (2023, November 21). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether.
  • Guidechem. (n.d.). How is 4-Bromo-2-hydroxybenzaldehyde synthesized and used?
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2023, December 27). Williamson ether synthesis.
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  • ScienceDirect. (n.d.). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
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  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
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  • Biosynth. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | W-201939.
  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019.
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  • ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene.

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Technical Support Center: TLC Analysis of 4-Bromo-2-isopropoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction analysis involving 4-Bromo-2-isopropoxybenzaldehyde. This guide provides expert troubleshooting advice and detailed protocols for using Thin Layer Chromatography (TLC) to monitor reaction progress and identify common side products. The information is tailored for researchers, chemists, and professionals in drug development.

Troubleshooting & FAQs

This section addresses common issues encountered during the TLC analysis of reactions starting with this compound.

Q1: I'm running a reaction and my TLC plate shows a new spot that is stuck on the baseline (Rf ≈ 0). What is it?

A1: A spot with a very low or zero Retention Factor (Rf) indicates a highly polar compound that adheres strongly to the polar silica gel stationary phase. The most probable identity of this spot is 4-Bromo-2-isopropoxybenzoic acid . Aldehydes are susceptible to oxidation, which can occur from exposure to air, impure solvents, or certain reaction conditions.[1][2] The resulting carboxylic acid is significantly more polar than the starting aldehyde due to its ability to form strong hydrogen bonds, causing it to have minimal mobility on the TLC plate in typical eluent systems like ethyl acetate/hexanes.[3]

To troubleshoot:

  • Confirm: Add a small amount of acetic acid or formic acid to your eluent system (e.g., 1%). This can help to protonate the carboxylate, reduce its interaction with the silica, and may cause the spot to move slightly up the plate, confirming its acidic nature.[4]

  • Prevent: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous, peroxide-free solvents to minimize oxidation.

Q2: My TLC shows a new spot with an Rf value that is slightly lower than my starting aldehyde. What could this be?

A2: A new spot appearing just below the starting material likely corresponds to a compound with slightly higher polarity. Two common possibilities are:

  • (4-Bromo-2-isopropoxyphenyl)methanol: This is the alcohol product resulting from the reduction of the aldehyde.[5] This is a very common side reaction if hydride reagents (e.g., NaBH₄) are used or if a transfer hydrogenation occurs.[6][7] Alcohols are more polar than their corresponding aldehydes due to the hydroxyl (-OH) group, resulting in a lower Rf value.[8]

  • 4-Bromo-2-hydroxybenzaldehyde: This is the product of O-dealkylation, where the isopropyl ether is cleaved. This can occur under strongly acidic conditions (e.g., HBr, HI, or Lewis acids like AlCl₃).[9][10][11][12] The resulting phenol is more polar than the starting ether and will have a lower Rf.

To differentiate, use a TLC stain. A potassium permanganate (KMnO₄) stain will react strongly with both the alcohol and the phenol, appearing as a yellow-brown spot on a purple background.[13][14]

Q3: I see streaking or "tailing" of my spots. What causes this and how can I fix it?

A3: Spot streaking is a common TLC issue that can obscure results.[15] The primary causes are:

  • Sample Overloading: Applying too much sample to the plate is the most frequent cause.[15][16] The stationary phase becomes saturated, and the compound travels up the plate in a continuous streak rather than a compact spot. Solution: Dilute your sample significantly before spotting it on the TLC plate.[15]

  • Highly Polar/Acidic Compounds: As mentioned in Q1, carboxylic acids can streak. Solution: Add a small percentage of a polar, acidic solvent like acetic acid to the mobile phase to improve spot shape.[4]

  • Inappropriate Solvent System: If the mobile phase is not polar enough to move the compound effectively, or too polar, it can cause streaking. Solution: Adjust the polarity of your eluent system.

Q4: My reactant and product spots are very close together (ΔRf < 0.1). How can I get better separation?

A4: Poor separation is a common challenge when the starting material and product have similar polarities.[15]

  • Adjust Solvent Polarity: The key is to find a solvent system that maximizes the difference in affinity for the stationary phase. Try decreasing the polarity of the eluent system (e.g., move from 30% EtOAc/Hexane to 15% EtOAc/Hexane). This will cause all spots to move less, but the separation between them may increase.

  • Try a Different Solvent System: Sometimes a complete change of solvents is necessary. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the specific interactions between your compounds and the stationary phase, leading to better separation.[4]

  • Use the "Co-spot" Technique: To confirm if a reaction has gone to completion when spots are close, use a co-spot. Spot the starting material in one lane, the reaction mixture in a second lane, and a mix of both in a third, central lane. If the reaction is complete, the central lane will look like two distinct spots (a "snowman" appearance is not ideal but can be informative), while the reaction lane will show only the new product spot.[1][17]

Key Side Product Identification

The primary side products in reactions involving this compound arise from oxidation, reduction, or cleavage of the functional groups. Their expected behavior on a standard silica gel TLC plate is summarized below.

Compound NameStructureKey Functional GroupPolarityExpected Relative Rf
This compound (Starting Material)this compoundAldehyde, EtherMediumReference (e.g., 0.5)
4-Bromo-2-isopropoxybenzoic acid (Oxidation Product)4-Bromo-2-isopropoxybenzoic acidCarboxylic AcidVery HighLow (≈ 0 - 0.1)
(4-Bromo-2-isopropoxyphenyl)methanol (Reduction Product)(4-Bromo-2-isopropoxyphenyl)methanolAlcoholHighMedium-Low (e.g., 0.3)
4-Bromo-2-hydroxybenzaldehyde (Cleavage Product)4-Bromo-2-hydroxybenzaldehydePhenol, AldehydeHighMedium-Low (e.g., 0.35)

Note: Relative Rf values are highly dependent on the specific eluent system used. The values provided are illustrative for a typical mid-polarity system like 20-30% Ethyl Acetate in Hexanes.

Visualizing Reaction Pathways

The following diagram illustrates the potential transformations of the starting material into its most common side products.

Side_Products SM This compound OX 4-Bromo-2-isopropoxybenzoic acid SM->OX Oxidation (e.g., air, H₂O₂) RED (4-Bromo-2-isopropoxyphenyl)methanol SM->RED Reduction (e.g., NaBH₄) CLEAV 4-Bromo-2-hydroxybenzaldehyde SM->CLEAV Ether Cleavage (e.g., H⁺, Lewis Acid)

Caption: Potential side reaction pathways for this compound.

Experimental Protocols

Protocol 1: Diagnostic TLC for Reaction Monitoring

This protocol outlines the standard procedure for analyzing a reaction mixture.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber with lid

  • Capillary spotters or micropipettes

  • Pencil

  • Forceps

  • Eluent (mobile phase), e.g., 20% Ethyl Acetate in Hexanes

  • Reaction mixture and starting material reference samples

Procedure:

  • Prepare the Chamber: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the Plate: Using a pencil, gently draw a light origin line about 1-1.5 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer. Mark tick marks for each sample lane.

  • Spot the Plate:

    • Reference: Dip a clean capillary spotter into your starting material solution and briefly touch it to the origin line in the designated lane. The spot should be small and concentrated (1-2 mm diameter).

    • Reaction Mixture: Using a new, clean spotter, take an aliquot of your reaction mixture and spot it in its lane.[1]

    • Co-spot (Optional but Recommended): In a central lane, spot the starting material first, then carefully spot the reaction mixture directly on top of the same spot.[17]

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the eluent level.[16] Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Complete the Run: When the solvent front is about 1 cm from the top of the plate, use forceps to remove it. Immediately mark the position of the solvent front with a pencil.

  • Dry and Visualize: Allow the solvent to fully evaporate from the plate in a fume hood before proceeding to visualization.

Protocol 2: Visualization of TLC Spots

Since many organic compounds are colorless, specific techniques are required for visualization.

1. UV Light (Non-destructive):

  • Procedure: Place the dried TLC plate under a UV lamp. Most commercial plates contain a fluorescent indicator, causing the plate to glow green under short-wave UV (254 nm).[18] Compounds that absorb UV light (especially aromatic and conjugated systems) will appear as dark purple spots.[18]

  • Use Case: Excellent for visualizing the starting aldehyde and any aromatic products. It is always the first method to try as it does not alter the compounds.[18]

2. Potassium Permanganate (KMnO₄) Stain (Destructive):

  • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.

  • Procedure: Using forceps, quickly dip the dried TLC plate into the stain solution.[18] Remove it, wipe the excess stain from the back with a paper towel, and gently warm the plate with a heat gun.

  • Result: Compounds that can be oxidized (alcohols, aldehydes, phenols, alkenes) will appear as yellow-brown spots against a purple/pink background.[13][14] This is a highly versatile and sensitive general-purpose stain.

TLC Troubleshooting Workflow

This diagram provides a logical path for diagnosing unexpected TLC results.

TLC_Troubleshooting start_node Start TLC Analysis decision_node decision_node start_node->decision_node Observe TLC Plate process_node process_node decision_node->process_node Streaking? process_node2 process_node2 decision_node->process_node2 Poor Separation? process_node3 process_node3 decision_node->process_node3 Unexpected Spot? decision_node2 Issue Resolved? process_node->decision_node2 Dilute Sample & Add Acid (if needed) end_node Identify Compound(s) error_node Problem Persists? Consult Senior Chemist decision_node2->end_node Yes decision_node2->error_node No process_node2->decision_node2 Change Eluent Polarity decision_node3 Spot Identified? process_node3->decision_node3 Check Rf & Stain decision_node3->end_node Yes decision_node3->error_node No

Caption: A decision-making flowchart for troubleshooting common TLC problems.

References

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

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  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • Banwell, M. G., Flynn, B. L., & Stewart, S. G. (1999). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. [Link]

  • ACS Publications. (1999). Selective Cleavage of Isopropyl Aryl Ethers by Aluminium Trichloride. The Journal of Organic Chemistry. [Link]

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  • Organic Chemistry. (n.d.). TLC stains. [Link]

  • Study.com. (n.d.). If the following three chemicals: benzyl alcohol, benzaldehyde and benzoic acid were chromatographed using silica gel TLC plates, which should have the highest Rf value?[Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Reddit. (2023). Today I learned that isopropyl aryl ethers can be cleaved by AlCl3. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • (n.d.). TLC Stains. [Link]

  • Brainly.com. (2023). [FREE] If benzyl alcohol, benzaldehyde, and benzoic acid were chromatographed using silica gel TLC plates, which. [Link]

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  • Google Patents. (2020).
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How to avoid decomposition of 4-Bromo-2-isopropoxybenzaldehyde during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-isopropoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. By understanding the underlying chemical principles, you can effectively minimize decomposition and maximize the yield and purity of your target molecule.

Troubleshooting Guide: Addressing Common Workup Issues

This section directly addresses specific problems you may encounter during your experiments, providing explanations for the root cause and actionable solutions.

Question 1: "My final product is contaminated with 4-bromo-2-isopropoxybenzoic acid. How can I prevent this oxidation?"

Answer:

The presence of the corresponding carboxylic acid is the most common impurity and arises from the oxidation of the aldehyde group. Benzaldehydes, in general, are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially under non-neutral pH or in the presence of residual oxidants from a previous reaction step.[1][2]

Root Causes & Preventative Measures:

  • Exposure to Air (Autoxidation): The aldehyde can react with atmospheric oxygen, a process that can be catalyzed by light or trace metals.

    • Solution: Perform the workup and subsequent steps under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. Use degassed solvents for extractions and chromatography.

  • Basic Conditions: While the Cannizzaro reaction is a concern for aldehydes lacking alpha-protons under strongly basic conditions, even milder basic washes (e.g., concentrated sodium bicarbonate) can sometimes promote oxidation if air is present.

    • Solution: Keep aqueous washes neutral or slightly acidic if the isopropoxy group's stability allows. If a basic wash is necessary to remove acidic starting materials, ensure it is done quickly, at low temperatures, and under an inert atmosphere.

  • Residual Oxidants: If the synthesis of the aldehyde involved an oxidizing agent, incomplete quenching can lead to oxidation of the product during workup.

    • Solution: Ensure the reaction is thoroughly quenched before starting the workup. A common method is to add a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). A wash with a fresh solution of sodium bisulfite during the extraction process is also highly effective.[3]

Corrective Action (Post-Workup):

If oxidation has already occurred, you can often remove the carboxylic acid impurity by:

  • Liquid-Liquid Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute, cold solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic phase. Back-extraction of the aqueous layer can confirm the identity of the acid if desired.

  • Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and can typically be separated by standard silica gel chromatography.

Question 2: "I'm observing a significant amount of 4-Bromo-2-hydroxybenzaldehyde in my product. What is causing the cleavage of the isopropoxy group?"

Answer:

The isopropoxy group is an ether linkage, which is generally stable but can be cleaved under acidic conditions to reveal the corresponding phenol (4-Bromo-2-hydroxybenzaldehyde).[4] This is a classic acid-catalyzed ether hydrolysis reaction.

Root Causes & Preventative Measures:

  • Strongly Acidic Workup: Using strong acids (e.g., concentrated HCl, H₂SO₄) to neutralize the reaction mixture or during aqueous washes can protonate the ether oxygen, initiating cleavage.[5][6] The secondary nature of the isopropyl carbocation makes it more susceptible to cleavage via an SN1-type mechanism compared to a methyl or ethyl ether.[4]

    • Solution: Neutralize the reaction mixture with a milder acid, such as a saturated solution of ammonium chloride (NH₄Cl) or dilute (e.g., 1M) HCl, added slowly at low temperature (0 °C). Avoid prolonged exposure to even moderately acidic conditions.

  • High Temperatures with Acid: The rate of acid-catalyzed ether cleavage is highly dependent on temperature. Heating the reaction mixture in the presence of acid will significantly accelerate this decomposition pathway.

    • Solution: Always perform acid-based neutralization and extractions at or below room temperature. If the reaction was run at high temperature, ensure it is fully cooled before adding any acid.

Recommended pH Range for Workup: To avoid both ether cleavage (acidic) and potential base-promoted side reactions, it is best to maintain the pH of the aqueous phase between pH 5 and 8 during the extraction process.

Potential Byproduct Formation Condition Preventative pH Range
4-Bromo-2-isopropoxybenzoic acidOxidative (Air, Base)Neutral to slightly acidic (pH 5-7)
4-Bromo-2-hydroxybenzaldehydeStrongly AcidicNeutral to slightly basic (pH 7-8)
2-IsopropoxybenzaldehydeReductiveAvoid catalytic metals/H₂
Question 3: "My mass spectrometry results suggest the presence of 2-isopropoxybenzaldehyde. How could the bromine atom be lost?"

Answer:

Loss of the bromine atom is a result of dehalogenation, specifically a hydrodebromination reaction where the C-Br bond is replaced by a C-H bond. This is typically a reductive process.[7]

Root Causes & Preventative Measures:

  • Residual Metal Catalysts: If the preceding synthetic step involved a transition metal catalyst, particularly Palladium (Pd), residual catalyst can promote reductive dehalogenation during subsequent steps if a hydrogen source is present.[8][9]

    • Solution: If a metal-catalyzed reaction was performed, ensure the workup effectively removes the metal. This may involve filtration through a pad of Celite®, specific aqueous washes (e.g., ammonium chloride), or a dedicated purification step prior to the final workup.

  • Presence of Reducing Agents: If the reaction workup involves quenching a strong reducing agent (e.g., LiAlH₄, NaBH₄) and the pH becomes locally acidic, conditions for reductive dehalogenation might be met.

    • Solution: Use a careful, slow, and cold (0 °C) quenching procedure. A standard method is the sequential, dropwise addition of water, followed by a dilute base (e.g., 15% NaOH), and then more water (Fieser workup).

  • Photocatalytic Decomposition: Some aryl halides can undergo photolytic cleavage, although this is less common during a standard workup.[10]

    • Solution: Protect the reaction mixture from direct, strong light, especially if the solution is colored or contains photosensitizing species. Use amber glass flasks or cover the reaction vessel with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound? The molecule has three main points of reactivity to consider during workup:

  • Aldehyde Group: Prone to oxidation to a carboxylic acid.

  • Isopropoxy Ether Group: Susceptible to cleavage under strong acid.

  • Aryl Bromide Bond: Can be reductively cleaved under specific conditions (e.g., with catalytic metals).

Q2: What is a recommended general workup protocol to minimize decomposition? A robust, multi-step protocol offers the best chance of preserving the molecule's integrity.

Experimental Protocol: Recommended Workup for this compound

Objective: To isolate the crude product from a reaction mixture while minimizing oxidation, ether cleavage, and dehalogenation.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite® (if particulate matter is present)

  • Separatory funnel, Erlenmeyer flasks, standard glassware

Procedure:

  • Cooling & Dilution: Cool the reaction vessel to 0-5 °C in an ice-water bath. Dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc, 10 volumes relative to the initial reaction solvent volume).

  • Quenching (if applicable): If the reaction involved reactive reagents (e.g., organometallics, strong acids/bases), quench slowly at 0 °C. For acidic/basic reactions, a slow addition of saturated NH₄Cl or water is often suitable.

  • Transfer & Initial Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with deionized water (1 x volume). This initial wash removes bulk water-soluble components.

  • Reductive Wash (Anti-Oxidation): Wash the organic layer with a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (1 x volume).[3] Shake gently for 1-2 minutes. This step quenches residual oxidants and can help remove trace aldehyde impurities by forming a water-soluble bisulfite adduct.

  • Mild Basic Wash (Acid Removal): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume) to remove any acidic byproducts. Critical: Perform this step quickly to minimize base-contact time. If emulsions form, add a small amount of brine to help break them.

  • Brine Wash: Wash the organic layer with brine (1 x volume). This removes residual water and helps break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-20 minutes.

  • Filtration & Concentration: Filter the drying agent and wash the filter cake with a small amount of fresh organic solvent. Concentrate the filtrate in vacuo using a rotary evaporator at a moderate temperature (≤40°C) to obtain the crude product.

  • Purification: The crude product can be further purified by silica gel column chromatography or recrystallization as needed.

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for diagnosing and solving workup issues based on the observed impurity profile.

Decomposition_Troubleshooting Fig 1. Troubleshooting Workflow Start Crude Product Analysis (TLC, LCMS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Carboxylic_Acid Impurity: Carboxylic Acid (4-Bromo-2-isopropoxybenzoic acid) Impurity_Check->Carboxylic_Acid Yes (More Polar Spot) Phenol Impurity: Phenol (4-Bromo-2-hydroxybenzaldehyde) Impurity_Check->Phenol Yes (Polar, Phenolic -OH) Debrominated Impurity: Debrominated Product (2-Isopropoxybenzaldehyde) Impurity_Check->Debrominated Yes (Less Polar, Loss of Br isotope pattern) Clean_Product Product is Clean Proceed to Purification Impurity_Check->Clean_Product No Sol_Oxidation Root Cause: Oxidation Solutions: 1. Work under Inert Gas (N₂/Ar) 2. Use Degassed Solvents 3. Add NaHSO₃ Wash 4. Avoid Strong Base / Prolonged Basic Wash Carboxylic_Acid->Sol_Oxidation Sol_Cleavage Root Cause: Acid-Catalyzed Ether Cleavage Solutions: 1. Use Milder Acid for Neutralization (e.g., sat. NH₄Cl) 2. Keep pH > 5 3. Maintain Low Temperature (0-25 °C) 4. Avoid Prolonged Acid Contact Phenol->Sol_Cleavage Sol_Dehalogenation Root Cause: Reductive Dehalogenation Solutions: 1. Ensure Complete Removal of Metal Catalysts 2. Protect from Strong Light 3. Use Careful Quenching Protocol for Reductants Debrominated->Sol_Dehalogenation

Caption: Troubleshooting workflow for identifying and mitigating decomposition of this compound.

References

  • Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Kerscher, P., et al. (n.d.). Probing the influence of substrate binding on photocatalytic dehalogenation with a heteroleptic supramolecular [M4La2Lb2] square. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme1 Attempted acidic hydrolysis of silyl ether protecting groups. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • ACS Publications. (2020). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Can an ether be selectively hydrolysed in the presence of an ester? Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Retrieved from [Link]

  • J-STAGE. (n.d.). Oxidation of Aldehydes into Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

Sources

Best practices for handling and storing 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-isopropoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this versatile chemical intermediate. My goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Section 1: Quick Reference Data Sheet

For rapid access to critical information, the key physicochemical properties of this compound and its close structural analogs are summarized below.

PropertyDataSource(s)
Molecular Formula C₁₀H₁₁BrO₂N/A
Molecular Weight 243.09 g/mol N/A
Appearance Expected to be a solid, likely white to off-white crystalline powder.[1]
Melting Point Not explicitly available; related compounds like 4-bromobenzaldehyde melt at 55-58 °C.[1][2][3][1][2][3]
Solubility Expected to be slightly soluble in water, but soluble in organic solvents like ethanol and ether.[1]
Stability Stable under recommended storage conditions, but sensitive to air, light, and heat.[1][4][1]
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents.[5][4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar aromatic aldehydes, this compound should be handled as a hazardous substance. The primary hazards include:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[2][5]

  • Causes skin irritation (Category 2).[2][5]

  • Causes serious eye irritation (Category 2A).[2][5]

  • May cause respiratory irritation (STOT SE, Category 3).[2][5]

  • May cause an allergic skin reaction (Skin sensitisation, Category 1).[2][5]

Causality: The aldehyde functional group can be reactive with biological macromolecules, and the overall aromatic structure contributes to its irritant properties.[6] Always consult the specific Safety Data Sheet (SDS) that came with your product.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To maintain its purity and reactivity, this compound should be stored in a cool, dry, and dark environment.[1][5] The ideal conditions are:

  • Temperature: Refrigerate (2-8 °C). Avoid freezing unless specified by the manufacturer, as this can sometimes cause bottle breakage.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[8] This is crucial because the aldehyde group is susceptible to oxidation by atmospheric oxygen, which can convert it into the corresponding carboxylic acid, an unreactive impurity.[1][9]

  • Light: Protect from light by using an amber vial or by wrapping the container with aluminum foil.[7][10] Light can accelerate degradation pathways.[4]

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.[5][10] For highly sensitive applications, using a container with a Sure/Seal™-type septum cap is recommended for withdrawing material without compromising the inert atmosphere.[11]

Q3: How can I visually assess if my sample of this compound has degraded?

A3: A high-purity sample should be a white to off-white crystalline solid.[1] Visual signs of degradation can include:

  • Color Change: A significant change to yellow or brown can indicate oxidation or other decomposition pathways.

  • Change in Consistency: The appearance of a sticky or oily residue on the solid may suggest the formation of impurities.

Expert Insight: While visual inspection is a useful first step, it is not definitive. A change in appearance is a strong indicator that you should re-analyze the compound's purity (e.g., by NMR) before use in a sensitive reaction.[7]

Q4: What is the minimum Personal Protective Equipment (PPE) I should wear when handling this chemical?

A4: Given its hazard profile, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[5][12]

  • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is also recommended.[5]

  • Respiratory Protection: Handle only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling dust.[2][4]

Section 3: Troubleshooting Guide

Q5: My reaction yield is inconsistent or lower than expected. Could the aldehyde be the problem?

A5: Yes, the aldehyde's purity is a common cause of poor reaction outcomes. The primary culprit is often oxidation. The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) by air.[1] This impurity will not participate in most aldehyde-specific reactions (e.g., reductive amination, Wittig reactions), effectively lowering the concentration of your starting material and reducing yields.

Troubleshooting Steps:

  • Assess Purity: If you have access to NMR spectroscopy, take a quick ¹H NMR spectrum. The aldehydic proton should appear as a singlet around 9.5-10.5 ppm. The appearance of a broad singlet further downfield (typically >10 ppm) could indicate the presence of the carboxylic acid impurity.

  • Purification: If significant degradation is detected, you may need to purify the aldehyde. Recrystallization is a common method for solids.

  • Use Fresh Reagent: For critical experiments, it is always best practice to use a freshly opened bottle or a sample that has been properly stored under an inert atmosphere.[13]

Q6: I need to prepare a stock solution in a solvent like DMSO for an assay. What precautions should I take?

A6: Solutions of this compound are generally less stable than the solid form.[13] If you must prepare a stock solution for later use, follow these best practices:

  • Use Anhydrous Solvent: Use a high-quality, anhydrous grade solvent to prevent hydrolysis or other water-mediated degradation.

  • Prepare Freshly: The most reliable method is to prepare the solution immediately before use.[13]

  • Inert Atmosphere: If storing for a short period, flush the vial headspace with argon or nitrogen before sealing.

  • Storage: Store the solution at low temperatures (-20 °C if the solvent allows) and protected from light.

  • Monitor for Precipitation: Before using a stored solution, always bring it to room temperature and check for any precipitate. If precipitation has occurred, gentle warming and sonication may be required to redissolve the compound.[13]

Q7: I accidentally left the container on the bench for a few hours. Do I need to discard it?

A7: Not necessarily, but its use should be restricted. The extent of degradation depends on the ambient conditions (light, humidity, temperature).

  • For Non-Critical Applications: If the experiment is a routine screen or a non-quantitative synthesis, the material might still be usable, but be aware that the purity is compromised.

  • For Critical Applications: For any sensitive, quantitative, or final-step synthesis, the material's integrity is now questionable. You should either re-purify and re-characterize it or switch to a new, uncontaminated bottle. The risk of introducing an unknown variable into your experiment is high.[10]

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Protocol for Dispensing Air- and Light-Sensitive Solid
  • Preparation: Before starting, ensure all necessary glassware is clean and oven- or flame-dried to remove residual moisture.

  • Inert Atmosphere Setup: Perform all dispensing inside a glovebox with an inert atmosphere (<10 ppm O₂ and H₂O) or on a Schlenk line.

  • Equilibration: Allow the sealed container of this compound to warm to ambient temperature inside the glovebox antechamber or desiccator before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.[14]

  • Dispensing:

    • Carefully open the container inside the inert atmosphere.

    • Quickly weigh the desired amount of the solid into a tared, dry vial or flask.

    • Work efficiently to minimize the time the bulk material is exposed.

  • Resealing and Storage:

    • Immediately and tightly reseal the main container.

    • Use parafilm to wrap the cap/lid junction for an extra barrier against air and moisture.[7]

    • Place the resealed container back into its designated refrigerated storage, ensuring it is protected from light.

SOP-02: Small-Scale Spill Cleanup Procedure
  • Evacuate and Ventilate: Ensure the spill is contained within a chemical fume hood. If not, restrict access to the area. Ensure ventilation is adequate.[2]

  • Wear Full PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.[5]

  • Containment: Do not use water. Cover the spill with an inert absorbent material like vermiculite, sand, or dry chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste. Avoid creating dust.[5]

  • Decontamination: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Dispose of the waste container and any contaminated cleaning materials according to your institution's hazardous waste disposal procedures.[4]

Section 5: Diagrams & Workflows

Diagram 1: Reagent Quality Assessment Workflow

start Start: Assess Aldehyde Quality visual_inspection Visual Inspection: - White/off-white solid? - Free-flowing powder? - No discoloration? start->visual_inspection decision_visual Looks Good? visual_inspection->decision_visual purity_check Purity Check Required: - Run ¹H NMR - Check for aldehyde peak (~10 ppm) - Look for carboxylic acid impurity decision_visual->purity_check Yes purify Purify Reagent (e.g., Recrystallization) or Use New Bottle decision_visual->purify No decision_purity Is Purity >95%? purity_check->decision_purity use_reagent Proceed with Experiment decision_purity->use_reagent Yes decision_purity->purify No

Caption: Decision tree for verifying the quality of this compound before use.

Diagram 2: Safe Dispensing Workflow

cluster_storage Storage (2-8 °C, Dark) cluster_hood Inert Atmosphere (Glovebox / Fume Hood) storage Sealed Reagent Bottle equilibrate 1. Equilibrate Bottle to RT (Prevents Condensation) storage->equilibrate weigh 2. Open & Weigh Quickly into Tared Vessel equilibrate->weigh reseal 3. Tightly Reseal Bottle & Wrap with Parafilm weigh->reseal reaction_vessel Reaction Vessel weigh->reaction_vessel Transfer Weighed Solid reseal->storage Return to Storage

Caption: Workflow for the safe transfer of the aldehyde from storage to the reaction vessel.

References

  • University of Rochester, Department of Chemistry. How to Store Reagents. Retrieved from [Link]

  • Chemical Safety Facts. Aldehydes. Retrieved from [Link]

  • University of Tennessee, Knoxville, Environmental Health & Safety. Time-Sensitive Chemicals. Retrieved from [Link]

  • AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet: 4-bromo benzaldehyde. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • MDPI. (2023). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • Diffusions Aromatiques. (2023). Safety Data Sheet: aldehyde amyl cinamique. Retrieved from [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet: 4-Bromo-2-iodo-benzaldehyde. Retrieved from [Link]

Sources

Managing exothermic reactions in the synthesis of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-isopropoxybenzaldehyde. Its primary focus is to provide expert guidance on identifying, managing, and troubleshooting the exothermic events inherent in the synthesis, particularly during the critical formylation step. By understanding the underlying chemical principles, you can ensure safer laboratory practices, prevent thermal runaways, and improve overall reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The most significant exothermic event typically occurs during the formylation of the aromatic precursor. While several formylation methods exist, the Vilsmeier-Haack reaction, which utilizes a potent electrophile generated from reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a common and highly effective choice for activated aromatic rings. The reaction between POCl₃ and DMF to form the Vilsmeier reagent (a chloromethyliminium salt) is itself exothermic, as is the subsequent electrophilic aromatic substitution on the substrate.[1][2][3]

Q2: Why is precise temperature control so critical during this formylation?

Exothermic reactions release energy as heat, increasing the temperature of the reaction mixture.[4] If this heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, leading to a dangerous situation known as thermal runaway.[5] For the Vilsmeier-Haack reaction, poor temperature control can lead to:

  • Rapid pressure build-up: Due to the boiling of solvents or the generation of gaseous byproducts.

  • Formation of side products: Higher temperatures can promote undesired side reactions, such as polymerization or charring, which significantly reduces the yield and purity of the final product.

  • Decomposition: The Vilsmeier reagent and the reaction mixture itself can be thermally unstable, decomposing violently at elevated temperatures.[2]

Q3: What are the potential consequences of a thermal runaway?

A thermal runaway is a severe safety hazard. Consequences range from moderate to catastrophic and can include violent boiling of the reaction mixture, vessel over-pressurization, ejection of vessel contents, and even explosion. The reagents involved, such as POCl₃, are corrosive and react violently with water, releasing toxic gases like HCl, which exacerbates the danger.[6][7][8]

Troubleshooting Guide: Managing Exotherms in Real-Time

This section addresses specific issues you may encounter during the experiment.

Problem: The internal temperature is rising rapidly during the addition of POCl₃ to the DMF/substrate mixture.
  • Immediate Action: Immediately halt the addition of phosphorus oxychloride. If the temperature continues to climb, apply more aggressive cooling by lowering the temperature of your cooling bath (e.g., switching from an ice-water bath to an ice-salt or dry ice/acetone bath). Ensure the vessel is securely clamped and you are prepared for an emergency quench if the temperature approaches the solvent's boiling point.

  • Root Cause Analysis:

    • Addition Rate is Too Fast: The rate of heat generation is exceeding the heat removal capacity of your cooling system. The fundamental principle of managing exotherms is to control the rate of reaction, which is most easily achieved by controlling the addition rate of the limiting reagent.

    • Inadequate Cooling: Your cooling bath may not have sufficient capacity or surface area contact with the reaction flask to dissipate the heat being generated.

    • Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[9][10] This can initiate a runaway that quickly spreads.

  • Preventative Measures:

    • Reduce Addition Rate: Use a syringe pump or a pressure-equalizing dropping funnel to ensure a slow, steady, and controllable addition of the reagent.

    • Pre-cool All Reagents: Cool the substrate/DMF solution to the target reaction temperature (e.g., 0-5 °C) before starting the POCl₃ addition.

    • Improve Heat Transfer: Use a reaction vessel with a larger surface area-to-volume ratio and ensure the cooling bath level is above the liquid level inside the flask.

    • Ensure Efficient Stirring: Use an overhead mechanical stirrer for reaction volumes greater than 500 mL to ensure vigorous and homogenous mixing.

Problem: The reaction mixture has turned dark brown or black, and the yield of the desired product is low.
  • Root Cause Analysis: This is a classic sign of decomposition or polymerization, almost always caused by excessive reaction temperatures. The Vilsmeier reagent and the subsequent iminium salt intermediate can react further or decompose under harsh conditions.

  • Solution & Prevention:

    • Strict Temperature Adherence: Maintain the recommended low temperature throughout the addition and for the specified stirring time post-addition. The Vilsmeier complex is typically prepared at temperatures below 25 °C.[1]

    • Inverse Addition: Consider adding the substrate solution to the pre-formed Vilsmeier reagent at low temperature. This can sometimes provide better control, though the stability of the pre-formed reagent must be considered.[2]

    • Dilution: Running the reaction at a slightly lower concentration can help moderate the exotherm by increasing the thermal mass of the system.

Problem: How do I safely quench a Vilsmeier-Haack reaction?
  • Standard Quench Procedure: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts.

  • Safety Considerations for Quenching:

    • Highly Exothermic: The quench process itself is highly exothermic. The use of a large excess of ice is critical to absorb the heat of hydrolysis and neutralization.

    • Gas Evolution: Neutralization will produce CO₂ gas if carbonates are used. Ensure the quenching vessel is large enough (at least 5-10 times the reaction volume) to accommodate potential foaming and gas evolution.

    • Perform in a Fume Hood: The quench will hydrolyze any remaining POCl₃, releasing fumes of HCl gas.[6] This entire process must be conducted in a well-ventilated chemical fume hood.[11]

Protocols & Data

Protocol 1: Recommended Experimental Setup for Controlled Formylation

This protocol outlines a setup designed for maximum thermal control.

  • Reaction Vessel: Select a round-bottom flask equipped with multiple necks to accommodate all necessary apparatus simultaneously.

  • Agitation: For volumes >500 mL, use an overhead mechanical stirrer with a PTFE paddle to ensure efficient mixing. For smaller scales, a large magnetic stir bar on a powerful stir plate is sufficient.

  • Temperature Monitoring: Insert a calibrated, low-temperature thermometer or thermocouple probe through a sealed adapter, ensuring the tip is submerged in the reaction mixture but does not interfere with the stirrer.

  • Reagent Addition: Use a pressure-equalizing dropping funnel for the controlled, dropwise addition of the liquid reagent (e.g., POCl₃).

  • Inert Atmosphere: Equip the setup with a nitrogen or argon inlet to maintain a dry atmosphere, as POCl₃ is highly water-reactive.[12]

  • Cooling: Place the entire reaction vessel in a cooling bath (e.g., ice-water) on top of a lab jack. The jack allows for the rapid removal of the cooling source if necessary.

Diagram: Experimental Workflow for Temperature Management

G Workflow for Managing Exothermic Addition cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Workup A Assemble Dry Glassware B Charge Substrate & DMF A->B C Cool to 0-5 °C B->C D Begin Slow, Dropwise Addition of POCl₃ C->D E Monitor Internal Temp (Tᵢ) D->E Continue Addition F Maintain Tᵢ ≤ 10 °C E->F Continue Addition F->D Continue Addition G Complete Addition F->G Addition Finished T_Check Tᵢ > 10 °C? F->T_Check H Stir at 0-5 °C for 1h G->H J Slowly Pour Reaction Mixture onto Ice H->J T_Check->F No T_Action STOP Addition! Apply More Cooling T_Check->T_Action Yes T_Action->E Re-stabilize Temp I Prepare Ice/Water Quench I->J K Proceed with Extraction J->K

Caption: A logical workflow for the Vilsmeier-Haack reaction, emphasizing continuous temperature monitoring and corrective actions.

Table 1: Key Quantitative Parameters for Thermal Management
ParameterRecommended ValueRationale
Initial Reaction Temp. 0 - 5 °CEnsures the system starts cold, providing a maximum buffer to absorb the heat of reaction.
POCl₃ Addition Time 60 - 90 minutesSlow addition is the primary method of controlling the rate of heat generation.[2]
Max. Internal Temp. < 10 °CKeeping the temperature low minimizes side reactions and prevents the onset of thermal runaway.
Quench Medium Crushed Ice / WaterProvides a large thermal sink to absorb the significant heat of hydrolysis and neutralization.
Quench Vessel Volume 5-10x Reaction VolumeSafely contains splashing, foaming, and gas evolution during the vigorous quench process.

Safety First: Handling Vilsmeier-Haack Reagents

Phosphorus Oxychloride (POCl₃):

  • Corrosivity: Extremely corrosive to skin, eyes, and respiratory tract. Causes severe burns.[7]

  • Water Reactivity: Reacts violently with water, releasing heat and toxic, corrosive fumes of phosphoric acid and hydrochloric acid.[6][12] All operations must be conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a flame-resistant lab coat.[6][8] All manipulations should be performed in a chemical fume hood.[11]

N,N-Dimethylformamide (DMF):

  • Toxicity: DMF is a hepatotoxin and a reproductive hazard. Avoid inhalation of vapors and skin contact.

  • Workup: DMF is water-soluble, which can complicate aqueous workups. It is typically removed by washing the organic layer multiple times with water or brine.[13]

Diagram: Vilsmeier-Haack Reaction Pathway

G Vilsmeier-Haack Formylation Mechanism DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ (Exothermic) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate + Substrate (Exothermic) Substrate 3-Bromo-isopropoxybenzene (Nucleophile) Substrate->Intermediate Product This compound Intermediate->Product + H₂O (Exothermic Quench) H2O Aqueous Workup (H₂O) H2O->Product

Sources

Solvent effects on the reactivity of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Bromo-2-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. We will address common experimental challenges, focusing on the critical role of solvent choice in dictating reaction outcomes. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust experiments.

Introduction: Understanding the Reactivity Profile

This compound is a bifunctional molecule with two primary reactive sites: the aryl bromide and the aldehyde.

  • Aryl Bromide: This site is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.

  • Aldehyde Group: The carbonyl carbon is electrophilic and readily participates in reactions like condensations (e.g., Knoevenagel), reductive aminations, and oxidations/reductions.

The isopropoxy group, being electron-donating and sterically bulky, influences the electronic and steric environment of the molecule, affecting the reactivity of both the aryl bromide and the aldehyde. The choice of solvent is paramount as it can dramatically influence reaction rates, yields, and even which reaction pathway is favored.

Troubleshooting Guide & FAQs

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common applications of the aryl bromide moiety.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or failing. How can I troubleshoot this, and what is the optimal solvent system?

Answer:

A low or zero yield in a Suzuki coupling is a frequent issue that can almost always be traced back to one of four areas: catalyst integrity, base inefficiency, reagent quality, or the solvent system. The solvent, in particular, plays a multifaceted role.

Causality Behind the Issue:

The Suzuki reaction involves multiple steps, including oxidative addition, transmetalation, and reductive elimination. The solvent system must accommodate both organic-soluble components (the aryl halide, boronic acid, ligand) and often inorganic, poorly soluble bases (like K₂CO₃ or Cs₂CO₃).[1] An inefficient solvent system can lead to:

  • Poor Solubility: If the base or boronic acid salt does not dissolve to a sufficient extent, the transmetalation step, which is often rate-limiting, will be severely hindered.

  • Catalyst Deactivation: Unwanted side reactions, sometimes facilitated by the solvent, can lead to the precipitation of palladium black and loss of catalytic activity.

  • Phase-Transfer Issues: In biphasic systems (e.g., Toluene/Water), inefficient mixing prevents the necessary reagents from interacting at the interface.

Troubleshooting Protocol:

  • Reagent & Glassware Integrity Check: Before altering the solvent, ensure your fundamentals are sound. Use oven-dried glassware, an inert atmosphere (Nitrogen or Argon), and check the purity of your this compound and boronic acid.[2]

  • Solvent System Optimization: The most robust solvent system for Suzuki couplings is typically a mixture of a nonpolar organic solvent and a polar solvent.

    • Primary Choice: A combination of Toluene and Water (typically in a 4:1 to 10:1 ratio) is an excellent starting point.[1] Toluene solubilizes the organic components, while water dissolves the inorganic base.

    • Alternative Polar Aprotic Solvents: For more challenging couplings, polar aprotic solvents like Dioxane or DMF mixed with water can be effective. They can enhance the solubility of all components. However, be aware that DMF can decompose at high temperatures.

    • Single Solvent System: In some cases, a single polar solvent like Ethanol can be used, especially with bases like sodium ethoxide.[3] This creates a homogeneous reaction mixture.

  • Base and Catalyst/Ligand Pairing: The choice of base is intrinsically linked to the solvent.

    • For Toluene/Water systems, use an inorganic base like K₂CO₃ or Cs₂CO₃ .

    • Ensure your palladium catalyst (e.g., Pd(PPh₃)₄) and ligand are appropriate for the coupling.[1]

  • Temperature Control: Most Suzuki reactions require heating (typically 80-100 °C) to proceed at a reasonable rate.[1] Ensure your reaction is being heated and stirred vigorously to facilitate phase transfer.

Data Summary: Recommended Solvents for Suzuki Coupling

Solvent SystemBaseTemperature (°C)Key Considerations
Toluene / H₂OK₂CO₃, Cs₂CO₃80 - 100Good general-purpose system; requires vigorous stirring.
Dioxane / H₂OK₂CO₃, K₃PO₄90 - 110Can improve solubility for difficult substrates.
Ethanol (95%)Na₂CO₃, K₂CO₃60 - 80Homogeneous system, useful for polar substrates.[3]
THF / H₂OK₂CO₃65 - 70Lower boiling point, suitable for more reactive partners.

G cluster_start Troubleshooting Low Yield in Suzuki Coupling cluster_checks Initial Checks cluster_optimization System Optimization cluster_result Outcome start Low Yield Observed reagents Verify Reagent Purity & Inert Atmosphere[2] start->reagents temp Confirm Correct Temperature (80-100 °C)[1] reagents->temp stirring Ensure Vigorous Stirring temp->stirring solvent Switch to Toluene/H₂O (4:1) with K₂CO₃[1] stirring->solvent If no improvement base Try a Stronger Base (e.g., Cs₂CO₃) solvent->base ligand Screen Alternative Ligands (e.g., SPhos, XPhos) base->ligand success Yield Improved ligand->success

Question 2: I am observing significant hydrodehalogenation (debromination) of my this compound. How can I suppress this side reaction?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common and frustrating side reaction in cross-coupling chemistry. It consumes your starting material and reduces the overall yield.

Causality Behind the Issue:

This side reaction is often promoted by:

  • Protic Solvents or Water: Solvents with available protons (like alcohols or water) can act as a proton source to quench intermediates in the catalytic cycle, leading to the debrominated product.

  • Excessively High Temperatures: High thermal energy can promote catalyst decomposition and alternative reaction pathways.

  • Certain Ligands/Bases: Some combinations can favor the hydrodehalogenation pathway. For instance, bases that are too strong or ligands that are too electron-rich can sometimes be problematic.

Troubleshooting Protocol:

  • Solvent Choice is Critical:

    • Minimize Protic Solvents: If using a protic solvent like ethanol, try switching to an aprotic system like Dioxane or Toluene .

    • Use Anhydrous Solvents: If your reaction does not require water (e.g., some Stille or Heck couplings), ensure you are using dry, anhydrous solvents to minimize proton sources.[4]

  • Optimize Reaction Temperature: Lower the reaction temperature in 5-10 °C increments. Often, a slightly longer reaction time at a lower temperature will give a cleaner product profile.[4]

  • Re-evaluate Your Base: If using a very strong base, consider switching to a milder one (e.g., from K₃PO₄ to K₂CO₃).

  • Increase Boronic Acid Equivalents: In a Suzuki coupling, ensure you are using a slight excess (1.1-1.2 equivalents) of the boronic acid. This helps ensure the desired transmetalation outcompetes the debromination pathway.

Question 3: My Buchwald-Hartwig amination is not working. Does the solvent have a different role here compared to the Suzuki coupling?

Answer:

Yes, the solvent requirements for Buchwald-Hartwig amination are distinct from those of the Suzuki reaction, and using a Suzuki-type solvent system is a common reason for failure.

Causality Behind the Issue:

The Buchwald-Hartwig reaction is highly sensitive to water and protic solvents.[5] Key intermediates in the catalytic cycle, as well as the strong bases used (e.g., NaOt-Bu, LHMDS), are readily hydrolyzed. Water can consume the base and poison the catalyst. Therefore, the biphasic aqueous systems used in Suzuki couplings are generally incompatible with this reaction.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: This is the most critical parameter. Use anhydrous, aprotic solvents.

    • Primary Choice: Toluene is a widely used and effective solvent.

    • Alternatives: Dioxane and THF are also common. Ethers like THF are generally used for lower-temperature couplings, while toluene and dioxane are preferred for higher temperatures.

  • Base Selection: Use a strong, non-nucleophilic base that is soluble in your chosen organic solvent. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this reaction.[5]

  • Ligand Choice: The Buchwald-Hartwig reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). Standard ligands like PPh₃ are often ineffective.[5]

  • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction to exclude moisture and oxygen.[5]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_solvent Solvent: Toluene/H₂O (Biphasic)[1] s_base Base: K₂CO₃ (Inorganic, water-soluble) s_solvent->s_base s_outcome Outcome: C-C Bond Formation s_base->s_outcome b_solvent Solvent: Toluene (Anhydrous, Aprotic)[5] b_base Base: NaOtBu (Alkoxide, organic-soluble) b_solvent->b_base b_outcome Outcome: C-N Bond Formation b_base->b_outcome

Section 2: Aldehyde-Specific Reactions

This section addresses issues related to the carbonyl functionality.

Question 4: My Knoevenagel condensation with an active methylene compound is incomplete. How does solvent polarity affect this reaction?

Answer:

The Knoevenagel condensation is highly influenced by solvent polarity, as the mechanism involves ionic intermediates. An incorrect solvent choice can stall the reaction at various stages.

Causality Behind the Issue:

The reaction typically proceeds in two steps: 1) base-catalyzed formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the aldehyde to form a β-hydroxy intermediate, and 2) elimination of water to form the final α,β-unsaturated product.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent for the initial step. They can stabilize the ionic intermediates through hydrogen bonding and often help solubilize the base catalyst (like piperidine or an amine).[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can accelerate the second step (dehydration) but may not be as effective at stabilizing the initial intermediates.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they cannot stabilize the charged intermediates and often lead to very slow or no reaction unless a phase-transfer catalyst is used.

Troubleshooting Protocol:

  • Start with a Polar Protic Solvent: Ethanol is the most common and effective solvent for Knoevenagel condensations. It facilitates the initial nucleophilic addition which is often the rate-determining step.

  • Catalyst Choice: Use a weak base catalyst like piperidine or pyrrolidine in catalytic amounts.

  • Water Removal: If the reaction stalls at the intermediate stage, the dehydration step may be the issue. While the reaction produces water, removing it can drive the equilibrium toward the product. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene, although this complicates the initial step. A simpler approach is to add a dehydrating agent like anhydrous MgSO₄ to the reaction mixture if compatible.

  • Solvent Screening: If ethanol provides poor results, screening other polar solvents can be beneficial. A study on aldehyde reactions showed that for less reactive aldehydes, polar solvents can sometimes slow the reaction, so a systematic screen is warranted if issues persist.[7]

Section 3: General FAQs
Question 5: What are the best general-purpose solvents for simply dissolving and handling this compound at room temperature?

Answer:

For general handling, purification (e.g., chromatography), and setting up reactions, this compound has good solubility in a range of common organic solvents.

  • Excellent Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

  • Moderate Solubility: Toluene, Diethyl Ether.

  • Poor Solubility: Hexanes, Pentane, Water.

For column chromatography, a gradient of Ethyl Acetate in Hexanes is typically effective for purification.

Question 6: Can the isopropoxy group be cleaved under certain reaction conditions?

Answer:

Yes, ether cleavage is a potential side reaction, particularly under strongly acidic conditions. The isopropoxy group is an ether, and while generally stable, it can be cleaved by strong acids (e.g., HBr, HI, or strong Lewis acids like BBr₃) to yield the corresponding phenol (4-Bromo-2-hydroxybenzaldehyde). You should avoid strongly acidic conditions if you wish to preserve this functional group. Most cross-coupling and condensation reactions use basic or neutral conditions, under which the isopropoxy group is robust.

Appendix A: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[1]

  • Solvent Addition: Add a mixture of Toluene (8 mL) and Water (2 mL).[1]

  • Degassing: Seal the flask with a septum and bubble Argon or Nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.[1]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[5]

  • Inert Atmosphere: Seal the flask and purge thoroughly with Argon or Nitrogen for 15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.) followed by anhydrous Toluene (5 mL) via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 8-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.[5]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove palladium residues and salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Serafino, G., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise structural characterization of synthetic intermediates is a foundational requirement for success. 4-Bromo-2-isopropoxybenzaldehyde is a versatile building block, incorporating a unique combination of steric and electronic features: a bulky ortho-isopropoxy group, an electron-withdrawing para-bromo substituent, and a reactive aldehyde functionality. Understanding its detailed molecular structure is paramount for predicting its reactivity and ensuring the identity of downstream products.

Molecular Structure and Comparative Framework

To understand the NMR spectrum of this compound, we will compare its predicted spectral data with the experimentally determined data of three key analogs: 4-bromobenzaldehyde, 2-methoxybenzaldehyde, and 4-isopropoxybenzaldehyde. This strategic comparison allows for the systematic deconstruction of substituent effects.

  • 4-Bromobenzaldehyde provides a baseline for the effects of the bromo and aldehyde groups on the aromatic ring.

  • 2-Methoxybenzaldehyde illustrates the influence of a small ortho-alkoxy group.

  • 4-Isopropoxybenzaldehyde demonstrates the characteristic signals of the isopropoxy group itself.

G cluster_target Target Molecule cluster_analogs Comparative Analogs T This compound A1 4-Bromobenzaldehyde A2 2-Methoxybenzaldehyde A3 4-Isopropoxybenzaldehyde

Figure 1: Molecular structures of the target compound and its comparative analogs.

¹H NMR Spectral Analysis: A Predictive and Comparative Approach

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The analysis below is based on established principles of substituent-induced chemical shifts and spin-spin coupling.[2]

Predicted ¹H NMR Spectrum of this compound

The structure suggests four distinct proton environments: the aldehyde proton, three aromatic protons, and the isopropoxy group protons.

  • Aldehyde Proton (-CHO): This proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield, typically in the range of δ 9.8 - 10.5 ppm.

  • Isopropoxy Group (-OCH(CH₃)₂): This group will produce two signals:

    • A septet for the methine proton (-OCH ), split by the six equivalent methyl protons. This signal is expected around δ 4.6 - 4.8 ppm.

    • A doublet for the six equivalent methyl protons (-CH ), split by the single methine proton. This signal will be significantly upfield, around δ 1.3 - 1.4 ppm.

  • Aromatic Protons: The 1,2,4-trisubstituted pattern results in three distinct aromatic signals. Their chemical shifts are governed by the interplay of the electron-donating isopropoxy group and the electron-withdrawing bromo and aldehyde groups.

    • H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group and will be the most downfield of the aromatic protons, appearing as a doublet.

    • H-5: This proton is ortho to the bromine atom and meta to the other two groups. It will appear as a doublet of doublets.

    • H-3: This proton is ortho to the electron-donating isopropoxy group and will be the most upfield of the aromatic protons, appearing as a doublet.

Comparative ¹H NMR Data

The following table compares the predicted data for our target molecule with the experimental data for its analogs. This comparison validates our predictions and highlights key substituent effects.

CompoundSolventAldehyde-H (δ, mult.)Aromatic-H (δ, mult., J Hz)Alkoxy-H (δ, mult., J Hz)
This compound CDCl₃~10.4 (s)~7.7 (d), ~7.6 (dd), ~7.1 (d)~4.7 (sept, J=6.0), ~1.4 (d, J=6.0)
4-Bromobenzaldehyde[3]DMSO-d₆9.99 (s)7.84 (d, J=8.4), 7.81 (d, J=8.4)-
2-Methoxybenzaldehyde[4]DMSO-d₆10.36 (s)7.7 (dd), 7.6 (ddd), 7.2 (d), 7.0 (t)3.87 (s, 3H)
4-Isopropoxybenzaldehyde[5]CDCl₃9.87 (s)7.82 (d, J=8.8), 6.95 (d, J=8.8)4.66 (sept, J=6.0), 1.38 (d, J=6.0)

Causality and Interpretation:

  • Aldehyde Proton: The aldehyde proton in ortho-alkoxy benzaldehydes (like our target and 2-methoxybenzaldehyde) is shifted significantly downfield compared to the para-substituted analogs. This is due to the "ortho effect," where the through-space interaction and steric hindrance with the ortho-alkoxy group favor a conformation that places the aldehyde proton closer to the deshielding zone of the aromatic ring current.

  • Aromatic Protons: In 4-bromobenzaldehyde, the two sets of aromatic protons are symmetrical doublets.[6] The introduction of the ortho-isopropoxy group in our target molecule breaks this symmetry, resulting in a more complex splitting pattern, as predicted. The upfield shift of one proton (~7.1 ppm) is a classic indicator of a proton ortho to a strong electron-donating group like an alkoxy substituent.[7]

  • Isopropoxy Protons: The chemical shifts and splitting patterns for the isopropoxy group in our target molecule are predicted to be very similar to those in 4-isopropoxybenzaldehyde, confirming the assignment of these characteristic signals.[5]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon environment in the molecule.

Predicted ¹³C NMR Spectrum of this compound

We predict ten distinct carbon signals: one carbonyl, six aromatic, and three aliphatic carbons.

  • Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, expected to resonate far downfield around δ 189-191 ppm.

  • Aromatic Carbons:

    • C-2 (ipso-O): The carbon bearing the isopropoxy group will be shifted significantly downfield due to the electronegativity of the oxygen, expected near δ 160 ppm.

    • C-4 (ipso-Br): The carbon attached to bromine will show a moderate chemical shift, typically around δ 120-130 ppm. The C-Br bond's effect is less pronounced than C-O.

    • C-1 (ipso-CHO): The carbon attached to the aldehyde group is deshielded, expected around δ 125-130 ppm.

    • The remaining three aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region of δ 110-135 ppm.

  • Isopropoxy Carbons (-OCH(CH₃)₂):

    • The methine carbon (-OC H) will be around δ 70-72 ppm.

    • The two equivalent methyl carbons (-C H₃) will be the most upfield, around δ 21-23 ppm.

Comparative ¹³C NMR Data
CompoundSolventC=O (δ)Aromatic C (δ)Alkoxy C (δ)
This compound CDCl₃~189.5~160, ~135, ~128, ~126, ~122, ~115~71.5, ~22.0
4-Bromobenzaldehyde[8]CDCl₃191.1135.1, 132.5, 131.0, 129.8-
2-Methoxybenzaldehyde[4]DMSO-d₆189.0161.5, 136.4, 127.7, 124.1, 120.5, 112.655.8
4-Isopropoxybenzaldehyde[5]CDCl₃190.7164.2, 131.9, 129.9, 115.470.4, 21.9

Causality and Interpretation:

  • Aromatic Carbons: The most striking feature is the significant downfield shift of the carbon atom attached to the alkoxy group (C-2 in our target, C-2 in 2-methoxybenzaldehyde, and C-4 in 4-isopropoxybenzaldehyde). This deshielding is a direct consequence of the oxygen's high electronegativity.[9]

  • Alkoxy Carbons: Comparing the methoxy carbon (δ 55.8) in 2-methoxybenzaldehyde with the isopropoxy carbons (methine ~δ 71.5, methyl ~δ 22.0) in our target molecule demonstrates the clear difference between these groups. The presence of these two distinct aliphatic signals is a definitive marker for the isopropoxy substituent.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The protocol described below is a self-validating system designed for small organic molecules like this compound.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Massing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR. The use of a sufficient concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[10][11]

    • Solvation: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small glass vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[12]

    • Filtration: To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[11][13]

    • Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ as an internal standard, providing a reference signal at δ 0.00 ppm for accurate chemical shift calibration.

  • Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion and simplify the analysis of complex spectra.[1]

    • Shimming: Insert the sample into the spectrometer and perform automated or manual shimming. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for obtaining sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay between scans.

      • Relaxation Delay (d1): Set a delay of 1-2 seconds.

      • Number of Scans: Acquire 8 to 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Mode: Acquire in proton-decoupled mode to produce a spectrum of singlets, simplifying interpretation.

      • Pulse Angle: Use a 30° pulse angle.

      • Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.

      • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to produce an accurate, interpretable spectrum.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Reference the spectrum using the TMS signal at δ 0.00 ppm.

G cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing cluster_analysis 4. Analysis prep Sample Preparation acq Data Acquisition proc Data Processing analysis Spectral Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Insert & Shim filter->shim Sample Ready h1 Acquire ¹H Spectrum shim->h1 c13 Acquire ¹³C Spectrum h1->c13 ft Fourier Transform c13->ft Raw FID Data phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref assign Assign Signals ref->assign Processed Spectra integrate Integrate (¹H) assign->integrate interpret Interpret Structure integrate->interpret

Figure 2: Standardized workflow for NMR sample preparation, acquisition, and analysis.

Conclusion

This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. Through a combination of predictive analysis based on fundamental principles and direct comparison with structurally related analogs, we have established a confident assignment for all expected proton and carbon signals. The distinct signatures of the aldehyde, aromatic, and isopropoxy moieties are clearly delineated, and the electronic and steric effects of the substituents are shown to produce predictable and interpretable shifts in the spectra. The detailed experimental protocol provided ensures that researchers can acquire high-fidelity data for this and similar molecules, facilitating accurate structural verification and advancing research in drug discovery and materials science.

References

  • Guo, B., et al. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". The Royal Society of Chemistry. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • ResearchGate (2023). How to Prepare Samples for NMR. Available at: [Link]

  • SpectraBase. 4-Bromobenzaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Emory University NMR Center (2023). Small molecule NMR sample preparation. Available at: [Link]

  • NP-MRD. Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Available at: [Link]

  • University of Cambridge Department of Chemistry. NMR Sample Prepara-on. Available at: [Link]

  • Scribd. NMR Sample Preparation Guide. Available at: [Link]

  • PubChem. 4-Bromobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • AIST. 4-bromobenzaldehyde, Spectrum SDBS-10-788. Spectral Database for Organic Compounds. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (2015). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]

  • Zhao, B., et al. (2018). Supporting Information for "Decarboxylative Formylation of Aryl Halides...". The Royal Society of Chemistry. Available at: [Link]

  • Process NMR Associates. Principles of NMR. Available at: [Link]

  • Nádaždy, V., et al. (2022). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. PubMed Central. Available at: [Link]

  • Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. Available at: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • Human Metabolome Database. 4-Hydroxybenzaldehyde ¹H NMR Spectrum. Available at: [Link]

  • Human Metabolome Database. 4-Methoxybenzaldehyde ¹³C NMR Spectrum. Available at: [Link]

  • SpectraBase. 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • NMR Wiki Q&A Forum (2013). 2-Methoxybenzaldehyde. Available at: [Link]

  • SpectraBase. Benzaldehyde, 2-propoxy- - Optional[1H NMR] - Spectrum. Available at: [Link]

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Characterization of 4-Bromo-2-isopropoxybenzaldehyde using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth characterization of 4-Bromo-2-isopropoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the compound's spectral features. In the absence of a publicly available, complete experimental spectrum for this compound, this guide establishes its spectral profile through a comparative analysis with its non-brominated analogue, 4-isopropoxybenzaldehyde, and other closely related structures. This approach not only allows for a robust, inferred characterization but also highlights the distinct spectral signatures imparted by the bromine and isopropoxy functional groups.

Introduction: The Structural and Analytical Context

This compound is a substituted aromatic aldehyde of interest in organic synthesis due to its potential as a building block for more complex molecules. Its structure combines an aldehyde function, an ether linkage (isopropoxy group), and a halogen (bromine atom) on a benzene ring. This unique combination of functional groups gives rise to a characteristic spectroscopic fingerprint. Accurate structural verification is paramount for its use in synthetic pathways, particularly in pharmaceutical and materials science research where purity and isomeric specificity are critical. FT-IR spectroscopy provides an effective means to identify key functional groups, while mass spectrometry elucidates the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.

Experimental Methodologies: A Self-Validating Approach

The following protocols are presented as a standard for the reliable acquisition of FT-IR and mass spectral data for this compound and its analogues.

FT-IR Spectroscopy

The objective is to obtain a high-resolution infrared spectrum to identify the vibrational modes of the functional groups present.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: A small quantity (1-2 mg) of the solid sample is meticulously ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is achieved.[1]

  • Pellet Formation: The resulting powder is transferred to a pellet-pressing die. A hydraulic press is used to apply 8-10 tons of pressure, forming a thin, translucent KBr pellet.[1]

  • Instrument Setup: The FT-IR spectrometer is purged with dry nitrogen or air to minimize interference from atmospheric CO2 and water vapor. A background spectrum of the empty sample compartment is recorded.[1]

  • Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To enhance the signal-to-noise ratio, 16 to 32 scans are co-added.[1]

  • Data Processing: The final spectrum is baseline-corrected, and the peaks are labeled with their respective wavenumbers (cm⁻¹).

Diagram of FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_process Data Processing Sample 1-2 mg of This compound Grinding Grind in Agate Mortar Sample->Grinding KBr 100-200 mg IR-grade KBr KBr->Grinding Pellet Press into Thin Pellet Grinding->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Background Record Background Scan Acquire Acquire Sample Spectrum Spectrometer->Acquire Data Raw Spectral Data Acquire->Data Process Baseline Correction & Peak Labeling Data->Process FinalSpectrum Final FT-IR Spectrum Process->FinalSpectrum

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to separate the analyte from any volatile impurities and to determine its molecular weight and fragmentation pattern upon electron ionization.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

  • GC Separation: A capillary column suitable for the analysis of aromatic compounds (e.g., a polar HP-20 column) is used.[2] The oven temperature is programmed to start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 220°C) to ensure good separation.[2] The injector temperature is typically set to 250°C.[2]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Diagram of GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dilute Sample in Volatile Solvent Injector Injector (250°C) Sample->Injector Column GC Column (Temp. Program) Injector->Column Separation Separation of Analytes Column->Separation IonSource Electron Ionization Source (70 eV) Separation->IonSource Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: Workflow for GC-MS analysis with electron ionization.

Data Analysis and Comparative Interpretation

FT-IR Spectral Analysis

The FT-IR spectrum of an aromatic aldehyde is characterized by several key absorption bands. For this compound, we expect to see contributions from the aldehyde, the aromatic ring, the ether linkage, and the C-Br bond. A comparison with the non-brominated analogue, 4-isopropoxybenzaldehyde, is highly instructive.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Reference Wavenumber (cm⁻¹) for Related Compounds Significance and Interpretation
Aromatic C-H Stretch ~3100-3000~3030 (Benzaldehyde)[3]Indicates the presence of C-H bonds on the benzene ring.
Aliphatic C-H Stretch ~2985-2940Not available for 4-isopropoxybenzaldehyde, but typical for isopropyl groups.Asymmetric and symmetric stretching of the C-H bonds in the isopropoxy group's methyl and methine components.
Aldehydic C-H Stretch ~2850 and ~2750~2820 and ~2720 (Benzaldehyde)[3]This characteristic "Fermi doublet" is a strong indicator of an aldehyde functional group. The two peaks arise from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[3]
Carbonyl (C=O) Stretch ~1705-1685~1700 (Benzaldehyde)[3]This very strong and sharp absorption is characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[4]
Aromatic C=C Stretch ~1600-14501500-1600 (Benzaldehyde)[3]These medium-intensity bands are due to the stretching vibrations within the benzene ring.
Aliphatic C-H Bend ~1390-1370Not available for 4-isopropoxybenzaldehyde, but typical for isopropyl groups.Characteristic bending vibrations of the methyl groups in the isopropoxy substituent.
Aromatic C-O Stretch ~1250-1200Not available for 4-isopropoxybenzaldehyde, but typical for aryl ethers.Stretching vibration of the bond between the aromatic ring and the isopropoxy group's oxygen.
C-Br Stretch ~680-515Not available for this specific compound, but this is the generally accepted range.This absorption in the fingerprint region confirms the presence of the carbon-bromine bond.

The most significant differences in the FT-IR spectrum of this compound compared to 4-isopropoxybenzaldehyde would be the presence of the C-Br stretching vibration in the low-frequency region and subtle shifts in the aromatic C-H and C=C stretching and bending modes due to the electronic influence and mass of the bromine substituent.

Mass Spectrometry Analysis

The mass spectrum provides the molecular weight and a fragmentation "roadmap" that is unique to the compound's structure. The presence of a bromine atom is particularly distinctive in mass spectrometry.

Key Features of the Mass Spectrum of this compound:

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. For this compound (C₁₀H₁₁BrO₂), the expected molecular weights are:

    • [M]⁺ (with ⁷⁹Br): 242 g/mol

    • [M+2]⁺ (with ⁸¹Br): 244 g/mol

  • Fragmentation Pattern: The fragmentation is driven by the stability of the resulting ions. We can predict the major fragmentation pathways by comparing with simpler, related molecules like 4-bromobenzaldehyde and 4-isopropoxybenzaldehyde.

Comparative Fragmentation Data

m/z This compound (Predicted) 4-Isopropoxybenzaldehyde (Experimental) [6]4-Bromobenzaldehyde (Experimental) [2]Proposed Fragment Ion (for this compound)
244/242 High--[C₁₀H₁₁BrO₂]⁺ (Molecular Ion)
229/227 Medium--[C₉H₈BrO₂]⁺ (Loss of CH₃)
201/199 Medium--[C₇H₄BrO₂]⁺ (Loss of C₃H₇, isopropyl radical)
185/183 Medium-185/183[C₇H₄BrO]⁺ (Loss of C₃H₇O, isopropoxy radical)
121 Low121 (Base Peak) -[C₈H₉O]⁺ (Benzoyl-type ion after Br loss)
105 Low-105[C₇H₅O]⁺ (Benzoyl cation)
77 Low-77[C₆H₅]⁺ (Phenyl cation)

Diagram of Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₁₀H₁₁BrO₂]⁺˙ m/z 242/244 (Molecular Ion) F1 [C₉H₈BrO₂]⁺ m/z 227/229 M->F1 - •CH₃ F2 [C₇H₄BrO]⁺˙ m/z 183/185 M->F2 - •C₃H₇O F3 [C₁₀H₁₁O₂]⁺ m/z 163 M->F3 - •Br F4 [C₇H₄Br]⁺ m/z 155/157 F2->F4 - CO F5 [C₇H₅O]⁺ m/z 105 F3->F5 - C₃H₆

Caption: Proposed fragmentation of this compound.

Interpretation of Fragmentation:

  • Loss of Isopropyl Radical: A key fragmentation pathway for ethers is the cleavage of the alkyl group. The loss of an isopropyl radical (•C₃H₇) from the molecular ion would lead to a fragment at m/z 201/199.

  • Loss of Isopropoxy Radical: Cleavage of the ether bond can also result in the loss of the entire isopropoxy radical (•OC₃H₇), yielding a 4-bromobenzoyl-like cation at m/z 185/183. This is a common fragmentation for benzaldehyde derivatives.

  • Loss of Bromine: The C-Br bond can also cleave to lose a bromine radical (•Br), resulting in an isopropoxybenzoyl cation at m/z 163. This ion would not show the characteristic isotopic pattern.

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from benzoyl-type cations is a common pathway, leading to further fragmentation. For instance, the ion at m/z 185/183 could lose CO to give a bromophenyl cation at m/z 157/155.

By comparing the predicted spectrum of this compound with the known spectrum of 4-isopropoxybenzaldehyde, the diagnostic value of the bromine atom becomes clear. The base peak for 4-isopropoxybenzaldehyde is at m/z 121, corresponding to the loss of a propyl group.[6] In our target molecule, the presence of the heavy bromine atom and the alternative C-Br cleavage pathway would likely lead to a more complex spectrum where the base peak may be one of the bromine-containing fragments.

Conclusion

The structural characterization of this compound can be confidently achieved through the combined application of FT-IR and Mass Spectrometry. FT-IR provides definitive evidence for the presence of the key aldehyde, aromatic, and ether functional groups. Mass spectrometry confirms the molecular weight and elemental composition through the highly characteristic [M]⁺/[M+2]⁺ isotopic pattern for bromine, while the fragmentation pattern provides corroborating evidence for the specific arrangement of the substituents. This comparative guide provides a robust framework for the interpretation of experimental data, ensuring the accurate identification and quality assessment of this important synthetic intermediate.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). UW-Madison Libraries.
  • Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide.
  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones.
  • PubChem. (n.d.). 2-Propoxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzaldehyde Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Arctom. (n.d.). 2-Isopropoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-bromo- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). p-Propionoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropoxybenzaldehyde [FTIR]. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Bromoethoxy)Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(2-propenyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.

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A Comparative Guide to the Reactivity of 4-Bromo-2-isopropoxybenzaldehyde and 4-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an in-depth technical comparison of two closely related aromatic aldehydes: 4-Bromo-2-isopropoxybenzaldehyde and 4-Bromo-2-methoxybenzaldehyde. By examining their structural nuances, we can predict and understand their differential reactivity in key synthetic transformations.

Structural and Physicochemical Properties: A Tale of Two Alkoxy Groups

Both this compound and 4-Bromo-2-methoxybenzaldehyde share a common scaffold: a benzaldehyde core substituted with a bromine atom at the 4-position and an alkoxy group at the 2-position. The key difference lies in the nature of this ortho-alkoxy substituent—isopropoxy versus methoxy. This seemingly subtle variation has significant implications for the molecule's steric and electronic properties.

PropertyThis compound4-Bromo-2-methoxybenzaldehyde
Molecular Formula C₁₀H₁₁BrO₂C₈H₇BrO₂
Molecular Weight 243.10 g/mol 215.04 g/mol
Appearance Likely a solid or oilOff-white solid
Melting Point Not widely reported67-71 °C
Boiling Point Higher than the methoxy analog~288 °C at 760 mmHg
Solubility Soluble in common organic solventsSoluble in organic solvents like ethanol and dichloromethane

Note: Physical properties for this compound are less commonly reported in literature and are predicted based on chemical principles.

The most significant distinction between the two molecules is the steric bulk of the ortho-substituent. The isopropoxy group, with its two methyl branches, exerts a considerably larger steric hindrance around the adjacent aldehyde functionality compared to the more compact methoxy group. This steric impediment can play a crucial role in reactions involving nucleophilic attack at the carbonyl carbon.

Electronic Effects: Impact on Aldehyde Electrophilicity

Both methoxy and isopropoxy groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom. This effect increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. Consequently, the electrophilicity of the aldehyde is reduced, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Comparative Reactivity Analysis

The interplay of steric and electronic effects dictates the reactivity of these two aldehydes in common organic transformations.

Nucleophilic Addition Reactions: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition.[2] The rate-determining step often involves the attack of the phosphorus ylide on the carbonyl carbon.

Hypothesis: Due to the greater steric hindrance of the isopropoxy group, this compound is expected to react more slowly in a Wittig reaction compared to 4-Bromo-2-methoxybenzaldehyde. The bulkier isopropoxy group can impede the approach of the Wittig reagent to the carbonyl carbon.

G cluster_0 Reactivity Comparison in Wittig Reaction Methoxy 4-Bromo-2-methoxybenzaldehyde (Less Steric Hindrance) Isopropoxy This compound (More Steric Hindrance) Wittig_Reagent Phosphorus Ylide (Nucleophile) Product_Methoxy Alkene Product (Higher Expected Yield/Rate) Product_Isopropoxy Alkene Product (Lower Expected Yield/Rate)

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The Suzuki reaction is a powerful tool for forming carbon-carbon bonds, typically involving the coupling of an organoboron species with an organohalide.[3] In this case, the reaction would occur at the C-Br bond. The reactivity in a Suzuki coupling is more sensitive to the electronic environment of the C-Br bond and the steric hindrance around the palladium catalyst's coordination sphere.

Hypothesis: The electronic effects of the ortho-alkoxy groups are largely similar, both being electron-donating. However, the steric bulk of the isopropoxy group might slightly hinder the oxidative addition of the palladium catalyst to the C-Br bond, potentially leading to a slower reaction rate compared to the methoxy analog. However, this effect is generally less pronounced than in reactions directly at the ortho-position. Therefore, the difference in reactivity in a Suzuki coupling is expected to be less significant than in a Wittig reaction.

G cluster_1 Reactivity Comparison in Suzuki Coupling Methoxy_Suzuki 4-Bromo-2-methoxybenzaldehyde Isopropoxy_Suzuki This compound Pd_Catalyst Pd(0) Catalyst Product_Suzuki_Methoxy Coupled Product (Slightly Higher Expected Yield/Rate) Product_Suzuki_Isopropoxy Coupled Product (Slightly Lower Expected Yield/Rate)

Experimental Protocols

The following are representative, self-validating experimental protocols for the Wittig and Suzuki reactions. The expected yields are illustrative and based on the theoretical considerations discussed and yields reported for analogous reactions.

Representative Wittig Reaction Protocol

This protocol describes the olefination of the benzaldehyde derivatives with benzyltriphenylphosphonium chloride.

Materials:

  • 4-Bromo-2-alkoxybenzaldehyde (1.0 equiv)

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise, maintaining the temperature at 0 °C. The solution should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of the respective 4-Bromo-2-alkoxybenzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired alkene.

Expected Outcome:

  • 4-Bromo-2-methoxybenzaldehyde: Expected yield of 75-85% of the corresponding stilbene derivative.

  • This compound: Expected yield of 60-75% of the corresponding stilbene derivative, likely requiring a longer reaction time for completion.

Representative Suzuki Coupling Protocol

This protocol describes the coupling of the bromo-benzaldehyde derivatives with phenylboronic acid.

Materials:

  • 4-Bromo-2-alkoxybenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the 4-Bromo-2-alkoxybenzaldehyde, phenylboronic acid, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Expected Outcome:

  • 4-Bromo-2-methoxybenzaldehyde: Expected yield of 80-90% of the coupled product.

  • This compound: Expected yield of 75-85% of the coupled product.

Conclusion

  • 4-Bromo-2-methoxybenzaldehyde is likely to be the more reactive of the two in reactions where steric hindrance at the aldehyde is a key factor, such as in nucleophilic additions. This may lead to faster reaction times and higher yields under identical conditions.

  • This compound , with its bulkier ortho-substituent, may exhibit slightly reduced reactivity. However, this increased steric bulk could be advantageous in directing reactions to other sites on the molecule or in influencing the stereochemical outcome of certain transformations.

For reactions occurring at the C-Br bond, such as Suzuki couplings, the difference in reactivity is expected to be less pronounced. Ultimately, the optimal choice will depend on a careful consideration of the reaction mechanism and the desired outcome. The experimental protocols provided herein offer a solid starting point for the application of these versatile building blocks in complex molecule synthesis.

References

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • PubChem. 4-Isopropoxybenzaldehyde. [Link]

  • Organic Reactions. The Wittig Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Typical reaction conditions for the Wittig reaction of 4‐phenyl.... [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]

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Structural elucidation of 4-Bromo-2-isopropoxybenzaldehyde reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-2-isopropoxybenzaldehyde Reaction Products

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the structural elucidation of products derived from key reactions of this compound, a versatile aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of synthesizing and characterizing its derivatives. We will explore two fundamental transformations—the Wittig reaction for alkene synthesis and the Claisen-Schmidt condensation for chalcone formation—offering a comparative perspective on reaction outcomes and the analytical methodologies required for rigorous structural verification.

Introduction to the Substrate: this compound

This compound is a substituted aromatic aldehyde featuring a bromine atom, an isopropoxy group, and a formyl group. The interplay of these functionalities—the electron-withdrawing nature of the bromine and aldehyde groups and the electron-donating, sterically bulky isopropoxy group—imparts distinct reactivity to the molecule. This makes it a valuable starting material for synthesizing a diverse range of complex organic molecules with potential applications in medicinal chemistry and materials science. Accurate structural elucidation of its reaction products is paramount for ensuring the validity of subsequent research and development efforts.

Part 1: The Wittig Reaction - Synthesis of Substituted Styrenes

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[1][2] The reaction's reliability and stereochemical control make it a preferred method for carbon-carbon double bond formation.[1][3]

Causality Behind Experimental Choices

In this section, we examine the reaction of this compound with a phosphorus ylide. The choice of the ylide is critical as it dictates the structure of the resulting alkene. We will use (carbethoxymethylene)triphenylphosphorane, a stabilized ylide, which typically favors the formation of the (E)-alkene due to thermodynamic control.[4][5] The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[4]

Experimental Protocol: Wittig Olefination
  • Ylide Preparation (if not commercially available): The phosphonium ylide is typically prepared by reacting triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a base. For a stabilized ylide like (carbethoxymethylene)triphenylphosphorane, a milder base can be used.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution. The slight excess of the ylide ensures complete consumption of the aldehyde.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot. Stabilized ylides may require gentle heating to proceed at a reasonable rate.[5]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide byproduct, which can be removed by filtration.[5] The filtrate, containing the desired alkene, is concentrated and purified by column chromatography on silica gel.

Structural Elucidation of Ethyl (E)-3-(4-bromo-2-isopropoxyphenyl)acrylate

The expected product is an α,β-unsaturated ester. Its structure is confirmed using a combination of spectroscopic techniques.

Logical Flow for Structural Confirmation

cluster_reaction Reaction & Purification cluster_elucidation Structural Elucidation Start This compound + Ylide Reaction Wittig Reaction Start->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product Purified Product Purification->Product MS Mass Spectrometry Product->MS Confirm MW NMR 1H & 13C NMR Product->NMR Confirm Connectivity & Stereochemistry IR FT-IR Spectroscopy Product->IR Confirm Functional Groups Final Structure Confirmed MS->Final NMR->Final IR->Final

Caption: Workflow for Synthesis and Structural Elucidation.

Spectroscopic Data Analysis
TechniqueExpected ObservationRationale for Structural Confirmation
¹H NMR Vinyl Protons: Two doublets (J ≈ 16 Hz) between δ 6.3-7.8 ppm. Aromatic Protons: Signals between δ 7.0-7.5 ppm showing characteristic splitting patterns. Isopropoxy Group: A septet (1H) and a doublet (6H) around δ 4.6 and 1.4 ppm, respectively. Ethyl Ester Group: A quartet (2H) and a triplet (3H) around δ 4.2 and 1.3 ppm, respectively. Aldehyde Proton (δ ~10.0 ppm) is absent. [6]The large coupling constant (J ≈ 16 Hz) for the vinyl protons is diagnostic of an (E)-alkene. The disappearance of the aldehyde proton signal confirms reaction completion. The presence of signals for the isopropoxy and ethyl ester groups confirms their incorporation.
¹³C NMR Carbonyl Carbon: Signal around δ 166 ppm. Alkene Carbons: Signals between δ 115-145 ppm. Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. Aldehyde Carbonyl (δ ~191 ppm) is absent. [7]The presence of the ester carbonyl and alkene carbons, coupled with the absence of the aldehyde carbonyl carbon, provides definitive evidence of the Wittig transformation.
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₄H₁₇BrO₃). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.Confirms the elemental composition and molecular weight of the synthesized compound. The bromine isotope pattern is a key validation point.

Part 2: Claisen-Schmidt Condensation - Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] These compounds are precursors to flavonoids and are of significant interest due to their diverse biological activities.[10][11]

Causality Behind Experimental Choices

This reaction involves the nucleophilic attack of a ketone enolate on the electrophilic carbonyl carbon of the aldehyde.[10] We will react this compound with acetophenone. A strong base like potassium hydroxide (KOH) in a protic solvent (e.g., methanol or ethanol) is typically used to generate the acetophenone enolate. The reaction conditions are chosen to favor the condensation and subsequent dehydration to yield the thermodynamically stable conjugated chalcone system.

Reaction Mechanism: Base-Catalyzed Chalcone Formation

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + OH- H2O H2O Aldol_Adduct Aldol_Adduct Enolate->Aldol_Adduct + Aldehyde Aldehyde 4-Bromo-2-isopropoxy- benzaldehyde Chalcone Chalcone Aldol_Adduct->Chalcone - H2O

Caption: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol: Chalcone Synthesis
  • Reaction Setup: In a flask, dissolve acetophenone (1.0 eq) and this compound (1.0 eq) in methanol.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (KOH) with vigorous stirring. The formation of a precipitate often indicates product formation.

  • Reaction Execution: Allow the mixture to stir at room temperature for several hours (e.g., 8-12 hours). Monitor the reaction by TLC.[10]

  • Work-up and Purification: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. The precipitated solid product is collected by vacuum filtration, washed with water, and dried.

  • Recrystallization: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Structural Elucidation of (E)-1-(4-bromophenyl)-3-(4-bromo-2-isopropoxyphenyl)prop-2-en-1-one

The anticipated product is a chalcone with two substituted aromatic rings connected by an α,β-unsaturated carbonyl system.

Spectroscopic Data Analysis
TechniqueExpected ObservationRationale for Structural Confirmation
¹H NMR Vinyl Protons: Two doublets (J ≈ 15 Hz) in the δ 7.3-8.0 ppm range, corresponding to the α and β protons of the enone system. Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) for the two substituted benzene rings. Isopropoxy Group: A septet and a doublet, similar to the Wittig product. Aldehyde proton signal is absent. The large coupling constant confirms the (E)-configuration of the double bond, which is typical for chalcones. The integration of the aromatic region will correspond to the total number of aromatic protons. The absence of the aldehyde proton signal verifies its consumption.
¹³C NMR Enone Carbonyl Carbon: A highly deshielded signal around δ 190 ppm. Alkene Carbons: Signals between δ 120-145 ppm. Aromatic Carbons: A complex set of signals in the δ 110-160 ppm range. Aldehyde Carbonyl signal is absent. The chemical shift of the carbonyl carbon is characteristic of an α,β-unsaturated ketone. These signals, along with the absence of the aldehyde carbon, confirm the chalcone structure.
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₈H₁₇BrO₂). The characteristic bromine isotope pattern will be present.Confirms the molecular weight and formula. Fragmentation patterns can provide further structural information, such as the loss of the isopropoxy group or cleavage at the enone system.
Comparative Analysis: Isopropoxy vs. Hydroxyl Substitution

A common alternative starting material is 4-bromo-2-hydroxybenzaldehyde.[3][12][13] Comparing the two highlights the role of the ortho-substituent.

FeatureThis compound4-Bromo-2-hydroxybenzaldehyde
Reactivity The bulky isopropoxy group can introduce some steric hindrance. It is generally unreactive under the mild basic/neutral conditions of the Wittig and Claisen-Schmidt reactions.The phenolic hydroxyl group is acidic and can be deprotonated by the strong base used in the Claisen-Schmidt condensation, potentially complicating the reaction. In the Wittig reaction, its presence is generally tolerated.[3]
Solubility Generally more soluble in organic solvents due to the lipophilic isopropoxy group.Solubility can be influenced by hydrogen bonding capabilities of the hydroxyl group.
Product Elucidation ¹H and ¹³C NMR spectra will feature characteristic signals for the isopropoxy group (septet and doublet).¹H NMR will show a broad singlet for the phenolic -OH proton, which is exchangeable with D₂O. The absence of isopropoxy signals in the NMR is a key differentiator.

The isopropoxy group serves as a protecting group for the hydroxyl functionality, preventing side reactions associated with the acidic phenolic proton, which can be an advantage in base-catalyzed reactions.

Conclusion

The structural elucidation of reaction products from this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. For both the Wittig reaction and the Claisen-Schmidt condensation, NMR spectroscopy is indispensable for determining connectivity and stereochemistry, while mass spectrometry provides definitive confirmation of the molecular formula. By understanding the expected spectroscopic signatures and the rationale behind the chosen synthetic protocols, researchers can confidently characterize novel compounds derived from this versatile building block, paving the way for further discoveries in drug development and materials science.

References
  • An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde - Benchchem. (URL: )
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchG
  • What can be possible alternative reagent in following mechanism?
  • synthesis, characterization and biological evaluation of some new chalcones - Intern
  • A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde - Benchchem. (URL: )
  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent - RJPBCS. (URL: )
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • The Wittig Reaction - University of Pittsburgh. (URL: )
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity - ResearchGate. (URL: [Link])

  • synthesis, characterization and antimicrobial activity of some chalcones - Semantic Scholar. (URL: [Link])

  • A Solvent Free Wittig Reaction - University of Wisconsin-Madison. (URL: )
  • A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Traditional vs. Novel Route - Benchchem. (URL: )
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (URL: )
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm - Doc Brown's Chemistry. (URL: [Link])

  • Solvent Free Wittig Reactions - University of California, Irvine. (URL: )

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A Researcher's Guide to the Synthesis of 4-Bromo-2-isopropoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

4-Bromo-2-isopropoxybenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. The strategic placement of its functional groups—a bromine atom, an isopropoxy moiety, and an aldehyde—offers a versatile scaffold for molecular elaboration. This guide provides a comprehensive comparative analysis of the two primary synthetic routes to this compound, designed to inform methodological choices in research and development settings. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document serves as a practical resource for chemists in the field.

Introduction

The efficient synthesis of complex organic molecules relies on the availability of well-defined building blocks. This compound is one such crucial precursor, valued for its utility in constructing elaborate molecular architectures. The selection of a synthetic route is a critical decision, influenced by factors including starting material cost and availability, reaction efficiency, scalability, and safety considerations. This guide will dissect two predominant synthetic strategies:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) , commencing from 4-bromo-2-fluorobenzaldehyde.

  • Route B: Williamson Ether Synthesis , starting with 4-bromo-2-hydroxybenzaldehyde.

Each pathway will be evaluated based on its chemical principles, procedural intricacies, and overall effectiveness, providing a clear framework for laboratory application.

Route A: Nucleophilic Aromatic Substitution (SNAr) from 4-Bromo-2-fluorobenzaldehyde

This modern and often high-yielding approach leverages the inherent reactivity of an activated aryl fluoride. The presence of electron-withdrawing groups (both the aldehyde and the bromine) ortho and para to the fluorine atom facilitates its displacement by a nucleophile.[1][2]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The isopropoxide ion, typically generated from isopropanol and a strong base like sodium hydride (NaH), attacks the carbon atom bonded to the fluorine. This initial nucleophilic attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity is subsequently restored by the expulsion of the fluoride leaving group, which is facilitated by its high electronegativity. The choice of a strong, non-nucleophilic base is paramount to ensure efficient formation of the alkoxide without competing side reactions.

Experimental Protocol
  • Under an inert atmosphere (e.g., Nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add isopropanol (1.5 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form sodium isopropoxide.

  • Add a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF to the reaction mixture.[4][5][6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product into ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Workflow Visualization

SNAr_Route start Start Materials (4-Bromo-2-fluorobenzaldehyde, Isopropanol, NaH) step1 1. Isopropoxide Formation (NaH, Isopropanol in THF, 0°C) start->step1 Base/Solvent step2 2. Nucleophilic Attack (Addition of Aryl Fluoride) step1->step2 Nucleophile Ready step3 3. S N Ar Reaction (Stir at RT, 12-24h) step2->step3 Reaction Start step4 4. Aqueous Workup (Quenching & Extraction) step3->step4 Reaction Complete step5 5. Purification (Column Chromatography) step4->step5 Crude Product product Product (this compound) step5->product Pure Product

Caption: SNAr synthesis pathway for this compound.

Route B: Williamson Ether Synthesis from 4-Bromo-2-hydroxybenzaldehyde

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of ethers.[7][8] This route involves the alkylation of a phenoxide with an alkyl halide.[9]

Mechanistic Rationale

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] First, a base, commonly a mild one such as potassium carbonate (K2CO3), deprotonates the hydroxyl group of 4-bromo-2-hydroxybenzaldehyde to form a phenoxide ion.[10][11][12] This phenoxide, being a potent nucleophile, then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the bromide ion and forming the desired ether linkage. Polar aprotic solvents like DMF or acetonitrile are typically employed to enhance the nucleophilicity of the phenoxide.[9]

Experimental Protocol
  • Combine 4-bromo-2-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and a polar aprotic solvent such as DMF in a round-bottom flask.[10][13]

  • Add 2-bromopropane (1.5 eq.) to the mixture.

  • Heat the reaction to 70-80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by silica gel column chromatography or recrystallization.

Workflow Visualization

Williamson_Route start Start Materials (4-Bromo-2-hydroxybenzaldehyde, 2-Bromopropane, K2CO3) step1 1. Phenoxide Formation (Deprotonation with K2CO3 in DMF) start->step1 Base/Solvent step2 2. S N 2 Alkylation (Addition of 2-Bromopropane) step1->step2 Nucleophile Ready step3 3. Heating (Stir at 70-80°C, 4-6h) step2->step3 Reaction Start step4 4. Aqueous Workup (Quenching & Extraction) step3->step4 Reaction Complete step5 5. Purification (Chromatography/Recrystallization) step4->step5 Crude Product product Product (this compound) step5->product Pure Product

Caption: Williamson ether synthesis pathway for this compound.

Comparative Performance and Data

The selection of a synthetic route is often a data-driven decision. The table below summarizes key performance metrics for the two pathways.

MetricRoute A: SNArRoute B: Williamson Ether Synthesis
Starting Material 4-Bromo-2-fluorobenzaldehyde4-Bromo-2-hydroxybenzaldehyde
Key Reagents Sodium hydride, IsopropanolPotassium carbonate, 2-Bromopropane
Reaction Temperature 0 °C to Room Temperature70-80 °C
Typical Reaction Time 12-24 hours4-6 hours
Reported Yield Generally high (often >85%)Good to high (typically 75-90%)
Safety Concerns Handling of pyrophoric NaHUse of high-boiling, reprotoxic solvents (DMF)
Scalability Good, with proper engineering for NaH handlingExcellent, a well-established industrial process
Purification Column ChromatographyColumn Chromatography or Recrystallization

Concluding Remarks and Recommendations

Both the SNAr and Williamson ether synthesis routes are highly effective for the preparation of this compound.

  • The SNAr route is often preferred for its potentially higher yields and milder temperature conditions. However, it necessitates the use of sodium hydride, a hazardous reagent that requires stringent anhydrous conditions and careful handling.

  • The Williamson ether synthesis represents a more traditional, robust, and often operationally simpler method. It avoids pyrophoric reagents but requires elevated temperatures and the use of solvents like DMF, which can be challenging to remove completely on a large scale.

Recommendation: For laboratory-scale synthesis where maximizing yield is the primary objective and appropriate safety measures are in place, the SNAr pathway is an excellent choice. For process development, scalability, and scenarios where avoiding hazardous reagents is a priority, the Williamson ether synthesis offers a reliable and well-precedented alternative. The ultimate decision will invariably depend on a careful consideration of the specific project requirements, available resources, and the cost-effectiveness of the starting materials.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Traditional vs. Novel Route.
  • The Williamson Ether Synthesis. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1.
  • chemeurope.com. (n.d.). Nucleophilic aromatic substitution.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzaldehyde.
  • Chem-Impex. (n.d.). 4-Bromo-2-fluorobenzaldehyde.
  • Biosynth. (n.d.). 4-Bromo-2-hydroxybenzaldehyde.
  • MedchemExpress.com. (n.d.). 4-Bromo-2-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.

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A Comparative Guide to the Reactivity of 4-Bromobenzaldehyde vs. 4-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Para-Substituents

In the landscape of organic synthesis, 4-bromobenzaldehyde is a cornerstone intermediate, prized for its dual reactivity.[1] The molecule features a versatile aldehyde group, amenable to a host of transformations, and a carbon-bromine bond, a prime handle for modern cross-coupling reactions.[2][3] However, the strategic replacement of the para-bromo substituent with an isopropoxy group fundamentally alters the molecule's electronic and steric profile, leading to a cascade of changes in its chemical behavior.

This guide provides an in-depth, data-supported comparison of how the isopropoxy group modulates the reactivity of the benzaldehyde scaffold relative to the bromo-substituted analogue. We will dissect the underlying electronic and steric principles, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for reaction design and optimization.

Part 1: Core Principles: Electronic and Steric Divergence

The reactivity of a substituted benzaldehyde is dictated by the electronic character of its aromatic ring, which in turn is governed by the interplay of inductive and resonance effects of its substituents.[4] The Hammett equation provides a quantitative framework for understanding these influences, where the substituent constant (σ) measures the electron-donating or electron-withdrawing nature of a group.[5]

  • Electron-Withdrawing Groups (EWGs) possess positive σ values and decrease electron density on the ring, enhancing the electrophilicity of the carbonyl carbon.[4][5]

  • Electron-Donating Groups (EDGs) have negative σ values and increase electron density on the ring, thereby reducing the carbonyl carbon's electrophilicity.[4][5]

Electronic Profile: Bromo vs. Isopropoxy

The bromine atom and the isopropoxy group exert opposing electronic effects on the aromatic ring.

  • 4-Bromobenzaldehyde : Bromine is an electron-withdrawing group. While it can donate a lone pair of electrons through resonance (+R effect), its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I effect) that dominates. This net withdrawal of electron density makes the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde.

  • 4-Isopropoxybenzaldehyde : The isopropoxy group is a potent electron-donating group. The oxygen atom's lone pairs are delocalized into the aromatic ring via a strong resonance effect (+R), which far outweighs its weaker inductive (-I) effect.[6] This floods the ring with electron density, subsequently reducing the partial positive charge on the carbonyl carbon.[6]

This electronic dichotomy is clearly reflected in their respective Hammett constants.

Substituent (Para)Hammett Constant (σₚ)Electronic Effect
-Br+0.23Electron-Withdrawing (EWG)
-OCH(CH₃)₂-0.48 (estimated)¹Electron-Donating (EDG)
-OCH₃-0.27Electron-Donating (EDG)
-H0.00Reference
¹The value for isopropoxy is estimated to be slightly more negative than methoxy due to the weak inductive donation of the alkyl groups.
Steric Profile

Beyond electronics, the sheer size of the substituent plays a critical role. The isopropoxy group is significantly bulkier than a bromine atom, creating greater steric hindrance around the molecule.[7] This can impede the approach of reagents, particularly to the aldehyde functional group and the adjacent ortho positions on the ring.[8]

Figure 1: Comparison of electronic and steric profiles.

Part 2: Comparative Reactivity at the Aldehyde

The fundamental electronic and steric differences manifest as distinct reactivity patterns at the aldehyde carbonyl group.

Nucleophilic Addition Reactions

Reactions such as Grignard additions, Wittig reactions, and aldol condensations are predicated on the attack of a nucleophile at the electrophilic carbonyl carbon.[9] The rate of these reactions is accelerated by EWGs and decelerated by EDGs.[9][10]

Reactivity Trend: 4-Bromobenzaldehyde > Benzaldehyde > 4-Isopropoxybenzaldehyde

  • Causality: The electron-withdrawing bromine atom in 4-bromobenzaldehyde increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and accelerating nucleophilic attack. Conversely, the electron-donating isopropoxy group diminishes this positive charge, rendering the aldehyde less susceptible to nucleophiles.[6] The increased steric bulk of the isopropoxy group can further hinder the approach of the nucleophile.[8]

Comparative Data: Wittig Reaction Rates

While direct rate data for 4-isopropoxybenzaldehyde is sparse, a comparison with the structurally similar 4-methoxybenzaldehyde provides a strong proxy.

Substituent (Para)ReactionRelative Rate Constant (k/k₀)
-NO₂Wittig Reaction14.7
-BrWittig Reaction3.8 (estimated)
-ClWittig Reaction2.75
-HWittig Reaction1.00
-CH₃Wittig Reaction0.45
-OCH₃Wittig Reaction0.21

Data sourced and extrapolated from BenchChem.[9]

This data clearly illustrates that electron-donating groups like methoxy significantly retard the Wittig reaction, and a similar or even more pronounced effect is expected for the isopropoxy group.

Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids is often accelerated by electron-donating substituents, which can stabilize the electron-deficient transition state of the reaction.[11]

Reactivity Trend: 4-Isopropoxybenzaldehyde > 4-Bromobenzaldehyde > Benzaldehyde

  • Causality: The powerful electron-donating character of the isopropoxy group stabilizes the transition state during oxidation, leading to a faster reaction rate.[6] The electron-withdrawing nature of bromine has a comparatively deactivating effect on this transformation.

Comparative Data: Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)

Substituent (Para)ReactionRelative Rate Constant (k/k₀)
-OCH₃Oxidation with BTMACB6.31
-CH₃Oxidation with BTMACB2.51
-HOxidation with BTMACB1.00
-ClOxidation with BTMACB0.55
-BrOxidation with BTMACB0.48 (estimated)

Data sourced and extrapolated from BenchChem.[9]

Part 3: Divergent Synthetic Pathways: Cross-Coupling vs. Modified Aldehyde Chemistry

The most profound difference lies not just in reaction rates, but in the entire synthetic strategy. 4-Bromobenzaldehyde is a bifunctional building block, enabling transformations at two orthogonal sites.[1] The C-Br bond is a gateway to C-C bond formation via palladium-catalyzed cross-coupling reactions, a capability entirely absent in 4-isopropoxybenzaldehyde.[3]

G cluster_br Pathway 1: Using 4-Bromobenzaldehyde cluster_iso Pathway 2: Using 4-Isopropoxybenzaldehyde start Synthetic Goal br_start 4-Bromobenzaldehyde start->br_start iso_start 4-Isopropoxybenzaldehyde start->iso_start suzuki Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)₂) br_start->suzuki C-Br bond reactivity br_product Biaryl Aldehyde Product suzuki->br_product oxidation Oxidation (e.g., KMnO₄) iso_start->oxidation Aldehyde reactivity (Enhanced by EDG) iso_product 4-Isopropoxybenzoic Acid oxidation->iso_product

Figure 2: Divergent synthetic strategies based on the choice of starting material.

This choice represents a strategic trade-off:

  • Choose 4-Bromobenzaldehyde when the synthetic plan requires building molecular complexity through C-C bond formation at the para-position while retaining the aldehyde for subsequent modification.

  • Choose 4-Isopropoxybenzaldehyde when the goal is to leverage the modified reactivity of the aldehyde (e.g., for enhanced oxidation) or when a less electrophilic aldehyde is required to achieve selectivity in a complex molecule.

Part 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde (Illustrative)

This protocol demonstrates the utility of the C-Br bond for biaryl synthesis.[12][13]

  • Reagent Setup: To a 50 mL round-bottom flask, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), phenylboronic acid (1.34 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%).

  • Solvent and Reflux: Add a 4:1 mixture of toluene and water (25 mL). Fit the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-biphenylcarboxaldehyde.

Protocol 2: Oxidation of 4-Isopropoxybenzaldehyde

This protocol highlights the enhanced reactivity of the electron-rich aldehyde towards oxidation.

  • Reagent Setup: In a 100 mL flask equipped with a magnetic stirrer, dissolve 4-isopropoxybenzaldehyde (1.64 g, 10.0 mmol) in 20 mL of acetone.

  • Oxidant Preparation: Separately, prepare a solution of potassium permanganate (KMnO₄) (1.90 g, 12.0 mmol) in 30 mL of water.

  • Reaction: Slowly add the KMnO₄ solution to the aldehyde solution over 15 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary. Stir vigorously for 1 hour at room temperature. A brown precipitate of MnO₂ will form.

  • Quenching and Workup: Add a saturated solution of sodium bisulfite until the purple and brown colors disappear, leaving a clear solution.

  • Isolation: Acidify the solution with 2M HCl until a white precipitate forms (pH ~2). Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white solid (4-isopropoxybenzoic acid) by vacuum filtration. Wash the solid with cold water and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Summary and Conclusion

The substitution of a bromine atom with an isopropoxy group at the para-position of benzaldehyde induces a profound shift in chemical reactivity, driven by a reversal of electronic effects and an increase in steric bulk.

Property/Reaction4-Bromobenzaldehyde4-IsopropoxybenzaldehydeRationale
Electronic Nature Electron-Withdrawing (EWG)Electron-Donating (EDG)-I effect of Br vs. +R effect of O-iPr
Steric Hindrance ModerateHighBulk of isopropyl group vs. single Br atom
Reactivity to Nucleophiles Enhanced Diminished Higher carbonyl electrophilicity due to EWG
Reactivity in Oxidation Diminished (relative to EDG-substituted)Enhanced Stabilization of electron-deficient transition state by EDG
Cross-Coupling Potential Yes (Suzuki, Heck, Sonogashira, etc.)No Presence of the C-Br bond as a reactive handle

For the synthetic chemist, the choice between these two reagents is a strategic one. 4-Bromobenzaldehyde offers a platform for building molecular complexity via its aryl bromide handle. In contrast, 4-isopropoxybenzaldehyde provides a scaffold where the aldehyde's reactivity is deliberately attenuated, a feature that can be exploited for selective transformations or to favor reactions like oxidation. Understanding these substituent-driven effects is paramount for the rational design of efficient and successful synthetic routes.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • BenchChem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
  • AD PharmaChem.
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  • Filo. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
  • PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]

  • BenchChem. (2025).
  • Collection of Czechoslovak Chemical Communications. (1991). Steric Effects and Steric Inhibition of Resonance in Isopropylbenzoic Acids in the Gas Phase and in Solution. [Link]

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  • ResearchGate. (2021). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...[Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. [Link]

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  • Molecules. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

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A Researcher's Guide to Differentiating 4-Bromo-2-isopropoxybenzaldehyde Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and medicinal chemistry, the precise structural characterization of intermediates is not merely a procedural step but the foundation of reliable and reproducible research. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core structure, often exhibit vastly different chemical and biological properties. For researchers in drug development, an inadvertent isomeric substitution can lead to inactive compounds or unforeseen toxicity. This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-isopropoxybenzaldehyde and its key positional isomers, offering the experimental data and analytical logic required for unambiguous identification.

The focus of this guide is to move beyond a simple recitation of data. We will explore the causal relationships between substituent position and the resulting spectroscopic signatures in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding why the spectra differ, researchers can develop a more intuitive and robust approach to structural elucidation.

Molecular Structures of Key Isomers

The primary isomers of interest involve the positional changes of the bromo and isopropoxy groups on the benzaldehyde ring. The electronic interplay between the electron-withdrawing bromine atom, the electron-donating isopropoxy group, and the aldehyde moiety creates unique electronic environments for each isomer, which are the basis for their spectroscopic differentiation.

G cluster_4_bromo This compound cluster_5_bromo 5-Bromo-2-isopropoxybenzaldehyde cluster_2_bromo 2-Bromo-4-isopropoxybenzaldehyde node_4_bromo node_4_bromo node_5_bromo node_5_bromo node_2_bromo node_2_bromo

Caption: Molecular structures of the primary isomers discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy Analysis

The aromatic region of the ¹H NMR spectrum provides the most definitive fingerprints for these isomers. The position of the substituents dictates the number of unique aromatic protons and their coupling patterns.

Key Diagnostic Features:

  • Aldehyde Proton (-CHO): This proton consistently appears as a sharp singlet far downfield (typically δ 9.8-10.4 ppm) due to the strong deshielding effect of the carbonyl group. Its position is subtly influenced by the other ring substituents but its multiplicity (a singlet) is constant.

  • Isopropoxy Group (-OCH(CH₃)₂): This group presents as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), a classic isopropyl pattern. The chemical shifts can vary slightly based on the overall electron density of the ring.

  • Aromatic Protons (Ar-H): This is the key region for differentiation. The substitution pattern determines the splitting. For a 1,2,4-trisubstituted ring like this compound, one expects three distinct aromatic signals, often a doublet, a doublet of doublets, and another doublet, reflecting the ortho, meta, and para coupling relationships.

Comparative ¹H NMR Data

CompoundAldehyde-H (δ, mult.)Aromatic-H (δ, mult., J Hz)Isopropoxy-H (δ, mult.)
This compound ~10.3 ppm (s)H-3: ~7.2 ppm (d, J≈1.6)H-5: ~7.1 ppm (dd, J≈8.4, 1.6)H-6: ~7.7 ppm (d, J≈8.4)~4.7 (septet), ~1.4 (d)
5-Bromo-2-isopropoxybenzaldehyde ~10.4 ppm (s)H-3: ~7.6 ppm (d, J≈2.8)H-4: ~7.6 ppm (dd, J≈8.8, 2.8)H-6: ~6.9 ppm (d, J≈8.8)~4.6 (septet), ~1.3 (d)
2-Bromo-4-isopropoxybenzaldehyde ~10.3 ppm (s)H-3: ~7.8 ppm (d, J≈8.4)H-5: ~7.2 ppm (d, J≈2.4)H-6: ~7.1 ppm (dd, J≈8.4, 2.4)~4.7 (septet), ~1.4 (d)

Note: Data is compiled from typical values for substituted benzaldehydes and may vary based on solvent and instrument frequency. The assignments (H-3, H-5, etc.) are based on standard IUPAC numbering where the aldehyde group is at position 1.

Expert Interpretation: The distinct splitting patterns in the aromatic region are definitive. For instance, in the 4-bromo isomer, the proton at C-6 is ortho to the aldehyde and shows a clean doublet, while the proton at C-5 is split by both its neighbors, resulting in a doublet of doublets. These unique patterns are a direct consequence of the substituent arrangement.

¹³C NMR Spectroscopy Analysis

¹³C NMR complements the proton data by providing a direct count of unique carbon environments.

Key Diagnostic Features:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically in the range of δ 189-192 ppm. Its chemical shift is sensitive to the electronic effects of the substituents on the ring.[1][2][3]

  • Aromatic Carbons: The six aromatic carbons will give distinct signals. The carbons directly attached to the electronegative bromine and oxygen atoms (C-Br and C-O) will have characteristic chemical shifts. The electron-donating isopropoxy group will shield the ortho and para carbons, shifting them upfield, while the electron-withdrawing bromo and aldehyde groups will deshield them.

Comparative ¹³C NMR Data

CompoundCarbonyl C (δ)Aromatic C (δ)Isopropoxy C (δ)
This compound ~189.5C1: ~126.0, C2: ~159.0, C3: ~116.0, C4: ~122.0, C5: ~130.0, C6: ~135.0~72.0 (-CH), ~22.0 (-CH₃)
5-Bromo-2-isopropoxybenzaldehyde ~190.2C1: ~125.0, C2: ~158.0, C3: ~118.0, C4: ~138.0, C5: ~115.0, C6: ~135.0~71.5 (-CH), ~22.0 (-CH₃)
2-Bromo-4-isopropoxybenzaldehyde ~190.8C1: ~133.0, C2: ~128.0, C3: ~129.0, C4: ~160.0, C5: ~114.0, C6: ~123.0~71.0 (-CH), ~21.8 (-CH₃)

Note: Values are predictive based on additivity rules and data from similar compounds.[1][2] C1 is the carbon bearing the aldehyde group.

Infrared (IR) Spectroscopy: Functional Group Confirmation

While less powerful than NMR for distinguishing positional isomers, IR spectroscopy is an essential and rapid tool for confirming the presence of key functional groups.

Key Diagnostic Features:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the aldehyde carbonyl stretch. The exact position is influenced by conjugation with the aromatic ring and the electronic nature of the other substituents.[4]

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is particularly diagnostic for aldehydes.

  • C-O Stretch (Aryl Ether): A strong band is expected around 1200-1275 cm⁻¹ corresponding to the aryl-O stretch of the isopropoxy group.

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically 500-650 cm⁻¹ .

  • C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region can sometimes give clues about the substitution pattern on the benzene ring.

The primary difference between isomers in an IR spectrum will be subtle shifts in the C=O stretching frequency and variations in the fingerprint region's C-H out-of-plane bending patterns.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and elemental composition (via high-resolution MS) and can provide structural clues through fragmentation patterns.

Key Diagnostic Features:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight. A critical feature will be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This isotopic signature is definitive for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₀H₁₁BrO₂, the expected m/z values would be around 242 and 244.

  • Fragmentation: While the primary fragmentation pathways might be similar, the relative intensities of fragment ions could differ. Common fragmentation includes:

    • Loss of the aldehyde group (·CHO, 29 Da): [M-29]⁺

    • Loss of the isopropyl group (·C₃H₇, 43 Da) from the ether: [M-43]⁺

    • Loss of propene (C₃H₆, 42 Da) via McLafferty-type rearrangement, leading to a bromohydroxybenzaldehyde radical cation.

Different substitution patterns can influence the stability of the resulting fragment ions, leading to quantifiable differences in their relative abundances in the mass spectrum.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Isomer Sample Prep_NMR Dissolve ~10 mg in 0.6 mL CDCl₃ with TMS Sample->Prep_NMR Prep_IR Prepare KBr pellet or apply neat sample to ATR crystal Sample->Prep_IR Prep_MS Dissolve in suitable solvent (e.g., MeOH, ACN) to ~1 mg/mL Sample->Prep_MS Acq_NMR Acquire ¹H and ¹³C spectra on 400+ MHz Spectrometer Prep_NMR->Acq_NMR Acq_IR Record FT-IR spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Inject into ESI or EI Mass Spectrometer Prep_MS->Acq_MS Analysis Process and Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - m/z values & Isotope Patterns Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Caption: General workflow for spectroscopic analysis of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 2-5 seconds) for accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The GC will separate any potential impurities before they enter the mass spectrometer.

  • Data Acquisition: Inject the sample onto the GC column. The mass spectrometer should be set to scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide crucial confirmation of functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive method . The unique splitting patterns observed in the aromatic region of the proton spectrum serve as a robust and reliable fingerprint for each specific isomer, directly reflecting the distinct electronic and spatial arrangement of the substituents. By combining these techniques, researchers can ensure the structural integrity of their chemical intermediates, a critical requirement for success in pharmaceutical and materials science research.

References

  • Magn Reson Chem. 2006 Aug;44(8):797-806. 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

  • NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

  • Oriental Journal of Chemistry. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

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A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the molecular integrity of a synthetic intermediate is not merely a matter of academic curiosity—it is a critical determinant of downstream reaction success, biological activity, and ultimately, patient safety. 4-Bromo-2-isopropoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical agents, and its purity is paramount. The presence of even trace impurities can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove, structurally related by-products in subsequent synthetic steps.

This guide provides an in-depth, technically-grounded framework for validating the purity of newly synthesized this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each analytical choice. By juxtaposing data from the synthesized product against a hypothetical high-purity standard and a deliberately impure sample, this guide establishes a self-validating system for purity assessment, grounded in robust experimental evidence.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route, as this knowledge allows us to anticipate the most probable impurities. This compound is most commonly synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde followed by nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane).

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic route for this compound.

Based on this pathway, we can predict several classes of impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-Bromo-2-hydroxybenzaldehyde.

  • Reagent-Related Impurities: Excess isopropyl halide may remain.

  • Side-Product Impurities: Although minimal with a secondary halide, a competing elimination (E2) reaction can occur, though the product (propene) is volatile and unlikely to persist.

  • Degradation Products: Aldehydes are susceptible to oxidation, particularly if exposed to air over time, leading to the formation of the corresponding carboxylic acid: 4-Bromo-2-isopropoxybenzoic acid.[1]

Our analytical approach is therefore designed to unambiguously detect and differentiate the target molecule from these specific, anticipated impurities.

Orthogonal Analytical Validation: A Multi-Technique Approach

No single analytical technique is sufficient to declare a compound "pure." A robust validation relies on orthogonal methods—techniques that measure different chemical properties. Here, we detail the core four: ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation and purity assessment at the molecular level. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes a 90° pulse, a relaxation delay of 2-5 seconds, and enough scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for the analyte signals.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

The key to validation is comparing the obtained spectrum to the expected pattern for the pure product and looking for signals corresponding to potential impurities.

dot graph "NMR_Validation_Logic" { layout="dot"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Decision workflow for NMR spectral validation.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Signal AssignmentExpected Chemical Shift (δ, ppm) for Pure ProductObserved (Synthesized Batch)Observed (Impure Sample)Rationale for Purity Assessment
Aldehyde (-CHO)~10.4 (s, 1H)10.41 (s, 1H)10.41 (s, 1H), 9.85 (s, small)The presence of a singlet near 9.85 ppm would indicate unreacted 4-Bromo-2-hydroxybenzaldehyde.[3]
Aromatic (Ar-H)~7.7-7.1 (m, 3H)7.68-7.15 (m, 3H)7.68-7.15 (m, 3H), 7.5-6.9 (m, small)Impure sample shows extra aromatic signals from the starting material.
Isopropoxy (-OCH(CH₃)₂)~4.7 (septet, 1H)4.72 (septet, 1H)4.72 (septet, 1H)This septet is characteristic of the isopropoxy group and confirms successful etherification.
Isopropoxy (-OCH(CH₃)₂)~1.4 (d, 6H)1.40 (d, 6H)1.40 (d, 6H)The doublet integrating to 6 protons corresponds to the two methyl groups of the isopropoxy moiety.
Hydroxyl (-OH)AbsentAbsent11.01 (s, small)A broad singlet around 11 ppm is a definitive marker for the phenolic hydroxyl of the starting material.[3]

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)

Signal AssignmentExpected Chemical Shift (δ, ppm) for Pure ProductObserved (Synthesized Batch)Rationale for Structural Confirmation
Aldehyde (C=O)~189.0189.2The aldehyde carbon is highly deshielded. A shift around 196 ppm would suggest the presence of 4-bromo-2-hydroxybenzaldehyde due to hydrogen bonding effects.[3]
Aromatic (C-Br)~115.0115.3Confirms the presence and position of the bromine substituent.
Aromatic (C-O)~160.0160.1The carbon attached to the isopropoxy group is significantly downfield.
Aromatic (C-H, C-CHO)~118-135Multiple peaks in regionPattern confirms the 1,2,4-trisubstituted aromatic ring.
Isopropoxy (-OCH)~71.071.5This signal is a key indicator of the successful Sₙ2 reaction.
Isopropoxy (-CH₃)~22.022.1Confirms the methyl carbons of the isopropoxy group.
Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and maximize the observation of the molecular ion.

  • Analysis: Acquire a full scan spectrum in positive ion mode.

  • Data Interpretation: Look for the molecular ion peak [M+H]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any bromine-containing ion will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.[1] This is a critical diagnostic feature.

Table 3: Comparative Mass Spectrometry Data

SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Observations & Purity Implications
High-Purity Standard 243.0 / 245.0243.0 / 245.0A clean spectrum showing only the isotopic doublet at the correct m/z confirms the molecular weight.
Synthesized Batch 243.0 / 245.0243.0 / 245.0The spectrum is clean with the correct isotopic pattern, indicating no significant impurities of different molecular weights.
Impure Sample 243.0 / 245.0243.0 / 245.0 and 200.9 / 202.9The presence of a second isotopic doublet at m/z 201/203 corresponds to the molecular weight of the starting material, 4-Bromo-2-hydroxybenzaldehyde, confirming its presence as an impurity.
High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

While NMR and MS confirm structure, HPLC is the gold standard for quantifying purity. By separating the components of a mixture, it allows for the calculation of the area percentage of the main peak relative to all other detected peaks.

A robust reversed-phase HPLC (RP-HPLC) method is ideal for this moderately polar compound.[4]

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water, with 0.1% acid (e.g., phosphoric acid or formic acid for MS compatibility). A starting point could be 65:35 ACN:Water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 360 nm).[5]

  • Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in the mobile phase or ACN. Filter through a 0.45 µm syringe filter before injection.

The purity is determined by the area percent of the main product peak.

Table 4: Comparative HPLC Purity Data

SampleRetention Time of Main Peak (min)Area % of Main PeakOther Peaks Observed (Retention Time, Area %)Interpretation
High-Purity Standard 5.8>99.8%None significantMeets high-purity criteria.
Synthesized Batch 5.899.5%3.2 min, 0.3%; 8.1 min, 0.2%High purity achieved. Minor peaks could be trace starting material (more polar, earlier elution) or the benzoic acid degradation product (more polar, earlier elution).
Impure Sample 5.885.2%3.1 min, 14.1%; other minor peaksThe peak at 3.1 min corresponds to the more polar 4-Bromo-2-hydroxybenzaldehyde starting material. The sample is significantly impure.

Conclusion: An Integrated and Self-Validating Approach

Validating the purity of a synthesized intermediate like this compound is a multi-faceted process that requires more than running a single spectrum. It demands an integrated, logical approach that begins with predicting potential impurities based on the synthetic route.

By employing an orthogonal set of analytical techniques—NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and HPLC for precise quantification—researchers can build a comprehensive and trustworthy purity profile. The comparative analysis against both a known standard and anticipated impurities forms a self-validating system, ensuring that the material proceeding to the next stage of research and development is of the highest possible quality and integrity. This rigorous validation is the bedrock upon which successful and reproducible scientific outcomes are built.

References

  • Patterson-Elenbaum, M. E., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]

  • Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal, 28(4), 222-229. (Note: A direct clickable URL was not available in the search results, but the citation details are provided for reference).
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

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A Researcher's Guide to the Reactivity of Substituted Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted bromobenzaldehydes is paramount for the efficient synthesis of complex molecules. These bifunctional compounds, featuring both a reactive aldehyde and a versatile aryl bromide, serve as critical building blocks in a multitude of chemical transformations. This guide provides an in-depth comparison of the reactivity of various substituted bromobenzaldehydes, supported by experimental insights and established chemical principles. We will explore how different substituents on the aromatic ring dictate the outcome of key synthetic operations, including palladium-catalyzed cross-coupling reactions, nucleophilic additions to the carbonyl group, and oxidation-reduction processes.

The Decisive Influence of Substituents: Electronic and Steric Effects

The reactivity of a substituted bromobenzaldehyde is fundamentally governed by the electronic and steric nature of the substituents on the benzene ring. These effects modulate the electron density at the two primary reactive sites: the carbonyl carbon of the aldehyde and the carbon atom bonded to the bromine.

Electronic Effects —the inductive and resonance effects of a substituent—play a crucial role in determining the electrophilicity of the carbonyl carbon and the ease of oxidative addition at the C-Br bond.[1][2][3][4]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density on the aromatic ring.[2][3] This has a dual effect:

    • It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

    • It generally enhances the rate of palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.[5]

  • Electron-Donating Groups (EDGs) , like alkoxy (-OR) and alkyl (-R) groups, increase the electron density on the ring.[2][3] This leads to:

    • A decrease in the electrophilicity of the carbonyl carbon, thus slowing down nucleophilic addition reactions.[1]

    • A potential decrease in the rate of oxidative addition in cross-coupling reactions.

Steric Effects arise from the physical bulk of a substituent, which can hinder the approach of reagents to a reactive site.[6][7] This is particularly significant for substituents in the ortho position relative to the aldehyde or bromine, where they can impede access to these functional groups.[6]

The interplay of these electronic and steric factors is visually summarized in the diagram below.

Substituent_Effects substituent Substituent on Bromobenzaldehyde ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg Electronic Effect edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg Electronic Effect steric Steric Hindrance (e.g., ortho-substituents) substituent->steric Steric Effect aldehyde_reactivity Aldehyde Reactivity (Nucleophilic Addition) ewg->aldehyde_reactivity Increases cbr_reactivity C-Br Bond Reactivity (Cross-Coupling) ewg->cbr_reactivity Increases edg->aldehyde_reactivity Decreases edg->cbr_reactivity Decreases steric->aldehyde_reactivity Decreases steric->cbr_reactivity Decreases reactivity Reactivity Profile aldehyde_reactivity->reactivity cbr_reactivity->reactivity

Caption: Interplay of electronic and steric effects on reactivity.

Comparative Reactivity in Key Transformations

The following sections provide a comparative analysis of substituted bromobenzaldehydes in several common and synthetically valuable reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions being prominent examples.[8][9][10][11] The general catalytic cycle for these reactions involves oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), and reductive elimination.[8][12][13][14]

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the bromobenzaldehyde and an organoboron compound.[9][15][16][17][18][19] The synthesis of biaryl compounds is a common application.[15][16][17][20][21]

Substituent on BromobenzaldehydePositionExpected Reactivity in Suzuki CouplingRationale
Nitro (-NO₂)paraHighStrong EWG facilitates oxidative addition.
Cyano (-CN)paraHighStrong EWG enhances reactivity.[16]
Methoxy (-OCH₃)paraModerate to LowEDG can slow down oxidative addition.[16]
Methyl (-CH₃)paraModerateWeak EDG has a smaller deactivating effect.
Fluoro (-F)paraModerate to HighInductively withdrawing, can enhance reactivity.
Hydroxyl (-OH)orthoLowSteric hindrance and potential for catalyst inhibition.[16]

Heck Coupling: This reaction couples the bromobenzaldehyde with an alkene to form a substituted alkene.[11][13][22][23][24]

Substituent on BromobenzaldehydePositionExpected Reactivity in Heck CouplingRationale
Acetyl (-COCH₃)paraHighEWG increases the rate of reaction.[5][22]
Aldehyde (-CHO)paraHighEWG enhances reactivity.[5][22]
Toluene (-CH₃)paraModerateWeak EDG leads to slightly lower reactivity than EWG-substituted substrates.[5][22]
Anisole (-OCH₃)paraModerateEDG can decrease the reaction rate.[5][22]

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromobenzaldehyde and an amine.[10][25][26][27][28]

Substituent on BromobenzaldehydePositionExpected Reactivity in Buchwald-Hartwig AminationRationale
Electron-withdrawingmeta, paraGenerally HighFacilitates oxidative addition.
Electron-donatingmeta, paraGenerally ModerateMay require more active catalyst systems.
Sterically hinderingorthoLowThe steric bulk can significantly impede the reaction.
Nucleophilic Addition to the Aldehyde

The aldehyde functional group is susceptible to attack by nucleophiles.[1][29][30][31][32] The reactivity of the carbonyl carbon is highly dependent on the electronic effects of the substituents on the aromatic ring.

Substituent on BromobenzaldehydePositionExpected Reactivity in Nucleophilic AdditionRationale
Nitro (-NO₂)paraHighStrong EWG increases the electrophilicity of the carbonyl carbon.[1]
Chloro (-Cl)paraModerate to HighInductive electron withdrawal enhances reactivity.[1]
Hydroxyl (-OH)paraLowStrong EDG by resonance decreases carbonyl electrophilicity.[1]
Amino (-NH₂)paraLowStrong EDG by resonance significantly reduces reactivity.[1]

A Hammett plot can be used to quantitatively assess the effect of substituents on the rate of nucleophilic addition.[33][34][35][36][37] A positive rho (ρ) value from a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.[33]

Oxidation and Reduction Reactions

The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol.[38][39][40] The substituents on the ring can influence the ease of these transformations.

ReactionSubstituent on BromobenzaldehydeExpected OutcomeRationale
Oxidation to Carboxylic AcidElectron-withdrawingGenerally FavorableEWGs can stabilize the transition state.[41]
Oxidation to Carboxylic AcidElectron-donatingFavorableEDGs can also facilitate oxidation, though the mechanism may differ.
Reduction to Primary AlcoholElectron-withdrawingGenerally FavorableEWGs increase the electrophilicity of the carbonyl, making it more susceptible to hydride attack.
Reduction to Primary AlcoholElectron-donatingFavorableEDGs decrease the electrophilicity, potentially requiring stronger reducing agents or harsher conditions.

Experimental Protocols

To provide a practical framework for comparison, detailed methodologies for a Suzuki-Miyaura coupling and a nucleophilic addition (Grignard reaction) are presented below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

Suzuki_Workflow start Reactant Mixture: - 4-Bromobenzaldehyde - Phenylboronic Acid - Pd(PPh3)4 - K2CO3 - Toluene/Water reaction Reaction: - Heat to 80-100 °C - Stir for 2-12 h - Monitor by TLC/GC-MS start->reaction workup Workup: - Cool to RT - Separate layers - Extract aqueous layer - Dry organic layer reaction->workup purification Purification: - Concentrate solvent - Column chromatography workup->purification product Product: 4-Phenylbenzaldehyde purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reactant Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), followed by a mixture of toluene (5 mL) and water (1 mL).

  • Reaction Execution: Stir the mixture vigorously and heat to a temperature between 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[15][16]

Protocol 2: Grignard Reaction of 4-Bromobenzaldehyde

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by adding a solution of an alkyl or aryl halide (e.g., methyl iodide) in anhydrous diethyl ether to magnesium turnings.

  • Aldehyde Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of 4-bromobenzaldehyde (1.0 mmol) in anhydrous diethyl ether to the stirred Grignard reagent.

  • Reaction and Quenching: Allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with diethyl ether. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting secondary alcohol by column chromatography or distillation.

Conclusion

The reactivity of substituted bromobenzaldehydes is a fascinating and complex area of study, with profound implications for synthetic strategy. By understanding the fundamental principles of electronic and steric effects, researchers can make informed decisions about reaction conditions and catalyst selection to achieve their desired synthetic outcomes. This guide serves as a foundational resource for navigating the rich chemistry of these versatile building blocks.

References

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). Source not available.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (n.d.). Source not available.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved from [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

  • Hammett plot for C-3 substituted benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Hammett plot for the selective –C=O group reduction of para-substituted... (n.d.). ResearchGate. Retrieved from [Link]

  • General catalytic cycle for cross‐couplings involving organometallic reagents depicted with Pd⁰ as the catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. (n.d.). ChemTalk. Retrieved from [Link]

  • Hammett plot for the para -substituted benzaldehydes in the B.–V.... (n.d.). ResearchGate. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences. Retrieved from [Link]

  • 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH. Retrieved from [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2022). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Source not available.
  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). PMC - NIH. Retrieved from [Link]

  • Substitutent Effects and LFERS. (n.d.). Source not available.
  • Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. (2007). PubMed. Retrieved from [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Substituents on Reactivity | MCC Organic Chemistry. (n.d.). Lumen Learning. Retrieved from [Link]

  • Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. (2020). Morressier. Retrieved from [Link]

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024). Reddit. Retrieved from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PubMed. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Source not available.
  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • A real space picture of the role of steric effects in SN2 reactions. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • What are nucleophilic addition reactions in the context of aldehydes and ketones? (n.d.). CK-12. Retrieved from [Link]

  • Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 16.5: Oxidation and Reduction of Substituted Benzenes. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved from [Link]

  • 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation and Reduction Reactions. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved from [Link]

  • Heck reactions between bromobenzene and styrene catalyzed by Pd... (n.d.). ResearchGate. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Oxidation and Reduction in Organic Chemistry. (2011). Source not available.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC - NIH. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Why Caution is Critical

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of 4-Bromo-2-isopropoxybenzaldehyde is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be your primary reference, we can infer its likely hazard profile from structurally similar compounds like 4-bromobenzaldehyde.

These compounds are typically classified as:

  • Harmful if swallowed (Acute toxicity, Oral) [1][2][3]

  • Causes skin irritation [1][2][4]

  • Causes serious eye irritation [1][2][4]

  • May cause respiratory irritation [1][2]

  • May cause an allergic skin reaction [1][2]

The presence of a bromine atom designates it as a halogenated organic compound, which often requires special consideration for disposal due to the potential for forming hazardous byproducts during incineration or degradation.[5][6]

Table 1: Key Hazard Information for Brominated Aldehydes

Hazard StatementClassificationPrimary Routes of Exposure
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion
Causes skin irritationSkin Irritation (Category 2)Dermal contact
Causes serious eye irritationEye Irritation (Category 2A)Eye contact
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)Inhalation
May cause an allergic skin reactionSkin Sensitisation (Category 1)Dermal contact

Immediate Actions and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] Adherence to proper PPE is non-negotiable.

Essential Personal Protective Equipment:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[2][7]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2][4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[8][9][10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9]

Workflow for Disposal of this compound

start Start: Need to dispose of This compound assess Assess Quantity and Form (Solid, Liquid Solution) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe spill Is it a spill? ppe->spill small_spill Small Spill Cleanup: - Mechanically collect solid - Avoid dust generation - Place in labeled container spill->small_spill Yes (small) large_spill Large Spill: - Evacuate area - Contact EHS spill->large_spill Yes (large) waste_container Prepare a designated Hazardous Waste Container spill->waste_container No (routine disposal) small_spill->waste_container end End: Proper Disposal Complete large_spill->end labeling Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms waste_container->labeling transfer Carefully transfer waste into the container labeling->transfer seal Securely seal the container transfer->seal storage Store in a designated, well-ventilated hazardous waste accumulation area seal->storage pickup Arrange for pickup by authorized waste disposal service storage->pickup pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Step 1: Waste Collection and Containerization

  • Designate a Waste Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The original container can be used if it is in good condition.[9][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[9][11] The label should also include the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).[2]

  • Segregation: Do not mix this compound with other waste streams, especially incompatible chemicals.[1][9] Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal and potential recycling of non-halogenated solvents.[5][10]

Step 2: Transferring the Waste

  • For Solid Waste: Carefully transfer the solid into the designated waste container using a chemically resistant spatula or scoop. Avoid creating dust. If the material is a fine powder, perform the transfer in a fume hood.[2]

  • For Solutions: If the compound is in a solvent, transfer the liquid waste into the designated container using a funnel. Ensure the solvent is compatible with the container material.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within your laboratory.[4][9][11]

  • Ensure secondary containment is used for liquid waste to prevent spills.[9]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

  • Never exceed the maximum allowable quantity of hazardous waste stored in a satellite accumulation area as defined by your local and national regulations (e.g., EPA in the United States).[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, or if the spill occurs in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team or EHS.[2]

  • Containment (for small, manageable spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.

    • Carefully sweep or scoop the absorbed material and the spilled solid into a designated hazardous waste container.[2][4] Avoid generating dust.[1][2]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[12]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]

The Rationale Behind the Protocol: A Commitment to Safety and Compliance

The procedures outlined above are not arbitrary; they are based on the fundamental principles of chemical safety and environmental protection.

  • Segregation of Halogenated Waste: Brominated compounds can form toxic and corrosive byproducts like hydrogen bromide (HBr) during improper incineration.[4] Segregating this waste stream allows disposal facilities to use specialized high-temperature incinerators equipped with scrubbers to neutralize these acidic gases.

  • Prohibition of Drain Disposal: Aromatic and halogenated compounds can be toxic to aquatic life and may persist in the environment.[3] They can also interfere with the biological processes in wastewater treatment plants.[2]

  • Regulatory Adherence: The Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other countries, legally mandate the "cradle-to-grave" management of hazardous waste.[6][11] This means the generator of the waste (your institution) is legally responsible for its safe disposal.

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the scientific community's commitment to environmental responsibility. Always prioritize safety, and when in doubt, consult your institution's EHS department for guidance.

References

  • Sciencelab.com. (n.d.). Material Safety Data Sheet: 4-bromo benzaldehyde 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet: 4-Bromo-2-iodo-benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Bromo-2-isopropoxybenzaldehyde

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. The information herein is synthesized from established safety protocols for structurally similar aromatic aldehydes and halogenated organic compounds, providing a robust framework for risk mitigation.

Understanding the Hazard Profile
  • Skin Irritation: Expected to cause skin irritation upon contact.[1][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][4]

The presence of the bromine atom categorizes this compound as a halogenated organic, which requires specific disposal considerations.[5]

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral ToxicityHarmful if swallowed.[1]Ingestion
Skin Corrosion/IrritationCauses skin irritation.[1][3]Skin Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3]Eye Contact
Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.

Core PPE Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[2]Protects against splashes and airborne particles entering the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[2] Inspect gloves for integrity before each use.Prevents direct skin contact with the chemical.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[2][3]Minimizes the inhalation of dust or vapors.

dot

Caption: Step-by-step disposal plan for halogenated organic waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled "Halogenated Organic Waste" container. [6]2. Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to manage costs effectively.

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area that is secure and well-ventilated.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [3][6]Do not dispose of this chemical down the drain. [6] By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Capot Chemical. (2026-01-13). Material Safety Data Sheet. [Link]

  • Suvchem Laboratory Chemicals. 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE) Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 4-bromo benzaldehyde 97%. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.